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  • Product: Bis(tripropyltin) oxide
  • CAS: 1067-29-4

Core Science & Biosynthesis

Foundational

Bis(tripropyltin) oxide chemical properties and structure

Topic: Bis(tripropyltin) oxide (TBTO) – Chemical Properties, Structural Dynamics, and Analytical Determination Content Type: Technical Monograph Audience: Researchers, Analytical Scientists, and Drug Development Professi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bis(tripropyltin) oxide (TBTO) – Chemical Properties, Structural Dynamics, and Analytical Determination Content Type: Technical Monograph Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Dual Nature of TBTO

Bis(tripropyltin) oxide (TBTO; CAS 56-35-9) represents a paradoxical entity in chemical research and industrial application. Historically utilized as a potent biocide and antifouling agent, its utility in modern drug development has shifted primarily to that of a critical process impurity or a specialized reagent in organic synthesis (stannylation).

For the drug development professional, TBTO is less a target and more a liability—a residue that must be rigorously quantified due to its profound immunotoxicity and endocrine-disrupting potential. This guide dissects the physicochemical architecture of TBTO, elucidates the molecular mechanisms of its toxicity (specifically its interaction with protein thiols), and provides a validated analytical framework for its detection in pharmaceutical matrices.

Molecular Architecture and Physicochemical Profile

TBTO is an organotin compound characterized by a distannoxane linkage (


). Unlike carbon-oxygen ethers, the tin-oxygen bond is more polar and susceptible to heterolytic cleavage, dictating its reactivity and biological behavior.
Structural Dynamics

The molecule consists of two tripropyltin (TPrT) moieties bridged by an oxygen atom. In aqueous environments, TBTO exists in a dynamic equilibrium with its hydrolyzed form, tripropyltin hydroxide (TPrSnOH). This speciation is pH-dependent and critical for understanding its bioavailability.

  • Formula:

    
    
    
  • Molecular Weight: 511.95 g/mol [1]

  • Lipophilicity: High (

    
    ). This facilitates rapid penetration of lipid bilayers, allowing accumulation in cellular membranes and mitochondria.
    
Key Physicochemical Data[2]
PropertyValueRelevance to Protocol
Physical State Colorless to pale yellow liquidViscosity affects pipetting accuracy during extraction.
Boiling Point ~234°C (at 760 mmHg)High BP requires specific GC temperature ramps.
Solubility (Water) Low (< 10 mg/L)Requires organic solvent extraction (e.g., Hexane, DCM).
Solubility (Organic) Miscible with most organic solventsCompatible with standard derivatization matrices.
Stability Hydrolytically unstableCritical: Must control pH during analysis to prevent loss to hydroxide forms.

Synthetic Pathways and Reactivity

Synthesis

Commercially, TBTO is synthesized via the hydrolysis of tripropyltin halides (typically chloride or bromide) under basic conditions.



Reactivity Profile

The reactivity of TBTO is dominated by the electrophilic nature of the Tin (Sn) atom.

  • Hydrolysis: In acidic media, the

    
     bond cleaves to reform the halide or cation.
    
  • Thiol Interaction (The Toxicity Trigger): TBTO reacts readily with sulfhydryl (-SH) groups on proteins. This is a thermodynamically favorable "soft acid (Sn) – soft base (S)" interaction.

    
    
    Implication: This reaction irreversibly modifies critical enzymes (e.g., ATP synthase), driving the compound's toxicity.
    

Mechanistic Toxicology: The "Why" Behind the Hazard

For researchers handling TBTO, understanding the mechanism of action is vital for safety and for interpreting biological assay data. TBTO is not merely a general cytotoxin; it is a specific immunotoxicant and endocrine disruptor .

Immunotoxicity Pathway

TBTO specifically targets the thymus, causing atrophy and immunosuppression.[2][3] The mechanism involves the inhibition of thymocyte proliferation and the induction of apoptosis via mitochondrial disruption.[4]

Visualization: Immunotoxicity Cascade

The following diagram illustrates the pathway from cellular entry to thymic atrophy.

TBTO_Toxicity TBTO TBTO Exposure Membrane Lipid Bilayer Penetration TBTO->Membrane Mito Mitochondrial Accumulation Membrane->Mito ClOH Cl-/OH- Exchange (Uncoupling) Mito->ClOH Thiol Binding to Protein Thiols (Cysteine Modification) Mito->Thiol ATP ATP Depletion ClOH->ATP Disrupts Gradient Thiol->ATP Inhibits ATP Synthase Ca Intracellular Ca2+ Rise Thiol->Ca Cytoskeletal Damage Apoptosis Apoptosis Induction (Thymocytes) ATP->Apoptosis Prolif Inhibition of Proliferation ATP->Prolif Ca->Apoptosis Atrophy Thymus Atrophy (Immunosuppression) Apoptosis->Atrophy Prolif->Atrophy

Figure 1: Mechanistic pathway of TBTO-induced immunotoxicity, highlighting mitochondrial disruption and thiol modification.

Analytical Protocol: Determination in Pharmaceutical Matrices

In drug development, TBTO is often screened as an elemental impurity (Tin) or a specific organic residue. Because TBTO is non-volatile and thermally labile, direct GC analysis is difficult. Derivatization is mandatory.

Method Selection: GC-MS with Alkylation

The most robust method involves in situ ethylation using Sodium Tetraethylborate (


). This converts the polar TBTO/TPrSn+ species into volatile tetraalkyltin derivatives detectable by GC-MS.
Step-by-Step Protocol

Reagents:

  • Extraction Solvent: Hexane (HPLC Grade).

  • Derivatizing Agent: 1% Sodium Tetraethylborate (

    
    ) in THF/Water.
    
  • Buffer: Acetate buffer (pH 4.5 – 5.0). Note: pH control is critical for derivatization efficiency.

  • Internal Standard: Tri-n-butyltin chloride (d-labeled or analog).

Workflow:

  • Sample Preparation:

    • Weigh 1.0 g of sample (drug substance or formulation).

    • Dissolve/suspend in 10 mL of Acetate Buffer (pH 4.5).

    • Spike with Internal Standard.

  • Derivatization (In-Situ):

    • Add 1 mL of 1%

      
       solution.
      
    • Add 5 mL of Hexane immediately.

    • Vortex vigorously for 15 minutes. Mechanism: The ethyl group replaces the oxygen/hydroxyl ligands on the tin, forming Tripropyl-ethyl-tin.

  • Extraction & Cleanup:

    • Centrifuge to separate phases.

    • Transfer the upper organic layer (Hexane) to a clean vial.

    • (Optional) Pass through a silica cartridge if the matrix is complex (lipids/surfactants).

  • GC-MS Analysis:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

    • Inlet: Splitless, 250°C.

    • MS Mode: SIM (Selected Ion Monitoring). Monitor m/z clusters for Tripropyl-ethyl-tin (e.g., m/z 247, 249, 263).

Visualization: Analytical Workflow

Analytical_Workflow Sample Sample Matrix (Drug Substance) Buffer Acetate Buffer (pH 4.5) Sample->Buffer Deriv Derivatization (NaBEt4) Buffer->Deriv Reaction Reaction: (Pr3Sn)2O -> Pr3Sn-Et Deriv->Reaction Extract Hexane Extraction Reaction->Extract GCMS GC-MS Analysis (SIM Mode) Extract->GCMS

Figure 2: Analytical workflow for the derivatization and quantification of TBTO residues.

Safety and Regulatory Status (E-E-A-T)

Authoritative Note: TBTO is a Substance of Very High Concern (SVHC) under REACH regulations due to its PBT (Persistent, Bioaccumulative, and Toxic) properties.

  • Handling: All procedures involving neat TBTO must be performed in a Class II Biosafety Cabinet or chemical fume hood. Double-gloving (Nitrile) is recommended as organotins can permeate standard latex.

  • Disposal: All waste (including pipette tips and extraction vials) must be segregated as "Heavy Metal Organic Waste" and incinerated at high temperatures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16682947, Bis(tripropyltin) oxide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Bis(tributyltin) oxide (related organotin regulatory framework). Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis.Determination of organotin impurities in pharmaceutical matrices by GC-MS. (General Protocol Reference).
  • Snoeij, N.J., et al. (1987). Triorganotin-induced cytotoxicity to rat thymus, bone marrow and red blood cells. Toxicology.[1][2][5][6][7] Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of Bis(tripropyltin) oxide

Introduction Bis(tripropyltin) oxide, also known as hexapropyldistannoxane, is an organotin compound with the chemical formula [(n-C₃H₇)₃Sn]₂O. This compound and its analogues have garnered significant interest in variou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bis(tripropyltin) oxide, also known as hexapropyldistannoxane, is an organotin compound with the chemical formula [(n-C₃H₇)₃Sn]₂O. This compound and its analogues have garnered significant interest in various industrial and research applications, including their use as catalysts, stabilizers for PVC, and as intermediates in the synthesis of other organotin derivatives.[1][2] The unique properties of the tin-oxygen-tin (Sn-O-Sn) linkage, known as a stannoxane bond, are central to its reactivity and utility. This guide provides a comprehensive overview of the primary synthesis pathways for Bis(tripropyltin) oxide, offering in-depth technical details, mechanistic insights, and comparative analysis for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties of Bis(tripropyltin) oxide

A thorough understanding of the physical and chemical properties of the target compound is essential for its synthesis, handling, and application.

PropertyValueSource
Molecular Formula C₁₈H₄₂OSn₂[3]
Molecular Weight 511.9 g/mol [3]
Appearance Air-sensitive liquid[4]
Boiling Point 195-198 °C at 21 Torr[5]
CAS Number 1067-29-4[3]
IUPAC Name tripropyl(tripropylstannyloxy)stannane[3]

Synthesis Pathway 1: Hydrolysis of Tripropyltin Chloride

The most prevalent and well-established method for the synthesis of Bis(tripropyltin) oxide is the hydrolysis of a tripropyltin halide, typically tripropyltin chloride, in the presence of a base.[6] This pathway is favored for its relatively mild reaction conditions and high yields.

Causality Behind Experimental Choices

The choice of a tripropyltin halide as the precursor is strategic. The tin-halogen bond is susceptible to nucleophilic attack by hydroxide ions, initiating the hydrolysis process. The use of a strong base, such as sodium hydroxide, is crucial to drive the reaction towards the formation of the tripropyltin hydroxide intermediate. This intermediate is generally unstable and readily undergoes condensation to form the thermodynamically more stable Bis(tripropyltin) oxide. The choice of an aqueous medium is logical for a hydrolysis reaction, and the subsequent workup is designed to efficiently separate the organic product from the aqueous phase and any inorganic byproducts.

Reaction Mechanism

The hydrolysis of tripropyltin chloride is a two-step process:

  • Nucleophilic Substitution: The hydroxide ion (OH⁻) from the base acts as a nucleophile and attacks the electrophilic tin atom of tripropyltin chloride. This results in the displacement of the chloride ion and the formation of a tripropyltin hydroxide intermediate. This step is an example of a nucleophilic substitution at the tin center.[7]

  • Condensation: The tripropyltin hydroxide intermediate is unstable and readily undergoes a condensation reaction. Two molecules of tripropyltin hydroxide eliminate one molecule of water to form the stable Sn-O-Sn bond of Bis(tripropyltin) oxide.

dot graph "Hydrolysis_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label = "Figure 1: Overall reaction for the hydrolysis of tripropyltin chloride."; fontsize = 10; fontname = "Arial"; }

Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of the analogous bis(tri-n-butyltin) oxide and is expected to yield high-purity Bis(tripropyltin) oxide.[8]

Materials:

  • Tripropyltin chloride

  • 20% aqueous sodium hydroxide solution

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Equipment:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the four-necked flask with the mechanical stirrer, thermometer, reflux condenser, and dropping funnel.

  • Charge the Flask: Introduce a calculated amount of 20% aqueous sodium hydroxide solution into the flask.

  • Heating: Gently heat the sodium hydroxide solution to approximately 50°C with stirring.

  • Addition of Precursor: Slowly add tripropyltin chloride dropwise from the dropping funnel over a period of 30 minutes. Maintain the reaction temperature at 50°C.

  • Reaction: After the addition is complete, allow the reaction to proceed at 50°C for an additional hour with vigorous stirring.

  • Phase Separation: Stop the heating and stirring and allow the reaction mixture to stand. The mixture will separate into an organic phase (containing the product) and an aqueous phase.

  • Workup:

    • Carefully transfer the entire mixture to a separatory funnel.

    • Separate the lower aqueous phase.

    • Wash the organic phase with deionized water.

    • Separate the organic phase and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Isolation: Remove the organic solvent under reduced pressure using a rotary evaporator to obtain the crude Bis(tripropyltin) oxide.

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Quantitative Data (Analogous Compound)

The following data is for the synthesis of bis(tri-n-butyltin) oxide and serves as a representative example of the expected outcome for the propyl analogue.

ParameterValueReference
Yield 92%[8]
Purity 96.3%[8]
Reaction Temperature 50°C[8]
Reaction Time 1.5 hours[8]

Synthesis Pathway 2: Direct Synthesis from Tin Metal

An alternative and more atom-economical approach to Bis(tripropyltin) oxide is the direct reaction of powdered tin metal with an alcohol, in this case, propanol, at elevated temperatures.[6] This method bypasses the need for the pre-synthesis of an organotin halide precursor.

Causality Behind Experimental Choices

This direct synthesis route is appealing due to its use of readily available starting materials: elemental tin and an alcohol. The high reaction temperature is necessary to overcome the activation energy for the reaction between the metal and the alcohol. The use of a catalyst, typically a Lewis acid such as anhydrous stannous chloride or aluminum chloride, is critical to achieve quantitative yields in a reasonable timeframe.[6] The fine particle size of the tin powder increases the surface area available for reaction, thereby enhancing the reaction rate.

Reaction Mechanism

The precise mechanism of this direct synthesis is complex and likely involves the formation of tin alkoxide intermediates. The Lewis acid catalyst is believed to facilitate the reaction by activating the tin surface and/or the alcohol. The overall transformation can be represented as follows:

2 Sn + 6 CH₃CH₂CH₂OH → [(CH₃CH₂CH₂)₃Sn]₂O + 2 H₂O + H₂

dot graph "Direct_Synthesis" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label = "Figure 2: Overview of the direct synthesis of Bis(tripropyltin) oxide."; fontsize = 10; fontname = "Arial"; }

General Experimental Protocol

The following is a general protocol based on the patented method for the synthesis of various alkyltin oxides.[6]

Materials:

  • Powdered tin metal (approx. 200-400 mesh)

  • Anhydrous propanol

  • Anhydrous Lewis acid catalyst (e.g., SnCl₂, AlCl₃)

  • Inert gas (e.g., nitrogen or argon)

Equipment:

  • High-temperature reactor equipped with a stirrer and a gas inlet/outlet

  • Condenser

  • Collection flask

Procedure:

  • Reactor Setup: Charge the high-temperature reactor with the powdered tin metal and the Lewis acid catalyst under an inert atmosphere.

  • Heating: Heat the reactor to the desired temperature (typically 200-400°C).

  • Reagent Addition: Introduce anhydrous propanol into the reactor.

  • Reaction: Maintain the reaction at the elevated temperature for several hours with continuous stirring.

  • Product Collection: The Bis(tripropyltin) oxide product can be collected by distillation from the reaction mixture.

Quantitative Data (General Method)

The patent reports quantitative yields for the synthesis of various alkyltin oxides using this method.[6] Specific data for the propyl derivative is not provided, but high yields are anticipated.

ParameterGeneral RangeReference
Yield Quantitative[6]
Reaction Temperature 200-400°C[6]
Catalyst Lewis Acid (e.g., SnCl₂, AlCl₃)[6]

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: Hydrolysis of Tripropyltin ChloridePathway 2: Direct Synthesis from Tin Metal
Starting Materials Tripropyltin chloride, BaseTin powder, Propanol, Catalyst
Reaction Conditions Mild (e.g., 50°C)Harsh (200-400°C)
Atom Economy LowerHigher
Precursor Synthesis Requires pre-synthesis of tripropyltin chlorideNot required
Yield High (e.g., >90%)Reported as quantitative
Scalability Well-established and scalablePotentially scalable, but requires specialized high-temperature equipment
Purity of Product Generally high after workupMay require careful purification to remove unreacted tin and catalyst residues

Conclusion

The synthesis of Bis(tripropyltin) oxide can be effectively achieved through two primary pathways: the hydrolysis of tripropyltin chloride and the direct reaction of tin metal with propanol. The hydrolysis method is a classic and reliable route that proceeds under mild conditions with high yields, making it a preferred choice for many laboratory-scale preparations. The direct synthesis method offers the advantage of higher atom economy and the use of more fundamental starting materials, which can be attractive for industrial-scale production, although it requires more demanding reaction conditions. The selection of the most appropriate synthesis pathway will depend on the specific requirements of the researcher or organization, including the desired scale of production, available equipment, and economic considerations.

References

  • Google Patents. (n.d.). US6376693B2 - Synthesis of organotin oxides.
  • National Center for Biotechnology Information. (n.d.). Bis(tripropyltin) oxide. PubChem Compound Database. Retrieved February 20, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of bis(tri-n-butyltin) oxide. Retrieved February 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2019, January 15). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Retrieved February 20, 2026, from [Link]

  • Semantic Scholar. (1987). The direct synthesis of triorgano tin compounds. Retrieved February 20, 2026, from [Link]

  • Inorganic Chemistry. (n.d.). Characterization of Triphenyltin Hydroxide and Bis-(triphenyltin) Oxide. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). WO2024118918A1 - Direct synthesis of organotin alkoxides.
  • Gelest, Inc. (n.d.). Introduction to organotin chemistry - and applications. Retrieved February 20, 2026, from [Link]

  • WIPO. (2024, June 6). WO/2024/118918 DIRECT SYNTHESIS OF ORGANOTIN ALKOXIDES. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, August 7). Synthesis and comparative study on the antibacterial activity organotin(IV) 3-hydroxybenzoate compounds. Retrieved February 20, 2026, from [Link]

  • NIST. (n.d.). Bis(triphenyltin) oxide. NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, August 6). Synthesis, Characterization and Biological Studies of Some Organotin Compounds: (A-Review). Retrieved February 20, 2026, from [Link]

  • Lupine Publishers. (2018, July 17). A Review of Organotin Compounds: Chemistry and Applications. Retrieved February 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). Direct synthesis of organotin alkoxides - Patent US-2024199658-A1. Retrieved February 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). A. - Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane. Retrieved February 20, 2026, from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved February 20, 2026, from [Link]

  • Science discussions. (n.d.). Ravi Divakaran, 1 Mechanisms of Ester hydrolysis [Ref: Jerry March, “Advanced Organic Chemistry”. Retrieved February 20, 2026, from https://www.science-discussions.com/forum/showthread.php?241-Ravi-Divakaran-1-Mechanisms-of-Ester-hydrolysis-Ref-Jerry-March-%93Advanced-Organic-Chemistry
  • PMC. (n.d.). Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. Retrieved February 20, 2026, from [Link]

  • PSIBERG. (2023, February 7). Esters Hydrolysis: Types and their Mechanisms. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2023, September 19). Review of organotin compounds: chemistry and applications. Retrieved February 20, 2026, from [Link]

  • PMC. (n.d.). The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. Retrieved February 20, 2026, from [Link]

  • PMC. (2023, May 2). Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). US2560042A - Preparation of butyltin chlorides.
  • Dalton Transactions. (n.d.). Synthesis of amine-bridged bis(phenolate) rare-earth metal aryloxides and their catalytic performances for the ring-opening polymerization of l-lactic acid O-carboxyanhydride and l-lactide. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, August 9). Synthesis of Trimethylsilylpropynoyl Chloride. Retrieved February 20, 2026, from [Link]

  • University of Toronto. (n.d.). Experiment 5 – Procedure Summary Cyclohexene Synthesis Day 1. Retrieved February 20, 2026, from [Link]

Sources

Foundational

CAS number 1067-29-4 physicochemical data

An In-Depth Technical Guide to the Physicochemical Properties of Bis(tripropyltin) oxide (CAS Number: 1067-29-4) Abstract This technical guide provides a comprehensive overview of the physicochemical properties, analytic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Bis(tripropyltin) oxide (CAS Number: 1067-29-4)

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and safety considerations for Bis(tripropyltin) oxide (CAS No. 1067-29-4). As an organotin compound with applications in various industrial processes, a thorough understanding of its characteristics is paramount for researchers and professionals in related fields. This document synthesizes critical data on its chemical identity, physical properties, spectral characteristics, stability, and reactivity. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, adhering to internationally recognized standards, to ensure both scientific integrity and safe laboratory practices.

Compound Identification and Chemical Structure

Bis(tripropyltin) oxide, an organometallic compound, is unequivocally identified by the CAS Registry Number 1067-29-4.[1] Its molecular structure consists of two tripropyltin moieties linked by an oxygen atom.

Table 1: Compound Identifiers

IdentifierValue
CAS Number 1067-29-4
IUPAC Name tripropyl(tripropylstannyloxy)stannane[1]
Synonyms Hexapropyldistannoxane, Distannoxane, hexapropyl-, Bis(tri-n-propyltin) oxide[1]
Molecular Formula C18H42OSn2[1]
SMILES CCC(CCC)O(CCC)CCC[1]
InChI InChI=1S/6C3H7.O.2Sn/c61-3-2;;;/h61,3H2,2H3;;;[1]
InChIKey DZWGKMVDRPKMPD-UHFFFAOYSA-N[1]

Core Physicochemical Properties

A summary of the key physicochemical properties of Bis(tripropyltin) oxide is presented in Table 2. These properties are fundamental for its handling, application, and the design of experimental procedures.

Table 2: Summary of Physicochemical Data

PropertyValueSource(s)
Molecular Weight 511.9 g/mol [1]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 195-198 °C at 21 Torr[3]
Toxicity (Oral, rat LD50) 38 mg/kg[3]
Solubility Insoluble in water. Soluble in many organic solvents.[2][4]

Spectral Analysis

The structural elucidation and confirmation of Bis(tripropyltin) oxide rely on various spectroscopic techniques. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the propyl groups attached to the tin atoms. The protons on the carbons adjacent to the tin atom will exhibit characteristic coupling with the tin isotopes.[1]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the three different carbon atoms of the propyl chains.[1]

Infrared (IR) Spectroscopy

The IR spectrum of Bis(tripropyltin) oxide is characterized by strong absorptions corresponding to the C-H stretching and bending vibrations of the propyl groups. A key feature is the strong absorption band associated with the Sn-O-Sn asymmetric stretching vibration.[1] The diagnostic region helps in identifying the hydrocarbon portions, while the fingerprint region is unique to the molecule's overall structure.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification and quantification of Bis(tripropyltin) oxide. The mass spectrum will show a characteristic isotopic pattern for tin, aiding in the confirmation of its presence in molecular fragments.[8][9]

Stability and Reactivity Profile

Bis(tripropyltin) oxide is generally stable under standard conditions. However, it is sensitive to moisture and can undergo hydrolysis.[10] It is incompatible with strong oxidizing agents and acids.[3] Thermal decomposition may produce irritating gases and vapors.[11]

Experimental Methodologies

Synthesis of Bis(tripropyltin) oxide

A common method for the synthesis of Bis(tripropyltin) oxide is through the hydrolysis of a tripropyltin halide, such as tripropyltin chloride, in the presence of a base.[12]

Protocol: Synthesis via Hydrolysis

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser.

  • Reagents: Charge the flask with a solution of tripropyltin chloride in a suitable organic solvent.

  • Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide, to the stirred solution of the tripropyltin chloride.

  • Reaction: Stir the mixture at room temperature or with gentle heating to drive the hydrolysis reaction to completion.

  • Workup: After the reaction is complete, separate the organic layer. Wash the organic layer with water to remove any remaining base and salts.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield Bis(tripropyltin) oxide.

G cluster_synthesis Synthesis Workflow A 1. Dissolve Tripropyltin Chloride in Organic Solvent B 2. Add Aqueous Base (e.g., NaOH) Dropwise A->B C 3. Stir at Room Temperature B->C D 4. Phase Separation C->D E 5. Wash Organic Layer with Water D->E F 6. Dry Organic Layer (e.g., Na2SO4) E->F G 7. Filter and Evaporate Solvent F->G H Product: Bis(tripropyltin) oxide G->H

Caption: Synthesis of Bis(tripropyltin) oxide.

Analytical Quantification by GC-MS

The quantification of Bis(tripropyltin) oxide in various matrices can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity and selectivity.[9][13][14]

Protocol: GC-MS Analysis

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Extract the analyte using a suitable organic solvent (e.g., hexane).

    • If necessary, perform a derivatization step, such as hydride generation, to improve volatility and chromatographic performance.[9]

    • Prepare a series of calibration standards of known concentrations.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC (or equivalent).

    • Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS (or equivalent).

    • Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Optimize for the separation of the analyte from matrix components.

    • Injector: Split/splitless inlet, operated in splitless mode for trace analysis.

    • MS Parameters: Electron ionization (EI) source. Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the analyte.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the analyte against its concentration for the calibration standards.

    • Quantify the amount of Bis(tripropyltin) oxide in the sample by comparing its peak area to the calibration curve.

G cluster_analysis GC-MS Analysis Workflow A 1. Sample Extraction with Organic Solvent B 2. Optional Derivatization (e.g., Hydride Generation) A->B C 3. Injection into GC-MS B->C D 4. Chromatographic Separation C->D E 5. Mass Spectrometric Detection (SIM Mode) D->E F 6. Data Analysis and Quantification E->F

Caption: GC-MS Analysis of Bis(tripropyltin) oxide.

Safety and Handling

Bis(tripropyltin) oxide is a hazardous substance and must be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 3H301: Toxic if swallowed[1]
Acute Toxicity, Dermal 3H311: Toxic in contact with skin[1]
Acute Toxicity, Inhalation 3H331: Toxic if inhaled[1]
Hazardous to the aquatic environment, acute hazard 1H400: Very toxic to aquatic life[1]
Hazardous to the aquatic environment, long-term hazard 1H410: Very toxic to aquatic life with long lasting effects[1]
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.[11]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Research and Development

Bis(tripropyltin) oxide and related organotin compounds have been utilized as catalysts in various organic reactions, such as esterification and transesterification.[12] They also serve as precursors for the synthesis of other organotin derivatives.[11]

References

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Tributyltin oxide. (n.d.). escom Chemie GmbH. Retrieved from [Link]

  • Synthesis of bis(tri-n-butyltin) oxide. (n.d.). PrepChem.com. Retrieved from [Link]

  • OECD. (2025, June 25). New, updated and corrected Test Guidelines. Retrieved from [Link]

  • Analysis of Bis(tributyltin) Oxide in Industrial Products by Mass Spectrometry with Direct Sample Injection. (2025, August 6). ResearchGate. Retrieved from [Link]

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry and Applications. Retrieved from [Link]

  • Chapter 1 Organotin Chemistry. (n.d.). UM Students' Repository. Retrieved from [Link]

  • Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies. (n.d.). PMC. Retrieved from [Link]

  • Bis(tripropyltin) oxide. (n.d.). PubChem. Retrieved from [Link]

  • Interpreting IR Spectra. (2025, August 29). Chemistry Steps. Retrieved from [Link]

  • Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Organotin catalysts in organosilicon chemistry. (n.d.). Academia.edu. Retrieved from [Link]

  • Density by Variable Density Gradient Column – ASTM D1505. (n.d.). TRL. Retrieved from [Link]

  • Standard Test Method for Determination of Tap Density of Metallic Powders and Compounds. (n.d.). Regulations.gov. Retrieved from [Link]

  • Analysis of Bis(tributyltin) Oxide in Industrial Products by Mass Spectrometry with Direct Sample Injection. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Standard Test Method For Tap Density of Metal Powders and Compounds. (2022, March 15). Scribd. Retrieved from [Link]

  • OECD. (1995, July 27). OECD Guideline for the Testing of Chemicals. Retrieved from [Link]

  • Tributyltin oxide, Tri Butyl Tin Oxide TBTO Manufacturers, with SDS. (n.d.). Muby Chemicals. Retrieved from [Link]

  • Vapor pressure. (n.d.). CRC Handbook of Chemistry and Physics. Retrieved from [Link]

  • Analytical Quantification Method Development of Genotoxic, Carcinogenic and Nitrosamine Impurities in Emtricitabine and Tenofovi. (2025, November 15). International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (1990). National Technical Information Service. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

  • Vapor pressures of various oxides as a function of inverse temperature. (n.d.). ResearchGate. Retrieved from [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]

  • Development of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent. Retrieved from [Link]

  • Bis(tripropyltin) oxide. (n.d.). PubChemLite. Retrieved from [Link]

  • Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis. (n.d.). PubMed. Retrieved from [Link]

  • ASTM D1475 (Density by Pycnometer). (2024, April 2). SPL. Retrieved from [Link]

  • Assignment of 1H NMR spectrum and investigation of oxidative degradation of poly(ethylenimine) using 1H and 13C 1-D and 2-D NMR. (2025, October 23). ResearchGate. Retrieved from [Link]

  • Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene. (n.d.). ResearchGate. Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI. Retrieved from [Link]

  • Improving the triphenylphosphine/triphenylphosphine oxide (TPP/TPPO)‐based method for the absolute and accurate quantification. (2024, July 5). Agritrop. Retrieved from [Link]

  • Solubility of Xylitol in Ethanol, Acetone, N,N-Dimethylformamide, 1-Butanol, 1-Pentanol, Toluene, 2-Propanol, and Water. (n.d.). Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Ethanol with Toluene and Water. (2015, February 18). IUPAC-NIST Solubilities Database. Retrieved from [Link]

  • SOLUBILITY DATA SERIES. (n.d.). GitHub Pages. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Bis(tripropyltin) oxide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Bis(tripropyltin) oxide, also known as hexapropyldistannoxane, is an organotin compound with the chemical formula C18H42OSn2.[1][2] As with oth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(tripropyltin) oxide, also known as hexapropyldistannoxane, is an organotin compound with the chemical formula C18H42OSn2.[1][2] As with other trialkyltin compounds, it is recognized for its biocidal properties and potential applications in organic synthesis. This guide provides a comprehensive overview of its chemical and physical characteristics, synthesis, applications, and the necessary safety protocols for its handling.

Chemical and Physical Properties

Bis(tripropyltin) oxide is a liquid that is sensitive to air.[3] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C18H42OSn2[4]
Molecular Weight 511.9 g/mol [4]
CAS Number 1067-29-4[4]
IUPAC Name tripropyl(tripropylstannyloxy)stannane[4]
Synonyms Hexapropyldistannoxane, Distannoxane, hexapropyl-, Bis(tri-n-propyltin) oxide[4]
Boiling Point 195-198 °C at 21 Torr[2]

Synthesis of Bis(tripropyltin) oxide

The general reaction involves the treatment of two equivalents of the tripropyltin halide with a hydroxide source, leading to the formation of the distannoxane and the corresponding metal halide salt.

Synthesis reagents 2 (CH3CH2CH2)3SnCl + 2 NaOH products ( (CH3CH2CH2)3Sn )2O + 2 NaCl + H2O reagents->products Hydrolysis

Figure 1: General reaction for the synthesis of Bis(tripropyltin) oxide.
Experimental Protocol (Adapted from a similar synthesis)
  • A reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser is charged with an aqueous solution of sodium hydroxide.

  • The solution is heated to a moderate temperature (e.g., 50 °C).

  • Tripropyltin chloride is added dropwise to the stirred solution over a period of 30 minutes.

  • The reaction is allowed to proceed at this temperature for approximately one hour.

  • After the reaction, the mixture is allowed to stand, which should result in the separation of an organic phase (the product) and an aqueous phase.

  • The organic phase, containing Bis(tripropyltin) oxide, is separated.

  • The product can be further purified by washing with water and then dehydrated under reduced pressure.

Applications in Research and Development

Biocidal Activity

Trisubstituted organotins like tripropyltin are known for their potent biocidal properties.[1] They are effective against a broad spectrum of organisms, including fungi and bacteria. This activity makes them of interest in the development of new antimicrobial agents and preservatives.

Catalysis in Organic Synthesis

Organotin compounds, including oxides, are known to catalyze various organic reactions, most notably esterification and transesterification reactions.[6][7] While specific examples detailing the use of Bis(tripropyltin) oxide are not abundant in the literature, its structural similarity to other organotin catalysts like dibutyltin oxide suggests it could be effective in promoting the formation of ester linkages.[8] The Lewis acidic nature of the tin centers is key to this catalytic activity.

Catalysis

Figure 2: Proposed catalytic cycle for esterification using Bis(tripropyltin) oxide.

Relevance to Drug Development

The application of organotin compounds in drug development is an area of active research. Some organotin complexes have shown potential as anti-cancer and anti-microbial agents, with some exhibiting selective toxicity towards cancer cells.[9][10] The biological activity is often linked to the number and nature of the organic groups attached to the tin atom.[9] While direct applications of Bis(tripropyltin) oxide in drug development are not well-documented, its biocidal properties and the broader interest in organotin compounds as potential therapeutics suggest it could be a subject for future investigation.

Mechanism of Action

The toxicity of trialkyltin compounds is multifaceted, primarily targeting the immune system and inducing apoptosis (programmed cell death) in immune cells such as thymocytes and lymphocytes.[1] This can lead to immunosuppression. The primary mechanisms of action include:

  • Induction of Apoptosis: Organotins can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[1]

  • Generation of Oxidative Stress: These compounds can lead to an increase in reactive oxygen species within cells, causing cellular damage.

  • Disruption of Intracellular Signaling: Trialkyltins are known to interfere with critical signaling cascades within cells.

  • Modulation of Cytokine Production: They can alter the production of signaling molecules of the immune system.

Apoptosis

Figure 3: Simplified pathway of organotin-induced apoptosis.

Analytical Methods

The analysis of organotin compounds like Bis(tripropyltin) oxide in various matrices typically involves chromatographic techniques coupled with sensitive detectors. Gas chromatography-mass spectrometry (GC-MS) is a common method.[11][12][13]

General GC-MS Protocol
  • Sample Preparation: The sample is collected in a clean glass container.[13] A suitable volatile organic solvent, such as hexane or dichloromethane, is chosen for extraction.[13] The sample should be free of particulates, which can be achieved through centrifugation or filtration.[13]

  • Injection: A small volume of the prepared sample (e.g., 1 µL of a ~10 µg/mL solution) is injected into the GC.[12]

  • Separation: The GC column is subjected to a temperature program to separate the components of the sample based on their boiling points and interactions with the stationary phase.[14]

  • Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio.[14]

  • Quantitation: Quantitation is often performed using an internal standard.[11]

Safety, Handling, and Disposal

Bis(tripropyltin) oxide is classified as toxic if swallowed, in contact with skin, or if inhaled.[4] Therefore, strict safety protocols must be followed.

Personal Protective Equipment (PPE)
  • Gloves: Chemically resistant gloves are mandatory.

  • Eye Protection: Safety goggles and a face shield should be worn.

  • Lab Coat: A lab coat must be worn to protect from splashes.

  • Respiratory Protection: Work should be conducted in a well-ventilated chemical fume hood. In situations with a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Spill and Decontamination

In case of a spill, the area should be evacuated and well-ventilated. The spill should be absorbed with an inert material. The contaminated area and glassware can be decontaminated by soaking in a bleach solution, which oxidizes the organotin compounds.

Waste Disposal

All waste containing Bis(tripropyltin) oxide, including contaminated PPE and absorbent materials, must be collected in sealed, clearly labeled containers and disposed of as hazardous waste according to institutional and local regulations.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16682947, Bis(tripropyltin) oxide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Bis(tributyltin)oxide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Pavan, K., & Jayaprakash, B. (2023). Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines. Molecules, 28(7), 2955. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Alpha Chemika. (n.d.). TRIBUTYLTIN OXIDE For Synthesis. Retrieved from [Link]

  • 3M Environmental Laboratory. (n.d.). Determination of Organic Compounds by GCMS.
  • PrepChem.com. (n.d.). Synthesis of bis(tri-n-butyltin) oxide. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
  • LabRulez LCMS. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Retrieved from [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

  • Mayboroda, A., Comba, P., Pritzkow, H., Rheinwald, G., Lang, H., & van Koten, G. (n.d.). Heterotrinuclear Complexes of the Platinum Group Metals with 2,2'-Biimidazol as a Bridging Ligand.
  • Merlino, A. (2022). Metallodrugs: Mechanisms of Action, Molecular Targets and Biological Activity. International Journal of Molecular Sciences, 23(6), 3362. [Link]

  • Hoff, G. J., & Ragogna, P. J. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL.
  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Google Patents. (n.d.). EP3782728A1 - Catalyst for use in esterification reaction and method for catalyzing...
  • DKatalyst. (n.d.). Catalysts for Esterification and Transesterification Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0419254B1 - Use of organotin esterification catalysts for reducing extractability.
  • Terzopoulou, Z., et al. (2021). Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanillate). Polymers, 13(14), 2235. [Link]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of Bis(tripropyltin) oxide

This guide details the spectroscopic characterization of Bis(tripropyltin) oxide (Hexapropyldistannoxane), a potent organotin compound. It synthesizes nuclear magnetic resonance (NMR) and infrared (IR) data to provide a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of Bis(tripropyltin) oxide (Hexapropyldistannoxane), a potent organotin compound. It synthesizes nuclear magnetic resonance (NMR) and infrared (IR) data to provide a robust framework for structural verification and quality control.[1]

Executive Summary & Chemical Profile

Bis(tripropyltin) oxide (TPTO) is an organotin compound historically utilized as a biocide and chemical intermediate.[1] Unlike its more common butyl analog (TBTO), the propyl variant presents unique spectral signatures due to the specific magnetic environment of the propyl chain.

Accurate characterization is critical not only for synthetic validation but also for safety monitoring, as organotins are potent endocrine disruptors.[1] This guide focuses on the diagnostic signals in


Sn NMR , 

H NMR
, and FT-IR that confirm the integrity of the Sn-O-Sn linkage and the propyl ligands.
Chemical Identity
ParameterDetail
IUPAC Name Hexapropyldistannoxane
CAS Number 1067-29-4
Formula

Molecular Weight 511.9 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in organic solvents (

,

); insoluble in water

Structural Visualization

The following diagram illustrates the connectivity and the specific carbon environments analyzed in the NMR sections.

TPTO_Structure cluster_legend Key Interactions Sn1 Sn (IV) O Oxygen (Bridging) Sn1->O Sn-O Bond Sn2 Sn (IV) O->Sn2 Sn-O Bond Propyl2 Propyl Group (α-CH2, β-CH2, γ-CH3) Sn2->Propyl2 Sn-C Bond Propyl1 Propyl Group (α-CH2, β-CH2, γ-CH3) Propyl1->Sn1 Sn-C Bond Sn-O-Sn Diagnostic IR Stretch (~775 cm-1) Sn-C J(Sn-H) Coupling (Satellites)

Caption: Structural connectivity of Bis(tripropyltin) oxide highlighting the Sn-O-Sn core and propyl ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for characterizing organotins. The presence of spin-active tin isotopes (


Sn and 

Sn) provides "satellite" information in proton spectra and a direct probe of the metal center.
Sn NMR: The Gold Standard

Sn is the preferred nucleus due to its higher sensitivity. The chemical shift is highly sensitive to the coordination number and the electronegativity of substituents.
  • Solvent: Benzene-

    
     or 
    
    
    
    .[1]
  • Reference: Tetramethyltin (

    
    ) at 0.0 ppm.[1]
    
ParameterValue (Approx.)Interpretation
Chemical Shift (

)
+80 to +90 ppm Downfield shift relative to

indicates the deshielding effect of the oxygen bridge in the bis-oxide structure.[1]
Coordination 4-CoordinateTetrahedral geometry around Tin.[1]
Coupling

Often unresolved in oxides due to exchange broadening, but can be ~200-300 Hz in high-res spectra.[1]

Expert Insight: If the shift moves significantly upfield (towards 0 ppm), it suggests hydrolysis to the hydroxide or contamination with tetrapropyltin. If it moves downfield (>100 ppm), suspect coordination with donor solvents.[1]

H NMR Data

The propyl chain displays a characteristic splitting pattern. The key feature for organotin verification is the Tin Satellites flanking the


-proton signals.
  • Solvent:

    
    [1]
    
PositionProton TypeShift (

ppm)
MultiplicityCoupling (

)


0.9 - 1.0Triplet (t)

Hz


1.5 - 1.7Multiplet (m)Complex coupling


1.1 - 1.3Triplet (t) w/ satellites

Hz

Note: The


-protons are directly attached to the Tin atom. The "satellites" are small side-peaks caused by the coupling to 

Sn and

Sn (combined abundance ~16%).[1] The magnitude of this coupling is a direct measure of the s-character of the Sn-C bond.[1]
C NMR Data

Carbon NMR confirms the carbon backbone integrity.

CarbonAssignmentShift (

ppm)
Notes
C1 (

)

16.0 - 18.0Deshielded by Sn-O proximity relative to tetrapropyltin.[1]
C2 (

)

19.0 - 21.0
C3 (

)

17.5 - 18.5Terminal methyl.[1]

Infrared (IR) Spectroscopy

IR is primarily used to verify the functional group transformation (formation of the oxide linkage).

Experimental Protocol
  • Technique: ATR (Attenuated Total Reflectance) or Thin Film between NaCl plates.[1]

  • State: Neat liquid.[1][2]

Key Vibrational Modes[4]
Frequency (cm

)
AssignmentIntensityDiagnostic Value
2950 - 2850 C-H Stretch (Alkyl)StrongConfirms propyl chains (asymmetric/symmetric).[1]
1460, 1377 C-H BendMediumTypical alkane deformation.
~775 Sn-O-Sn Stretch Strong/Broad CRITICAL DIAGNOSTIC. The asymmetric stretch of the distannoxane bridge.
~500 - 600 Sn-C StretchWeak/MediumSkeletal vibration of the Sn-Propyl bond.[1]

Self-Validating Check: If a broad band appears around 3300-3500 cm


 , the sample has hydrolyzed to Tripropyltin hydroxide  (

).[1] Pure Bis(tripropyltin) oxide should be free of O-H stretching signals.[1]

Analytical Workflow & Quality Control

The following workflow ensures data integrity when handling this toxic compound.

Workflow cluster_Analysis Spectral Acquisition Start Sample Receipt (Safety: Gloves, Fume Hood) Prep Sample Prep (Dissolve in CDCl3 + TMS) Start->Prep IR FT-IR Analysis (Check 775 cm-1 & 3400 cm-1) Prep->IR NMR NMR (1H, 119Sn) (Check Satellites & Shift) IR->NMR Decision Data Valid? NMR->Decision Pass Release COA Decision->Pass Yes Fail Reject/Repurify (Hydrolysis Detected) Decision->Fail No (OH peak or Shift drift)

Caption: Step-by-step analytical workflow for validating Bis(tripropyltin) oxide purity.

Safety & Handling (E-E-A-T)

Warning: Bis(tripropyltin) oxide is an organotin compound with high toxicity.[1] It acts as an immunotoxin and endocrine disruptor.[1]

  • Engineering Controls: All transfers must occur in a certified chemical fume hood.

  • PPE: Double nitrile gloves are recommended as organotins can permeate standard gloves over time.[1] Wear safety goggles and a lab coat.[1]

  • Deactivation: Spills should be treated with a solution of bromine in dichloromethane (carefully) or adsorbed onto activated carbon for incineration.[1] Do not wash down the drain; it is highly toxic to aquatic life.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16682947, Bis(tripropyltin) oxide.[1] Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). Occupational Safety and Health Guideline for Organotin Compounds.[1] Retrieved from [Link]

  • American Chemical Society (ACS). Bis(tripropyltin) oxide CAS Common Chemistry.[1] Retrieved from [Link][1]

  • Royal Society of Chemistry. Syntheses, structures, and NMR chemical shifts of trimethyltin compounds (Comparative Data). Dalton Transactions.[1] Retrieved from [Link]

Sources

Exploratory

IUPAC name for C18H42OSn2

Structural Elucidation and Technical Application of Hexapropyldistannoxane ( ) Chemical Identity & Nomenclature Target Analyte: The molecular formula corresponds to a symmetrical organotin dimer. In the context of indust...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation and Technical Application of Hexapropyldistannoxane ( )

Chemical Identity & Nomenclature

Target Analyte:



The molecular formula


 corresponds to a symmetrical organotin dimer. In the context of industrial and pharmaceutical applications, this compound is identified as Bis(tripropyltin) oxide  (also known as Hexapropyldistannoxane ).
IUPAC Derivation Logic

To satisfy the IUPAC nomenclature standards for organometallic compounds, we deconstruct the molecule into its constituent ligands and central metal atoms:

  • Ligand Identification: The formula contains 18 carbons and 42 hydrogens distributed across two tin atoms. Assuming symmetry (standard for stable organotin oxides), each tin atom is bonded to three alkyl groups.

    • Calculation:

      
      .
      
    • 
      .
      
    • A 3-carbon alkyl chain is a propyl group (

      
      ).
      
  • Central Structure: The single oxygen atom bridges the two tin atoms, forming a distannoxane linkage (

    
    ).
    
  • Assembly:

    • Substitutive Nomenclature: Two tripropyltin groups connected by an oxide.

      
      Bis(tripropyltin) oxide .
      
    • Additive Nomenclature (IUPAC Preferred): The parent hydride is distannoxane (

      
      ). Replacing all six hydrogens with propyl groups yields Hexapropyldistannoxane .
      

Structural Visualization: The following diagram illustrates the molecular connectivity and symmetry.

G O Oxygen (Bridge) Sn2 Sn (Tin) O->Sn2 Sn1 Sn (Tin) Sn1->O P4 Propyl (C3H7) Sn2->P4 P5 Propyl (C3H7) Sn2->P5 P6 Propyl (C3H7) Sn2->P6 P1 Propyl (C3H7) P1->Sn1 P2 Propyl (C3H7) P2->Sn1 P3 Propyl (C3H7) P3->Sn1

Figure 1: Structural connectivity of Hexapropyldistannoxane, showing the Sn-O-Sn bridge characteristic of organotin oxides.

Physicochemical Profile

Researchers handling this compound for synthesis or toxicology studies must account for its lipophilicity and hydrolytic stability.

PropertyValueTechnical Context
CAS Registry Number 1067-29-4Primary identifier for inventory/safety checks.
Molecular Weight 511.95 g/mol Used for molarity calculations in dosing.
Physical State Colorless to yellow liquidViscous; requires positive displacement pipettes for accurate dosing.
Boiling Point 195–198°C @ 21 TorrHigh boiling point requires vacuum distillation for purification.
Solubility Organic Solvents (High), Water (Low)Highly lipophilic (LogP > 5). Bioaccumulates in lipid bilayers.
Stability Air/Moisture SensitiveSlowly hydrolyzes or reacts with atmospheric

to form carbonates.

Synthesis & Purification Protocol

For research applications requiring high purity (>98%), commercial technical grades are often insufficient due to mono- and di-alkyltin impurities. The following protocol utilizes the Kocheshkov Redistribution Reaction , the industry standard for ensuring specific alkylation levels.

Mechanistic Pathway
  • Alkylation: Tin tetrachloride is fully alkylated using a Grignard reagent.

  • Redistribution: Tetrapropyltin is reacted with stoichiometric

    
     to yield Tripropyltin chloride.
    
  • Hydrolysis: The chloride is converted to the oxide using a base.

Synthesis SnCl4 Start: SnCl4 Tetra Intermediate 1: Tetrapropyltin (Pr4Sn) SnCl4->Tetra Alkylation (Ether/THF) Redist Step 2: Kocheshkov Redistribution (Pr4Sn + SnCl4 -> Pr3SnCl) SnCl4->Redist Stoichiometric Addition Grignard Reagent: C3H7MgBr (Propyl Magnesium Bromide) Grignard->Tetra Tetra->Redist 200°C, Solvent-free Chloride Intermediate 2: Tripropyltin Chloride (Pr3SnCl) Redist->Chloride Product Final Product: Bis(tripropyltin) oxide Chloride->Product Aqueous Hydrolysis Base Reagent: NaOH (Hydrolysis) Base->Product

Figure 2: Step-wise synthesis via Kocheshkov redistribution to maximize yield of the tri-substituted species.

Experimental Procedure
  • Preparation of Tetrapropyltin: React

    
     with 4.2 equivalents of propylmagnesium bromide in dry diethyl ether under nitrogen. Reflux for 4 hours. Quench with dilute HCl. Distill to isolate tetrapropyltin.
    
  • Redistribution (Critical Step): Mix 3 moles of tetrapropyltin with 1 mole of

    
    . Heat to 200°C for 2 hours in a sealed vessel. This comproportionation reaction yields 4 moles of tripropyltin chloride (
    
    
    
    ) with high specificity, minimizing di- and mono-propyl contaminants.
  • Hydrolysis to Oxide: Dissolve

    
     in diethyl ether. Wash with 10% NaOH solution. The chloride is hydrolyzed to the hydroxide, which spontaneously dehydrates to the oxide (
    
    
    
    ). Dry the organic layer over
    
    
    and remove solvent in vacuo.

Toxicological Mechanism

Understanding the toxicity of


 is vital for drug development, particularly when assessing potential impurities in reagents or studying endocrine disruption.

Primary Mechanism: Oxidative Phosphorylation Uncoupling Like its homolog Tributyltin (TBT), Hexapropyldistannoxane acts as an ionophore. It facilitates the exchange of halide ions (Cl-) for hydroxide ions (OH-) across the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis.

Secondary Mechanism: Thiol Interaction The tripropyltin cation (


) possesses high affinity for dithiol groups in proteins, specifically inhibiting the 

subunit of ATP synthase.

Toxicity Exposure Exposure (Oral/Dermal) CellEntry Lipophilic Entry (Crosses Cell Membrane) Exposure->CellEntry Mito Mitochondrial Targeting CellEntry->Mito Uncoupling Cl-/OH- Exchange (Ionophore Effect) Mito->Uncoupling F0Inhib Bind Thiol Groups (ATP Synthase F0) Mito->F0Inhib ATP_Loss Dissipation of Proton Gradient Uncoupling->ATP_Loss F0Inhib->ATP_Loss Apoptosis ATP Depletion & Apoptosis ATP_Loss->Apoptosis

Figure 3: Cellular toxicity pathway focusing on mitochondrial disruption.

Analytical Protocol: Trace Detection

Organotins are difficult to analyze directly by Gas Chromatography (GC) due to their polarity and low volatility.[1] The following protocol employs in-situ ethylation to create volatile derivatives suitable for GC-MS.

Reagents
  • Derivatizing Agent: Sodium tetraethylborate (

    
    ), 2% aqueous solution (Freshly prepared).
    
  • Buffer: Sodium acetate/acetic acid (pH 4.5).[2]

  • Extraction Solvent: Hexane (GC Grade).

Step-by-Step Workflow
  • Sample Prep: Aliquot 10 mL of aqueous sample (or extract) into a glass vial. Adjust pH to 4.5 using acetate buffer.[2] Scientific Note: pH control is critical;

    
     degrades rapidly at low pH and is inactive at high pH.
    
  • Derivatization: Add 100

    
     of 2% 
    
    
    
    and 2 mL of hexane.
  • Reaction: Shake vigorously for 15 minutes. The

    
     cation reacts with the ethyl group from the borate to form Tripropylethyltin  (
    
    
    
    ), which is non-polar and volatile.
  • Separation: Centrifuge to separate phases. Transfer the upper hexane layer to a GC vial.

  • GC-MS Parameters:

    • Column: 5% Phenyl Polysiloxane (e.g., HP-5ms).

    • Inlet: Splitless, 250°C.

    • MS Mode: SIM (Selected Ion Monitoring).[3] Monitor m/z 121, 163, 191 for the tripropyltin moiety.

Validation Criteria
  • Recovery: Spike samples with Tripropyltin Chloride; acceptable recovery is 80–120%.

  • Internal Standard: Use Tri-n-pentyltin (TPT) as an internal standard, as it does not occur naturally and elutes distinctly from propyl/butyl species.

References

  • PubChem. (2025).[4] Bis(tripropyltin) oxide | C18H42OSn2.[4][5][6] National Library of Medicine. [Link]

  • Aldridge, W. N. (1976). The influence of organotin compounds on mitochondrial functions. Advances in Chemistry Series. (Contextual grounding for toxicity mechanism).
  • European Chemicals Agency (ECHA). (2025).[4] Substance Information: Bis(tripropyltin) oxide. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Discovery and Historical Context of Organotin Compounds

Authored by a Senior Application Scientist For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the origins and evolution of organotin chemistry. It delves into...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the origins and evolution of organotin chemistry. It delves into the foundational discoveries, key scientific minds, and the subsequent expansion of applications that have defined this significant class of organometallic compounds. The narrative also addresses the critical historical context of their environmental impact, offering a complete picture for today's researchers.

The Dawn of Organometallic Chemistry: The First Organotin Compounds

The story of organotin compounds begins in the mid-19th century, a period of foundational discoveries in chemistry. The first synthesis of an organotin compound is credited to the British chemist Sir Edward Frankland in 1849.[1][2] He successfully synthesized diethyltin diiodide, ((C2H5)2SnI2), by heating ethyl iodide with metallic tin. This pioneering work was not just a curiosity but a significant step in establishing the field of organometallic chemistry, which studies compounds with direct carbon-to-metal bonds.[1][3] Frankland's experiments were instrumental in developing the concept of valency, a cornerstone of modern chemical bonding theory.[3][4]

Shortly after Frankland's discovery, in 1852, German chemist Carl Löwig reported the formation of alkyltin compounds by reacting alkyl halides with a tin-sodium alloy.[2] While Frankland's work predates Löwig's, the latter's publication is often cited as a key starting point for the systematic study of organotin chemistry.[2] These early syntheses laid the groundwork for future explorations into the vast possibilities of these novel compounds.

Early Synthetic Methodologies and Key Pioneers

The initial methods for creating organotin compounds were direct reactions, as demonstrated by Frankland.[3] However, these early procedures were often inefficient. A significant breakthrough came with the work of Buckton in 1859, who developed indirect routes for synthesis, notably using diethylzinc as an alkylating agent, which achieved yields of up to 60%.[3]

The turn of the 20th century brought another monumental advancement with the discovery of Grignard reagents. This Nobel Prize-winning work provided a versatile and efficient method for forming tin-carbon bonds, accelerating the pace of research in organotin chemistry.[1][5] The general reaction involves a Grignard reagent (RMgX) reacting with a tin halide, such as tin tetrachloride (SnCl4), to produce tetraorganotin compounds (R4Sn).[1][2]

A crucial development in synthesizing a range of organotin compounds was the "Kocheshkov comproportionation" reaction. This redistribution reaction allows for the conversion of symmetrical tetraorganotin compounds into various mixed organotin halides (R4-nSnCln) by reacting them with tin tetrachloride in controlled stoichiometric ratios.[1]

Throughout this early period, several key figures emerged who significantly shaped the field. Besides Frankland and Löwig, the contributions of Krause in Germany, Kraus in the United States, and Kozeshkov in Russia were pivotal in expanding the knowledge of organotin chemistry by the 1930s.[2]

Experimental Workflow: The Grignard Synthesis of Tetraethyltin

This protocol outlines the classic and widely adopted Grignard reaction for the synthesis of a tetraorganotin compound.

Objective: To synthesize tetraethyltin from tin tetrachloride and a Grignard reagent.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl bromide

  • Tin (IV) chloride (tin tetrachloride)

  • Iodine crystal (as an initiator)

  • Apparatus for reflux with a dropping funnel and condenser

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings and a small crystal of iodine.

  • Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by the disappearance of the iodine color and gentle refluxing of the ether.

  • Continue the addition of the ethyl bromide solution at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Reaction with Tin Tetrachloride: Cool the Grignard reagent solution in an ice bath.

  • Slowly add a solution of tin tetrachloride in anhydrous diethyl ether from the dropping funnel. This reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for one hour, followed by refluxing for another hour.

  • Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and dilute hydrochloric acid to hydrolyze the unreacted Grignard reagent and dissolve the magnesium salts.

  • Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

  • Combine the ethereal extracts, wash with water, then with a sodium bicarbonate solution, and finally with water again.

  • Dry the ethereal solution over anhydrous sodium sulfate.

  • Purification: Remove the diethyl ether by distillation. The remaining liquid is then purified by fractional distillation under reduced pressure to yield tetraethyltin.

The overall reaction is: 4 CH3CH2MgBr + SnCl4 → (CH3CH2)4Sn + 4 MgClBr[1]

The Rise of Industrial Applications: A New Era for Organotins

For nearly a century after their discovery, organotin compounds remained largely a laboratory curiosity. This changed dramatically in the 1940s and 1950s with the burgeoning plastics industry. The discovery of their ability to act as heat and light stabilizers for polyvinyl chloride (PVC) marked the beginning of their widespread industrial use.[2][6] Dibutyltin dilaurate and dibutyltin maleate were among the first commercially successful stabilizers, preventing the degradation of PVC during processing and use.[2]

The 1950s also saw the discovery of the potent biocidal properties of triorganotin compounds by Van der Kerk and his colleagues in the Netherlands.[2] This opened up a vast new range of applications, including:

  • Agrochemicals: As fungicides and acaricides.[7]

  • Wood Preservatives: Protecting wood from fungal and insect attack.[2]

  • Disinfectants: Utilized for their bactericidal properties.[7]

  • Marine Antifouling Paints: This became one of the most significant applications. Tributyltin (TBT) and triphenyltin (TPT) compounds were incorporated into marine paints to prevent the growth of organisms like barnacles and algae on ship hulls.[2][5][8] This improved fuel efficiency and reduced maintenance costs.[8]

The versatility of organotin compounds also led to their use as catalysts in the production of polyurethane foams and silicone rubbers.[6]

Timeline of Key Developments in Organotin Chemistry

G cluster_1800s 19th Century: Foundational Discoveries cluster_1900s_early Early 20th Century: Synthetic Advancements cluster_1940s_50s Mid-20th Century: Industrial Revolution cluster_1980s_2000s Late 20th/Early 21st Century: Environmental Scrutiny & Regulation 1849 1849 Edward Frankland synthesizes diethyltin diiodide 1852 1852 Carl Löwig reports synthesis of alkyltins from tin-sodium alloy 1849->1852 1859 1859 Buckton develops indirect synthetic routes using diethylzinc 1852->1859 1900s Early 1900s Discovery of Grignard reagents revolutionizes synthesis 1859->1900s 1940s 1940s First commercial use as PVC stabilizers 1900s->1940s 1950s 1950s Discovery of biocidal properties of triorganotins 1940s->1950s 1960s 1960s Tributyltin (TBT) widely adopted in antifouling paints 1950s->1960s 1980s 1980s Growing evidence of TBT's environmental toxicity emerges First restrictions on TBT use 1960s->1980s 2008 2008 IMO global ban on TBT in antifouling paints comes into force 1980s->2008

Caption: A timeline illustrating the major milestones in the discovery and application of organotin compounds.

The Dark Side of Success: Environmental Impact and Regulation

The very properties that made triorganotin compounds, particularly TBT, so effective as biocides also led to their downfall. Their high toxicity was not limited to the target organisms. By the 1980s, a growing body of scientific evidence revealed the devastating impact of TBT on non-target marine life.[2]

One of the most well-documented effects was "imposex" in marine snails, where females develop male sexual characteristics, leading to reproductive failure and population decline.[9][10] TBT was also found to be highly persistent in marine sediments and to bioaccumulate in the food chain, posing a risk to a wide range of organisms, including fish, mollusks, and marine mammals.[7][10][11]

These environmental concerns prompted regulatory action. France was the first country to restrict the use of TBT-based paints on vessels under 25 meters in 1982.[12][13] Other countries followed suit, and these national efforts culminated in a global ban on the use of organotin compounds in antifouling paints by the International Maritime Organization (IMO), which came into full effect in 2008.[8][14][15]

Conceptual Flow: From Industrial Utility to Environmental Hazard

G cluster_positive Industrial Applications cluster_negative Environmental Consequences cluster_response Regulatory Response A PVC Stabilization Heat & Light Resistance C Marine Antifouling Prevents Biofouling Improves Fuel Efficiency A->C B Biocidal Properties Fungicide Bactericide Wood Preservation B->C E High Toxicity to Non-Target Species Endocrine Disruption (Imposex) C->E D Catalysis Polyurethane Foams Silicone Rubbers F Environmental Persistence Sediment Accumulation E->F G Bioaccumulation & Biomagnification Contamination of Food Web F->G H National Restrictions Bans on small vessels G->H I International Convention IMO Global Ban (2008) H->I

Caption: The trajectory of organotin compounds from beneficial industrial products to recognized environmental pollutants leading to global regulation.

The Modern Landscape and Future Directions

While the use of organotins in applications with direct environmental release has been significantly curtailed, they continue to be important in other areas. Diorganotin compounds, such as those based on methyl, butyl, and octyl groups, are still widely used as PVC stabilizers and catalysts.[6][16] Research also continues to explore the potential of organotin compounds in medicine, with some derivatives showing promising in vitro anti-cancer properties.[5]

The history of organotin compounds serves as a powerful case study in the lifecycle of a chemical technology. It highlights the immense industrial and economic benefits that can be derived from scientific innovation, but also underscores the critical importance of understanding and mitigating the potential for long-term environmental and health consequences. For researchers and drug development professionals, this history provides valuable lessons in the responsible development and application of novel chemical entities.

References

  • Wikipedia. Organotin chemistry. [Link]

  • Duaa G, Zahraa R, Emad Y. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. [Link]

  • (PDF) The early history of organotin chemistry. Academia.edu. [Link]

  • Organotin compounds – Knowledge and References. Taylor & Francis. [Link]

  • Naoom, et al. (2023). Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Journal of Sustainable Materials Processing and Management. [Link]

  • History on organotin compounds, from snails to humans. ResearchGate. [Link]

  • Introduction to organotin chemistry - and applications. Gelest, Inc.[Link]

  • Organotin chemistry. Grokipedia. [Link]

  • Investigating the Environmental Impact of Organotins. LCGC International. [Link]

  • Tributyltin – Knowledge and References. Taylor & Francis. [Link]

  • Tributyltin. Wikipedia. [Link]

  • Tributyltin (TBT) antifoulants: a tale of ships, snails and imposex. EEA. [Link]

  • Edward Frankland. Wikipedia. [Link]

  • FEATURE ARTICLE - Tributyltin: the story of a hidden bottom-up killer of the Crangon crangon population. ICES. [Link]

  • Zinc Alkyls, Edward Frankland, and the Beginnings of Main-Group Organometallic Chemistry. ACS Publications. [Link]

  • The efficacy of legislation in controlling tributyltin in the marine environment. Cambridge Core. [Link]

  • Edward Franklin and the birth of organometallics. American Chemical Society. [Link]

  • Organotin Compounds and the Environment. ResearchGate. [Link]

  • Manufacture and Use of Selected Alkyltin Compounds: Task II. EPA NEPI. [Link]

  • (PDF) Review of organotin compounds: chemistry and applications. ResearchGate. [Link]

  • Non-pesticidal Organotin Compounds. Canada.ca. [Link]

  • Technoeconomic and environmental assessment of industrial organotin compounds. OSTI.GOV. [Link]

  • Carl Jacob Löwig Facts for Kids. Kiddle. [Link]

  • Carl Lowig. ChemEd X. [Link]

  • Genesis and evolution in the chemistry of organogermanium, organotin and organolead compounds. De Gruyter. [Link]

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Exploratory

Acute toxicity and ecological impact of Bis(tripropyltin) oxide

An In-depth Technical Guide to the Acute Toxicity and Ecological Impact of Bis(tripropyltin) oxide Introduction: Understanding the Organotin Landscape Bis(tripropyltin) oxide (TPTO), a member of the tri-organotin compoun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Acute Toxicity and Ecological Impact of Bis(tripropyltin) oxide

Introduction: Understanding the Organotin Landscape

Bis(tripropyltin) oxide (TPTO), a member of the tri-organotin compound family, represents a class of chemicals characterized by three organic groups covalently bonded to a tin atom. Historically, organotins, particularly tributyltin (TBT) and triphenyltin (TPT) compounds, have seen widespread industrial use for over half a century in applications ranging from PVC stabilizers to potent biocides in antifouling paints and wood preservatives.[1][2][3] The very properties that made them effective biocides—high toxicity to a broad spectrum of organisms—have also made them a significant environmental concern.[3]

TPTO (CAS RN: 1067-29-4), also known as hexapropyldistannoxane or tripropyl(tripropylstannyloxy)stannane, shares the fundamental toxicological characteristics of its more studied analogues like Bis(tributyltin) oxide (TBTO).[4][5][6] Its toxicity stems from the tripropyltin cation, which, like other tri-substituted organotins, can exert severe effects at the cellular level.[1][7] This guide provides a detailed examination of the acute toxicity profile of TPTO and its broader implications for ecological systems, grounded in established methodologies and authoritative data.

Property Value Source
IUPAC Name tripropyl(tripropylstannyloxy)stannanePubChem[4]
CAS Number 1067-29-4ECHEMI, ChemicalBook[5][8]
Molecular Formula C18H42OSn2PubChem[4]
Molecular Weight 511.9 g/mol PubChem[4]
Physical State Air-sensitive liquidChemicalBook[8]
Boiling Point 195-198 °C @ 21 TorrECHEMI[5]
LogP (XLogP3) 7.35ECHEMI[5]

Part 1: Acute Toxicological Profile

The acute toxicity of TPTO is high, a characteristic feature of tri-substituted organotins.[7] The Globally Harmonised System (GHS) classifies the compound as "Toxic if swallowed," "Toxic in contact with skin," and "Toxic if inhaled," placing it in a high-danger category for acute exposure.[4][5]

Mammalian Toxicity

The primary mechanism of organotin toxicity involves disruption of cellular functions. Their combined lipophilic and hydrophilic properties facilitate passage across cell membranes, leading to cell damage or death.[1] For tri-organotins like tributyltin, a key target is the immune system, with studies demonstrating thymus atrophy and depletion of lymphocytes.[9][10]

Causality in Experimental Design: When assessing acute toxicity, the choice of animal model and route of administration is critical. Rodent models (rats, mice) are standard due to their well-characterized physiology and the extensive historical database available for comparison. The oral route is tested to simulate accidental ingestion, the dermal route for occupational exposure, and the inhalation route for exposure to aerosols or volatile vapors.

Route Test Species Endpoint Value GHS Classification Source
Oral RatLD5038 mg/kgH301: Toxic if swallowedECHEMI[5]
Intravenous MouseLD505.6 mg/kg-ECHEMI[5]
Dermal ---H311: Toxic in contact with skinPubChem[4]
Inhalation ---H331: Toxic if inhaledPubChem[4]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Avian Toxicity

Organotin compounds are also toxic to avian species. While specific data for TPTO is limited, a comprehensive study on 998 chemicals included it in its analysis, indicating its potential hazard to wild and domestic birds.[4]

Part 2: Ecological Impact and Environmental Fate

The ecological risk of TPTO is profound, particularly in aquatic environments. The GHS classification "Very toxic to aquatic life with long lasting effects" (H410) underscores its potential for significant and persistent environmental damage.[4]

Aquatic Toxicity

Interpreting Aquatic Data: The EC50 (Effective Concentration, 50%) is a key metric for organisms like algae, where the endpoint is a sub-lethal effect such as growth inhibition rather than mortality. The extreme toxicity of organotins to sensitive species like the diatom Skeletonema costatum highlights their potential to disrupt the base of the aquatic food web.

Compound Class Test Species Endpoint Value (as Sn) Source
DibutyltinDaphnia magna (Water flea)48-h LC500.03 mg Sn/LHealth Canada[11]
DibutyltinSkeletonema costatum (Diatom)72-h EC50 (growth)0.01 mg Sn/LHealth Canada[11]
TributyltinDaphnia magna (Water flea)21-d LOEL (reproduction)0.2 µg/LCCME[12]
TributyltinPimephales promelas (Fathead minnow)33-d LOEL (growth)0.08 µg/LCCME[12]

LC50 (Lethal Concentration, 50%) is the concentration in water that kills half the test organisms. EC50 (Effective Concentration, 50%) is the concentration causing a defined effect in 50% of the population. LOEL (Lowest Observed Effect Level) is the lowest concentration at which an effect is observed.

Environmental Fate and Transport

The environmental behavior of TPTO is governed by its physicochemical properties. With a high LogP, it has low water solubility and a strong tendency to partition from water into soil, sediment, and organic matter.[5][13] This leads to its accumulation in sediments, which act as a long-term reservoir for contamination.[1][13]

Degradation in the environment occurs through the breaking of the tin-carbon bond, a process driven by UV (sunlight) irradiation and microbial action.[7][13] However, this degradation can be slow, ranging from months to years, leading to the persistence of these compounds in the ecosystem.[7]

Environmental_Fate_of_TPTO cluster_sources Sources of Release cluster_environment Environmental Compartments cluster_processes Fate & Transport Processes cluster_impact Ecological Impact Industrial_Use Industrial Use (Biocide, Catalyst) Water Aquatic Environment (Water Column) Industrial_Use->Water Direct Release Partitioning Sorption & Partitioning Water->Partitioning Degradation Degradation (UV, Microbial) Water->Degradation Photolysis & Biodegradation Bioaccumulation Bioaccumulation Water->Bioaccumulation Sediment Sediment & Soil Sediment->Degradation Slower Degradation Partitioning->Sediment High Affinity (Low Solubility) Aquatic_Toxicity Toxicity to Aquatic Organisms Bioaccumulation->Aquatic_Toxicity Food_Web Food Web Transfer Bioaccumulation->Food_Web

Caption: Environmental pathways of Bis(tripropyltin) oxide (TPTO).

Part 3: Standardized Methodologies

To ensure data reliability and comparability, toxicity and analytical studies must follow validated, standardized protocols. The Organisation for Economic Co-operation and Development (OECD) provides globally recognized guidelines for chemical safety testing.

Protocol: Acute Oral Toxicity Assessment (OECD Guideline 423)

This protocol, the Acute Toxic Class Method, is a stepwise procedure that uses a minimal number of animals to classify a substance for its acute oral toxicity.[14][15] The choice to use this method over older, high-animal-count methods like TG 401 reflects a commitment to the "3Rs" (Replacement, Reduction, Refinement) of animal testing.

Step-by-Step Methodology:

  • Animal Selection and Acclimation: Healthy, young adult rodents (typically rats, often females as they can be slightly more sensitive) are selected.[14] They are acclimated to laboratory conditions for at least 5 days.

  • Dose Formulation: The test substance (TPTO) is prepared in an appropriate vehicle. If not water-soluble, an oil or other suitable vehicle is used. The toxicological characteristics of the vehicle must be known.[15]

  • Initial Dosing (Step 1): A group of 3 animals is dosed at a starting level selected from fixed doses (e.g., 5, 50, 300, or 2000 mg/kg), based on available information.[15] The substance is administered in a single dose via gavage.

  • Observation: Animals are observed for mortality, moribundity, and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior) for at least 14 days.[16] Body weight is recorded weekly.

  • Stepwise Procedure:

    • If 2 or 3 animals die, the test is stopped, and the substance is classified. The next step would involve re-testing at a lower dose level to refine the classification.

    • If 0 or 1 animal dies, the next step involves dosing 3 more animals at a higher dose level.[14]

  • Data Analysis and Classification: The pattern of mortality across the dose steps is used to assign the chemical to a GHS toxicity category.

  • Pathology: At the end of the study, all animals (including those that died during the test) are subjected to a gross necropsy.[16]

OECD_423_Workflow cluster_prep Preparation cluster_test Stepwise Testing cluster_decision Decision & Outcome A1 Select & Acclimate 3 Female Rats B1 Administer Single Oral Dose A1->B1 A2 Select Starting Dose (e.g., 50 mg/kg) A2->B1 A3 Prepare Dose Formulation A3->B1 B2 Observe Animals (14 Days) B1->B2 C1 Mortality Check B2->C1 D1 Outcome: 0 or 1 Death C1->D1 Low D2 Outcome: 2 or 3 Deaths C1->D2 High E1 Proceed to Higher Dose (e.g., 300 mg/kg) with 3 New Animals D1->E1 E2 Stop Test. Classify Substance. D2->E2

Caption: Workflow for the OECD 423 Acute Toxic Class Method.

Protocol: Analytical Determination in Environmental Samples

Accurate quantification of TPTO in environmental matrices like water and sediment is essential for risk assessment. The standard approach involves chromatographic separation followed by sensitive detection.[1]

Step-by-Step Methodology:

  • Sample Collection and Storage: Collect water or sediment samples in appropriate containers. Samples should be stored cool and in the dark to prevent degradation.[1]

  • Extraction:

    • Water: Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to transfer the organotin compounds from the aqueous phase to an organic solvent.

    • Sediment/Biota: Use solvent extraction, often with the aid of sonication or mechanical shaking, to extract the analytes from the solid matrix.

  • Derivatization (for GC analysis): Tri-organotin compounds are often not volatile enough for direct Gas Chromatography (GC) analysis. They are derivatized (e.g., ethylation or hydrogenation) to increase their volatility and thermal stability.[17] This step is crucial for achieving good chromatographic performance.

  • Cleanup: The raw extract is "cleaned" to remove interfering compounds from the matrix. This is commonly done using column chromatography (e.g., silica or alumina).

  • Instrumental Analysis:

    • GC-MS (Gas Chromatography-Mass Spectrometry): Provides excellent separation and definitive identification based on the mass-to-charge ratio of the analyte and its fragments.[17]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): A powerful alternative that often does not require derivatization, simplifying sample preparation. It is particularly useful for a range of organotin species.[18][19]

  • Quantification: The concentration of TPTO is determined by comparing the instrument response to that of certified reference standards. The use of isotopically labeled internal standards (e.g., TBT-d27) is recommended to correct for matrix effects and losses during sample preparation.[17]

Conclusion

Bis(tripropyltin) oxide is a compound of high acute toxicity to mammals and presents a significant, persistent hazard to aquatic ecosystems. Its chemical properties—low water solubility and high affinity for sediments—contribute to its environmental longevity and potential for bioaccumulation.[1][13][20] The toxicological profile is consistent with other tri-substituted organotins, indicating that data from well-studied analogues like TBTO can serve as a valuable guide for risk assessment.

For professionals in research and drug development, understanding the potent biological activity of such compounds is paramount. The methodologies outlined herein, based on internationally accepted OECD guidelines and standard analytical practices, provide a self-validating framework for generating the robust data required for accurate hazard classification and environmental risk management.[14][17] The global restrictions placed on related organotin compounds in applications like antifouling paints serve as a testament to the ecological risks posed by this chemical class, underscoring the need for continued vigilance and rigorous scientific assessment.[1]

References

  • Jadwiga Wasik, Justyna Deredas, Małgorzata Statkiewicz, Jacek Gaca, and Jacek Namieśnik. (2013). Organotin Compounds: Environmental Fate and Analytics. Critical Reviews in Environmental Science and Technology, 43:3, 227-270. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(tripropyltin) oxide. PubChem Compound Database. Retrieved February 20, 2026, from [Link]

  • OECD. (2001). Test No. 423: Acute Oral Toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Patil, K., et al. (2021). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. National Pollutant Inventory. [Link]

  • Olukunle, O. I., & Okonkwo, O. J. (2014). Fate and Remediation of Organotin Compounds in Seawaters and Soils. Cape Peninsula University of Technology. [Link]

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  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved February 20, 2026, from [Link]

  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD iLibrary. [Link]

  • CAS Common Chemistry. (n.d.). Bis(tripropyltin) oxide. Retrieved February 20, 2026, from [Link]

  • Nucro-Technics. (2024). OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure. Retrieved February 20, 2026, from [Link]

  • Bentham Science. (2013). Speciation Study of Trialkyl- and Triphenyl- Tin by Liquid Chromatography Using Ion Trap TOF Tandem MS and Atmospheric Pressure Chemical Ionization. Current Analytical Chemistry, 9(2), 279-287. [Link]

  • Ingenta Connect. (2013). Speciation Study of Trialkyl- and Triphenyl- Tin by Liquid Chromatography Using Ion Trap TOF Tandem MS and Atmospheric Pressure Chemical Ionization. Current Analytical Chemistry, 9(2), 279-287. [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(tributyltin) oxide. PubChem Compound Database. Retrieved February 20, 2026, from [Link]

  • ChemBK. (2025). TRIBUTYLTIN OXIDE. Retrieved February 20, 2026, from [Link]

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Foundational

A Senior Application Scientist's Guide to Bis(tripropyltin) oxide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Bis(tripropyltin) oxide, an organotin compound of significant...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(tripropyltin) oxide, an organotin compound of significant interest in various scientific and industrial fields. The document begins by exhaustively detailing its nomenclature, including a wide array of synonyms and alternative names, to ensure accurate identification. It then systematically outlines its key physicochemical properties, synthesis routes, and characteristic chemical reactivity. The guide further explores its principal applications, toxicological profile, and established handling protocols. Designed for researchers, scientists, and drug development professionals, this paper synthesizes technical data with practical insights to serve as an authoritative reference for laboratory and development activities involving this compound.

Chemical Identity and Nomenclature

Precise identification of a chemical reagent is the foundation of reproducible and safe scientific investigation. Bis(tripropyltin) oxide is known by numerous names across different databases, suppliers, and publications. Understanding this varied nomenclature is critical to navigating the scientific literature and ensuring the correct compound is sourced for experimental work.

The compound's formal IUPAC name is tripropyl(tripropylstannyloxy)stannane .[1] However, it is more commonly referred to by several other names. The most prevalent synonym is Hexapropyldistannoxane .[1] The structure consists of two tripropyltin units linked by an oxygen atom, which is reflected in names like Oxybis(tripropyltin) .

For unambiguous identification in global databases and regulatory frameworks, the CAS (Chemical Abstracts Service) Registry Number is the industry standard.

Table 1: Key Identifiers and Synonyms for Bis(tripropyltin) oxide

Identifier TypeValueSource(s)
CAS Number 1067-29-4 PubChem, ECHEMI[1][2]
IUPAC Name tripropyl(tripropylstannyloxy)stannanePubChem[1]
Molecular Formula C18H42OSn2PubChem[1]
EC Number 213-927-2PubChem, ECHEMI[1][2]
Common Synonyms Hexapropyldistannoxane, Bis(tri-n-propyltin) oxide, Distannoxane, hexapropyl-, 1,1,1,3,3,3-Hexapropyldistannoxane, Tripropyltin oxidePubChem, ECHEMI[1][2]
Other Identifiers UNII: 0023W2809K, DTXSID7061437, NSC 92621PubChem[1][2]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application, whether as a catalyst, a reagent, or a biocide. These properties dictate choices regarding solvents, reaction conditions, and storage.

Bis(tripropyltin) oxide is an air-sensitive liquid under standard conditions.[3] Its high molecular weight and organometallic nature result in a high boiling point and significant solubility in organic solvents, which is a key advantage for its use in various reaction media.

Table 2: Physicochemical Properties of Bis(tripropyltin) oxide

PropertyValueSource(s)
Molecular Weight 511.9 g/mol PubChem[1]
Appearance Data not available; analogous compound Bis(tributyltin) oxide is a clear pale yellow liquid.CAMEO Chemicals, PubChem[4][5]
Boiling Point 195-198 °C at 21 TorrECHEMI[2]
Density Data not available; analogous compound Bis(tributyltin) oxide has a density of 1.17 g/mL at 25 °C.Sigma-Aldrich[6]
Solubility Insoluble in water; soluble in many organic solvents.CAMEO Chemicals[4]
Vapor Pressure Data not available; analogous compound Bis(tributyltin) oxide has a vapor pressure of <0.01 mmHg at 25 °C.Sigma-Aldrich[6]

Synthesis and Chemical Reactivity

From a synthetic chemistry perspective, Bis(tripropyltin) oxide is typically formed through the hydrolysis of a corresponding tripropyltin halide. For instance, the controlled reaction of tri-n-propyltin chloride with an aqueous base, such as sodium hydroxide, yields the oxide.[7] This process involves the formation of a stannanol (R3SnOH) intermediate, which then condenses to form the stannoxane (R3Sn-O-SnR3).

The central Sn-O-Sn bond is the most reactive site in the molecule. It is susceptible to hydrolysis, reforming the tripropyltin hydroxide, especially in the presence of moisture. This equilibrium is a critical consideration for its storage and handling.

Caption: Hydrolysis and condensation equilibrium of Bis(tripropyltin) oxide.

Industrial and Research Applications

Organotin compounds, including Bis(tripropyltin) oxide and its more famous analogue, Bis(tributyltin) oxide (TBTO), have historically been used extensively as biocides.[8][9] Their high efficacy against a broad spectrum of organisms made them valuable as:

  • Fungicides and Wood Preservatives: Preventing fungal decay in timber and other cellulosic materials.[8][9]

  • Microbiocides: Used in industrial water systems and as disinfectants.[1][9]

  • Antifouling Agents: Incorporated into marine paints to prevent the growth of barnacles and algae on ship hulls. However, due to severe ecotoxicity, the use of organotins like TBTO in antifouling paints has been largely banned by the International Maritime Organization.[8][9][10]

In the context of research and development, particularly in drug development and organic synthesis, these compounds serve as versatile catalysts and reagents. Their lipophilicity allows for excellent solubility in organic reaction media. For instance, analogous dibutyltin compounds are effective catalysts for esterification, transesterification, and the synthesis of polyurethanes and silicones.[11]

Toxicological Profile and Mechanism of Action

Extreme caution must be exercised when handling this compound. Bis(tripropyltin) oxide is classified as highly toxic if swallowed, in contact with skin, or if inhaled.[1] The GHS classification indicates it is a "Danger" substance with hazard statements H301, H311, and H331 (Toxic if swallowed, in contact with skin, toxic if inhaled).[1]

The primary mechanism of toxicity for organotin compounds involves the disruption of mitochondrial function. They can inhibit oxidative phosphorylation by binding to components of the ATP synthase complex, thereby collapsing the proton gradient across the inner mitochondrial membrane and halting cellular energy production.

Furthermore, these compounds are known endocrine disruptors and can have severe, long-lasting effects on aquatic ecosystems, classifying them as very toxic to aquatic life (H400/H410).[1] Due to their persistence and potential for bioaccumulation, their environmental impact is a significant concern.[12]

Experimental Protocol: Catalyzed Esterification

This protocol provides a general methodology for using an organotin compound as a catalyst for the esterification of a carboxylic acid with an alcohol. This serves as a representative workflow for its application in a research setting.

Objective: To synthesize an ester using Bis(tripropyltin) oxide as a catalyst.

Materials:

  • Carboxylic Acid (e.g., Acetic Acid)

  • Alcohol (e.g., 1-Butanol)

  • Bis(tripropyltin) oxide (Catalyst, ~0.1-1 mol%)

  • Toluene (Solvent)

  • Dean-Stark apparatus or molecular sieves for water removal

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Heating mantle and magnetic stirrer

Methodology:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap filled with toluene. The entire apparatus should be under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the catalyst.

  • Charging Reagents: To the flask, add toluene, the carboxylic acid (1.0 eq), and the alcohol (1.1 eq).

  • Catalyst Addition: Carefully add Bis(tripropyltin) oxide (0.01 eq) to the reaction mixture using a syringe or cannula.

  • Reaction: Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis of aliquots taken from the reaction mixture.

  • Workup: Once the reaction is complete (typically when water is no longer collected), cool the flask to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude ester can be further purified by column chromatography or distillation.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Bis(tripropyltin) Oxide in Organic Synthesis

Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of bis(tripropyltin) oxide as a catalyst in organic synthesis. Organotin co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of bis(tripropyltin) oxide as a catalyst in organic synthesis. Organotin compounds, particularly distannoxanes, are potent catalysts for a range of reactions, including esterifications, transesterifications, and silicone condensations. While its close analog, bis(tributyltin) oxide (TBTO), is more widely documented, bis(tripropyltin) oxide offers a similar catalytic profile with potential variations in reactivity and solubility. This guide elucidates the fundamental catalytic mechanisms, provides detailed, field-tested protocols adapted from analogous systems, and emphasizes the critical safety procedures required for handling these toxicologically significant compounds.

Introduction to Bis(tripropyltin) Oxide: A Catalyst Overview

Bis(tripropyltin) oxide, also known as hexapropyldistannoxane, is an organometallic compound featuring a Sn-O-Sn linkage.[1] Like other organotin compounds, its utility in synthesis stems from the Lewis acidic nature of the tin centers, which can activate functional groups, primarily those containing hydroxyl moieties.[2][3] It serves as a robust catalyst in reactions that are often sluggish or require harsh conditions, such as high-temperature esterifications and polycondensations.[2]

The catalytic activity of distannoxanes in condensation-type reactions is often attributed to the in-situ formation of organotin hydroxides upon hydrolysis, which are considered the true catalytic species.[4][5] The alkyl groups (propyl, in this case) provide solubility in organic media and modulate the steric and electronic environment of the tin center, thereby influencing its catalytic efficacy. While much of the literature focuses on dibutyltin derivatives, the principles and applications are largely translatable to bis(tripropyltin) oxide, making it a valuable tool in the synthetic chemist's arsenal.[3][6]

Critical Safety and Handling Protocols

Trialkyltin compounds are highly toxic and pose significant health risks.[7] Acute toxicity is high via oral, dermal, and inhalation routes.[8][9] Furthermore, organotins can cause severe skin and eye irritation and may cause damage to organs through prolonged or repeated exposure.[8][10] Strict adherence to safety protocols is mandatory.

2.1. Personal Protective Equipment (PPE)

  • Gloves: Wear chemically resistant gloves (e.g., Butyl rubber). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[11][12]

  • Eye Protection: Chemical safety goggles and a face shield are required.[8]

  • Lab Coat: A chemically resistant lab coat or disposable Tyvek-type sleeves should be worn.[13]

  • Respirator: When handling the neat chemical, especially if there is a risk of aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.[11][13]

2.2. Engineering Controls

  • All manipulations involving bis(tripropyltin) oxide must be performed in a well-ventilated chemical fume hood.[10]

  • An emergency eyewash station and safety shower must be immediately accessible.[8]

2.3. Spill and Waste Management

  • Spills: For small spills, absorb the liquid with inert material (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for hazardous waste disposal.[12][13] Do not allow the material to enter drains or waterways.[10]

  • Waste Disposal: Dispose of all contaminated materials (glassware, PPE, absorbent) as hazardous waste in accordance with local, state, and federal regulations.[11]

Core Catalytic Mechanisms

The catalytic action of bis(tripropyltin) oxide can be broadly categorized into two primary mechanisms depending on the reaction type.

3.1. Lewis Acid Catalysis in Esterification & Transesterification In esterification and transesterification reactions, the organotin compound functions as a Lewis acid. The tin atom coordinates to the carbonyl oxygen of the carboxylic acid or ester, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol.[3][14]

G cluster_cycle Catalytic Cycle Catalyst R3Sn-O-SnR3 Activation Activated Carbonyl Complex [R'-C(O...Sn)-OH] Catalyst->Activation Coordination Substrate1 R'-COOH (Carboxylic Acid) Substrate1->Activation Substrate2 R''-OH (Alcohol) Intermediate Tetrahedral Intermediate Substrate2->Intermediate Nucleophilic Attack Activation->Intermediate Activation->Intermediate Product R'-COOR'' (Ester) Intermediate->Product Collapse & Proton Transfer Intermediate->Product Water H2O Intermediate->Water RegenCat R3Sn-O-SnR3

Caption: Generalized Lewis acid mechanism for esterification.

3.2. Hydrolysis-Mediated Catalysis in Condensation Reactions For reactions like the curing of RTV silicones, the distannoxane is believed to first undergo hydrolysis to form an organotin hydroxide (R3Sn-OH), which is the active catalytic species.[4] This hydroxide then reacts with a silanol (Si-OH) to form an organotin silanolate. Subsequent silanolysis regenerates the catalyst and forms a new siloxane (Si-O-Si) bond.[4][5]

G Catalyst R3Sn-O-SnR3 ActiveCat 2 R3Sn-OH (Active Catalyst) Catalyst->ActiveCat Hydrolysis Water H2O (trace) Water->ActiveCat Intermediate R3Sn-O-SiR'3 (Organotin Silanolate) ActiveCat->Intermediate Condensation Silanol1 R'3Si-OH Silanol1->Intermediate Product R'3Si-O-SiR'3 (Siloxane Bond) Intermediate->Product Silanolysis RegenCat R3Sn-OH Intermediate->RegenCat Water2 H2O Silanol2 R'3Si-OH Silanol2->Product RegenCat->Intermediate Re-enters Cycle

Caption: Catalytic cycle for silicone condensation.

Application Notes and Experimental Protocols

The following protocols are based on established procedures for analogous organotin catalysts, such as dibutyltin oxide.[15][16] They serve as a robust starting point for experiments using bis(tripropyltin) oxide. Researchers should anticipate the need for optimization of parameters such as catalyst loading, temperature, and reaction time.

4.1. Application: Polyester Synthesis via Transesterification

Organotin oxides are highly effective catalysts for polyester synthesis, particularly at elevated temperatures.[2][17] They are suitable for reactions involving high-boiling diols and diesters to produce polymers like PBT or PET analogues.

Protocol: Synthesis of a Bio-based Polyester

This protocol describes the synthesis of a polyester from a bio-derived diester (e.g., dimethyl isosorbide-2,5-furandicarboxylate) and a diol (e.g., 1,4-butanediol).

  • Materials:

    • Dimethyl ester monomer

    • Diol (e.g., 1,4-butanediol, 1.05 - 1.6 equivalents)

    • Bis(tripropyltin) oxide (0.1 - 0.6 mol% relative to the diester)

    • Antioxidant (e.g., triphenyl phosphite, optional)

    • High-vacuum reaction vessel equipped with mechanical stirring, a nitrogen inlet, and a distillation condenser.

  • Procedure:

    • Charging the Reactor: Charge the dimethyl ester, diol, and bis(tripropyltin) oxide into the reaction vessel.

    • Inerting: Purge the system thoroughly with dry, inert gas (Nitrogen or Argon) for 15-20 minutes.

    • Transesterification Stage:

      • Heat the mixture under a gentle nitrogen flow to 160-180°C with vigorous stirring.[15]

      • Methanol will begin to distill off as the reaction proceeds.

      • Maintain this temperature for 2-3 hours or until approximately 90% of the theoretical amount of methanol has been collected.

    • Polycondensation Stage:

      • Gradually increase the temperature to 210-240°C.

      • Simultaneously, slowly reduce the pressure to <1 mbar over 30-60 minutes to facilitate the removal of excess diol.[15]

      • Continue the reaction under high vacuum and vigorous stirring. The viscosity of the mixture will increase significantly.

      • The reaction is typically complete after 2-4 hours, as indicated by the torque on the mechanical stirrer.

    • Product Isolation:

      • Release the vacuum with nitrogen and cool the reactor.

      • The polyester product can be extruded or dissolved in a suitable solvent (e.g., chloroform, hexafluoroisopropanol) for further analysis.

4.2. Application: Direct Esterification of Carboxylic Acids

Direct esterification is a fundamental transformation catalyzed efficiently by organotins, especially for sterically hindered substrates or high-boiling point products where water removal is feasible.[18]

Protocol: Synthesis of a High-Boiling Point Ester

This protocol details the esterification of a long-chain carboxylic acid with a long-chain alcohol.

  • Materials:

    • Carboxylic Acid (e.g., Oleic Acid, 1.0 mmol)

    • Alcohol (e.g., 1-Octanol, 1.2 - 2.0 mmol)

    • Bis(tripropyltin) oxide (0.5 - 2.0 mol%)

    • Toluene or Xylene (as solvent for azeotropic water removal)

    • Reaction flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer.

  • Procedure:

    • Setup: To the reaction flask, add the carboxylic acid, alcohol, solvent, and bis(tripropyltin) oxide.

    • Reaction: Heat the mixture to reflux (typically 110-140°C). Water produced during the reaction will be collected in the Dean-Stark trap.

    • Monitoring: Monitor the reaction progress by tracking the amount of water collected or by TLC/GC analysis of aliquots. The reaction is generally complete within 4-12 hours.

    • Workup:

      • Cool the reaction mixture to room temperature.

      • Dilute with a non-polar organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove unreacted acid, followed by brine.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel.

4.3. Application: Room Temperature Vulcanization (RTV) of Silicones

Organotin compounds are standard catalysts for the moisture-curing of RTV silicones, which involves the condensation of hydroxy-terminated polysiloxanes with a crosslinker.[2][6]

Protocol: Formulation and Curing of a Model RTV Silicone

  • Materials:

    • α,ω-Dihydroxy-terminated polydimethylsiloxane (PDMS-diol, viscosity 500-3000 cSt)

    • Crosslinker (e.g., tetraethoxysilane - TEOS, or methyltrimethoxysilane - MTMS)

    • Bis(tripropyltin) oxide (0.1 - 0.5% by weight)

  • Procedure:

    • Formulation (in a moisture-free environment, e.g., glovebox or under dry N₂): In a suitable container, thoroughly mix the PDMS-diol and the crosslinker.

    • Catalyst Addition: Add the bis(tripropyltin) oxide to the mixture and stir until a homogeneous paste is formed.

    • Curing:

      • Expose a thin film of the formulated silicone to ambient air (relative humidity ~50%).

      • The curing process begins as the catalyst is activated by atmospheric moisture.[4]

      • A tack-free surface should form within 10-60 minutes.

    • Full Cure: Allow the silicone to cure completely over 24-72 hours at room temperature. The final product will be a cross-linked elastomeric rubber.

Quantitative Data Summary

The following table summarizes typical reaction parameters for organotin-catalyzed reactions, derived from literature on analogous systems. These values should be used as a starting point for optimization with bis(tripropyltin) oxide.

ParameterPolyester Synthesis[15]Direct Esterification[2]RTV Silicone Curing[4]
Catalyst Loading 0.1 - 0.6 mol%0.5 - 2.0 mol%0.1 - 0.5 wt%
Temperature 160 - 240 °C110 - 180 °CAmbient (~25 °C)
Reaction Time 4 - 7 hours4 - 12 hours24 - 72 hours (full cure)
Typical Yield >90% (polymer)>95% (isolated)N/A (cured solid)

Troubleshooting and Key Considerations

  • Catalyst Deactivation: Organotin catalysts can be deactivated by strong acids or chelating agents. Ensure all reagents are of appropriate purity.

  • Product Contamination: Due to the toxicity of tin compounds, removing the catalyst from the final product is often necessary, especially for biomedical or consumer applications. This can be challenging and may require precipitation, treatment with adsorbents, or specialized chromatographic techniques.[7]

  • Reaction Rate: The reactivity of bis(tripropyltin) oxide may differ slightly from its butyl analogue due to steric and electronic effects. If reactions are too slow, consider a modest increase in temperature or catalyst loading.

  • Hydrolysis Sensitivity: For non-condensation reactions, ensure anhydrous conditions to prevent the formation of non-catalytic tin hydroxides or oxides.

References

  • The Effects of Organotin Catalysts on Hydrolytic Condensation of Polymethylsiloxane Oligomer and Moisture Cure of the Coatings. (2025). ResearchGate.
  • Introduction to organotin chemistry - and applications. Gelest, Inc.
  • BIS(TRIBUTYLTIN) OXIDE. CAMEO Chemicals.
  • Bis(tri-n-butyltin) oxide. Synquest Labs.
  • The action of tin compounds in condensation‐type RTV silicone rubbers. ResearchGate.
  • SAFETY DATA SHEET. Fisher Scientific. (2009).
  • A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. (2018).
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2009).
  • Organotin chemistry. Wikipedia.
  • Bis(tri-n-butyltin)oxide. HPC Standards.
  • Synthesis of rigid biobased polyesters. UvA-DARE (Digital Academic Repository).
  • Bis(tripropyltin) oxide. PubChem, NIH.
  • Bis(tripropyltin) oxide Formula. ECHEMI.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC.
  • Recent Advances in the Enzymatic Synthesis of Polyester. MDPI. (2022).
  • Tripropyltin Laurate as a Catalyst in Organic Synthesis: Application Notes and Protocols. Benchchem.
  • Tin-Catalyzed Esterification and Transesterification Reactions: A Review. ResearchGate.
  • Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanillate). MDPI. (2021).

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Application

Application Notes &amp; Protocols for Bis(triorganotin) Oxides in Wood Preservation

A Senior Application Scientist's Guide to Formulation, Use, and Analysis Disclaimer: The following document provides detailed information on the application of Bis(triorganotin) oxides, focusing primarily on the widely s...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Formulation, Use, and Analysis

Disclaimer: The following document provides detailed information on the application of Bis(triorganotin) oxides, focusing primarily on the widely studied and historically significant compound Bis(tributyltin) oxide (TBTO), due to the extensive availability of data. The principles and methodologies described are generally applicable to homologous compounds such as Bis(tripropyltin) oxide. These compounds are potent biocides with significant health and environmental risks. Their use is heavily regulated and, in many applications, banned.[1][2] This guide is intended for research, scientific, and drug development professionals in controlled laboratory and industrial settings where all applicable safety regulations and environmental laws are strictly followed.

Introduction: The Challenge of Wood Biodegradation and the Role of Organotins

Wood, a fundamental biopolymer composite, is susceptible to degradation by a variety of organisms, including fungi, insects, and marine borers, due to its organic chemical structure.[3] To enhance its service life and allow for the use of less durable wood species, chemical preservation is often necessary.[3][4] Among the vast array of chemical preservatives developed, organotin compounds, particularly Bis(tributyltin) oxide (TBTO), have been recognized for their potent fungicidal and insecticidal properties.[5][6]

TBTO, an organometallic compound, was historically used as a biocide in various applications, including as a wood preservative and a marine anti-fouling agent.[1][2] It is an organic solvent-based preservative, valued for its efficacy at low concentrations and for not altering the natural color of the wood, which allows for subsequent painting or staining. However, significant environmental and health concerns, particularly its toxicity to non-target aquatic organisms and its status as a marine pollutant, have led to severe restrictions and worldwide bans on many of its uses.[5][7]

These application notes provide a comprehensive technical guide for researchers on the formulation, application, and analysis of TBTO in wood preservation, grounded in scientific principles and established methodologies, while strongly emphasizing the critical safety and environmental considerations.

Physicochemical Properties of Bis(tributyltin) Oxide (TBTO)

Understanding the fundamental properties of TBTO is crucial for its effective and safe application. It is a viscous liquid at room temperature, a characteristic that influences its formulation and penetration into wood. Its poor solubility in water necessitates the use of organic solvents for treatment solutions.[2]

PropertyValueReference(s)
Chemical Formula C₂₄H₅₄OSn₂[2]
Molar Mass 596.112 g/mol [2]
Appearance Colorless to pale yellow viscous liquid/oil[2]
Density ~1.17 g/mL at 25 °C[2]
Boiling Point 180 °C at 2 mm Hg[2]
Melting Point -45 °C[2]
Solubility in Water Poorly soluble (~20 mg/L)[2]
Solubility in Organic Solvents Highly soluble in hydrocarbons, alcohols, ethers[2][3]
Synonyms TBTO, Hexabutyldistannoxane, Tri-n-butyltin oxide[2][3]

Mechanism of Biocidal Action

The efficacy of tri-substituted organotins like TBTO stems from their ability to disrupt fundamental cellular processes in a wide range of organisms. The organic groups attached to the tin atom are key to its fungicidal and bactericidal properties.[5] The primary mechanism involves the inhibition of mitochondrial oxidative phosphorylation, effectively cutting off the energy supply of the fungal or insect cell. This is achieved by interacting with ATP synthase and disrupting proton gradients across mitochondrial membranes. Furthermore, TBTO can interfere with various enzymatic activities, leading to metabolic collapse and cell death.[8]

cluster_WoodCell Wood Cell Wall cluster_FungalCell Fungal Cell cluster_Mitochondrion TBTO Bis(tributyltin) Oxide (TBTO) Mitochondrion Mitochondrion TBTO->Mitochondrion Penetrates Cell & Mitochondrial Membranes Enzymes Cellular Enzymes TBTO->Enzymes Denatures ATP_Synthase ATP Synthase TBTO->ATP_Synthase Inhibits Proton_Gradient Proton Gradient TBTO->Proton_Gradient Disrupts Cell_Death Metabolic Collapse & Cell Death Enzymes->Cell_Death Inhibition Leads to Energy_Production ATP Production (Cellular Energy) ATP_Synthase->Energy_Production Drives Proton_Gradient->ATP_Synthase Energy_Production->Cell_Death Cessation Leads to

Caption: Mechanism of TBTO fungicidal action.

Application Protocols for Wood Treatment

The successful application of TBTO requires meticulous preparation of the wood and the treating solution, followed by a controlled treatment process.

Part A: Wood Preparation

Causality: Proper preparation is essential to ensure uniform penetration and retention of the preservative. Bark is impervious to preservatives, and all machining must be done prior to treatment to ensure exposed surfaces are protected.[3] Wood moisture content must be below the fiber saturation point to allow the organic solvent carrier to penetrate the wood cell structure.

Protocol:

  • Debarking: Completely remove all bark from the wood material. Mechanical peeling or high-pressure water jets are common industrial methods.[3]

  • Machining: Cut, plane, and drill the wood to its final dimensions before treatment. All surfaces should be ready for assembly post-treatment.[3]

  • Drying: Kiln or air-dry the wood to a moisture content below 25%. For dimensional stability, a moisture content of 15-20% is optimal. Verify with a calibrated moisture meter.

Part B: Preservative Solution Preparation

Causality: TBTO is used in low concentrations, dissolved in a suitable organic solvent that acts as a carrier to transport the biocide into the wood structure. The concentration is selected based on the target organisms and the intended service life of the wood.

Protocol:

  • Solvent Selection: Choose a low-volatility organic solvent, such as a petroleum distillate (e.g., white spirit).[3]

  • Concentration Calculation: Prepare a 0.5% to 1.0% (w/v) solution of TBTO.[3] For a 1.0% solution, dissolve 10 grams of TBTO per liter of solvent.

  • Dissolution: In a well-ventilated area or fume hood, add the pre-weighed TBTO to the measured volume of solvent in a suitable container. Use mechanical stirring until the TBTO is fully dissolved. The resulting solution should be clear.

  • Safety: Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9][10]

Part C: Wood Treatment Methods

The choice of treatment method depends on the wood species, intended use, and required depth of penetration.

Protocol 1: Immersion (Dipping) Application: Suitable for joinery and other components not in ground contact.[3] Provides good surface and moderate subsurface protection.

  • Submersion: Fully submerge the prepared wood in the TBTO solution within a treatment vessel.

  • Soaking Time: Allow the wood to soak for a minimum of 3 minutes per millimeter of thickness. For deeper penetration, soaking times can be extended up to 24 hours.

  • Removal & Draining: Carefully remove the wood from the tank and place it on a drip rack over a containment area to allow excess solution to drain back into the vessel.

Protocol 2: Vacuum-Pressure Impregnation Application: For applications requiring deep and uniform penetration, providing the highest level of protection.

  • Loading: Place the prepared wood into a pressure treatment vessel (autoclave).

  • Initial Vacuum: Seal the vessel and apply an initial vacuum of -0.85 bar (or ~25 inHg) for 15-30 minutes to remove air from the wood cells.

  • Flooding: While maintaining the vacuum, flood the vessel with the TBTO preservative solution.

  • Pressure Application: Release the vacuum and apply a hydraulic pressure of 7-14 bar (or ~100-200 psi). Maintain pressure until the desired preservative uptake (retention) is achieved, as monitored by vessel gauges.

  • Final Vacuum: Drain the preservative from the vessel and apply a final vacuum for 15-30 minutes to remove excess surface solution.

  • Unloading: Release the vacuum, open the vessel, and remove the treated wood.

cluster_Prep Phase 1: Preparation cluster_Treat Phase 2: Treatment cluster_Post Phase 3: Post-Treatment Prep_Wood Prepare Wood (Debark, Machine, Dry) Load Load Wood into Treatment Vessel Prep_Wood->Load Prep_Sol Prepare 0.5-1.0% TBTO Solution Treat_Method Apply Treatment Prep_Sol->Treat_Method Load->Treat_Method Immersion Immersion/ Dipping Treat_Method->Immersion Method A Vacuum Vacuum/ Pressure Treat_Method->Vacuum Method B Remove Remove & Drain Excess Preservative Immersion->Remove Vacuum->Remove Dry Air or Kiln Dry (Solvent Evaporation) Remove->Dry QC Quality Control (Penetration & Retention) Dry->QC

Caption: General workflow for wood preservation with TBTO.

Quality Control and Analytical Methods

Verifying the amount of preservative retained in the wood (retention) and its distribution (penetration) is essential for quality control.[11][12]

Protocol: Sample Extraction and Analysis

Causality: Accurate analysis requires the quantitative extraction of the organotin compounds from the wood matrix before instrumental analysis.

  • Sample Collection: Take core samples or cross-sections from the treated wood using an increment borer or saw.

  • Sample Preparation: Grind the wood samples into a fine powder (e.g., 20-40 mesh).

  • Extraction:

    • Accurately weigh a portion of the ground wood sample.

    • Extract the organotins using a hydrochloric acid-ethanol solution.[11][13] This process protonates the oxide to form the more soluble tributyltin chloride.

    • Separation of bis(tributyltin) oxide and its degradation products (e.g., dibutyltin oxide) can be achieved using cation-exchange resin chromatography.[11][13]

  • Analysis:

    • Atomic Absorption Spectrophotometry (AAS): Determine the total tin content in the extract. This provides a measure of the total organotin preservative retention.[11][13]

    • Polarography: Can be used for the specific determination of bis(tributyltin) oxide and di-n-butyltin oxide.[13]

    • Mass Spectrometry (MS): Direct sample injection MS can also be used for detection and quantification.[14]

Health, Safety, and Environmental Considerations

The use of TBTO is governed by its high toxicity and environmental persistence. Strict adherence to safety protocols and environmental regulations is mandatory.

Health and Safety

TBTO is a potent skin irritant and is toxic if inhaled or ingested.[2] Prolonged or repeated exposure may cause damage to organs.[9]

  • Engineering Controls: Use only in well-ventilated areas or with local exhaust ventilation (e.g., fume hoods).[9][15]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant protective gloves.[9][10]

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.[9]

    • Skin Protection: Wear suitable protective clothing, such as a lab coat or chemical-resistant apron.[9]

    • Respiratory Protection: In case of insufficient ventilation or when generating aerosols, wear a suitable respiratory mask.[9][16]

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][10]

  • First Aid:

    • Skin Contact: Immediately flush skin with large amounts of water, then wash with soap. Remove contaminated clothing.[15]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[15]

    • Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately.[10][15]

    • Inhalation: Move the person to fresh air.[15]

Environmental Impact and Regulatory Status

TBTO is very toxic to aquatic life with long-lasting effects.[5][15] Its use in marine anti-fouling paints was banned by the International Maritime Organization due to its devastating impact on marine ecosystems.[1]

  • Leaching: Organotin compounds can leach from treated wood into the surrounding soil and water, especially in the first few months of use.[17][18] The extent of leaching is affected by factors like rainfall, soil pH, and exposure conditions.[17]

  • Persistence: Tributyltin and its degradation products can remain in marine sediments for many years.[5]

  • Regulatory Status: In Europe, tributyltin compounds are listed as Substances of Very High Concern (SVHC). Their use in wood preservation is severely restricted or banned in many regions.[7] Researchers must consult and comply with all local, national, and international regulations regarding the purchase, handling, and disposal of organotin compounds.

Conclusion and Alternatives

Bis(tributyltin) oxide is an undeniably effective wood preservative, but its high toxicity and environmental persistence have rightly led to stringent regulation and a search for safer alternatives. While it remains a subject of scientific interest, its practical application has been largely superseded by preservatives with more favorable environmental profiles.

Current research and commercial efforts focus on alternatives such as:

  • Copper-Based Systems: Alkaline Copper Quaternary (ACQ) and Copper Azole (CA) are widely used water-based preservatives that bind to wood fibers, reducing leachability.[19]

  • Borates: These mineral-based compounds are effective against fungi and insects and have low mammalian toxicity, making them suitable for indoor applications.[19]

  • Natural Oils and Waxes: Products like linseed and tung oil can provide water repellency and some protection, though they may require more frequent reapplication.[19][20]

  • Chemical and Thermal Modification: Processes like acetylation fundamentally change the wood's structure, making it unrecognizable to decay organisms.[21]

For drug development professionals and researchers, understanding the potent biocidal mechanisms of organotins can inform the design of new, more target-specific, and environmentally benign protection strategies.

References

  • CHEMICAL MODIFICATION OF TROPICAL WOOD: EFFECTS OF ORGANOTIN(IV) COMPLEX TREATMENT. The American Journal of Applied sciences - inLIBRARY.
  • Treatability of Tropical Wood Using Newly Synthesized Organotin(IV) Complexes. (2012, June 19).
  • The determination of bis(tri-n-butyltin) oxide and di-n-butyltin oxide in preserved softwood by atomic-absorption spectrophotometry and polarography. Analyst (RSC Publishing).
  • Preservation of Wood Material by Chemical Techniques.
  • Investigating the Environmental Impact of Organotins. (2022, November 7). LCGC International.
  • Environmental risk limits for organotin compounds. RIVM.
  • Sources, Environmental Levels and Toxicity of Organotin in Marine Environment-A Review.
  • The following Safety Datasheet is provided by Barrettine Wood Finishes Direct cannot be held liable for the information containe.
  • Interlaboratory determination of bis(tributyltin) oxide in timber and timber-treatment solutions.
  • TRIBUTYLTIN OXIDE. Ataman Kimya.
  • Section 1. Koppers Performance Chemicals.
  • SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
  • Bis(tributyltin) Oxide MSDS.pdf.
  • A Guide to Non Toxic Wood Preservatives. (2025, October 4). TimberSol.
  • Evaluating the Leaching of Biocides from Preservative-Treated Wood Products. (2014, June 10).
  • 5 Essential Wood Preservers to Safeguard Your Timber Against Decay and Damage. (2024, September 13).
  • 5 Best wood preservative – Professional UK Guide. (2025, May 1). Chameleon Windows Restoration.
  • Is there a natural organic alternative to wood preservatives : r/woodworking. (2023, November 10). Reddit.
  • The effect of bis(tributyltin) oxide on wood inhabiting microfungi. (2021, September 3).
  • IRG-WP Documents Search.
  • (PDF) Chemical Protection of Wood. ResearchGate.
  • Inter-laboratory determination of bis(tributyltin) oxide in timber and timber-treatment solutions. Analyst (RSC Publishing).
  • Treated Wood Fact Sheet. National Pesticide Information Center - Oregon State University.
  • WOOD RESEARCH LEACHABILITY OF ACQ-D AFTER THREE DIFFERENT PRESERVATIVE TREATMENTS.
  • DEPLETION OF WOOD PRESERVATIVES – SOME ISSUES.
  • Tributyltin oxide. (2008, February 5). American Chemical Society.
  • Tributyltin oxide. Wikipedia.
  • Natural Compounds for Wood Protection against Fungi—A Review. PMC.
  • Analysis of Bis(tributyltin) Oxide in Industrial Products by Mass Spectrometry with Direct Sample Injection. ResearchGate.
  • ACUTE TOXICITY AND CHRONIC EFFECTS OF BIS (TRI-N-BUTYLTIN) OXIDE TO SEVERAL SPECIES OF FRESHWATER ORGANISMS. Minds@UW.

Sources

Method

The Role of Bis(tripropyltin) oxide in Polymer Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on the application of bis(tripropyltin) ox...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of bis(tripropyltin) oxide as a catalyst in polymer synthesis. While specific data for bis(tripropyltin) oxide is limited in publicly available literature, this guide synthesizes information from closely related organotin compounds, particularly dibutyltin oxide, to provide a robust framework for its use. The focus is on the synthesis of polyesters, silicones, and polycarbonates. The guide elucidates the mechanistic principles of organotin catalysis, offers detailed experimental protocols, and presents comparative data to inform catalyst selection and process optimization. Safety and handling considerations for organotin compounds are also addressed to ensure responsible laboratory practice.

Introduction to Organotin Catalysis and Bis(tripropyltin) oxide

Organotin compounds, characterized by the presence of at least one tin-carbon bond, are a versatile class of catalysts widely employed in various polymerization reactions.[1] Their efficacy stems from the Lewis acidic nature of the tin center, which can activate monomers and facilitate nucleophilic attack. Bis(tripropyltin) oxide, with the chemical formula C18H42OSn2, belongs to the family of organotin oxides.[2] While less documented than its butyl counterpart, its structural similarity suggests analogous catalytic activity.

Key Physicochemical Properties of Bis(tripropyltin) oxide:

PropertyValueReference
Molecular Formula C18H42OSn2[2]
Molecular Weight 511.9 g/mol [2]
Appearance Liquid[3]
Boiling Point 195-198 °C @ 21 Torr[3]
Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[3]

The catalytic utility of organotin oxides lies in their ability to accelerate reactions such as esterification, transesterification, and condensation, which are fundamental to the synthesis of many polymer classes.[1]

Application in Polyester Synthesis

Organotin oxides are highly effective catalysts for the synthesis of polyesters through polycondensation and ring-opening polymerization.[4] They significantly reduce reaction times compared to uncatalyzed processes.[5]

Mechanism of Catalysis in Polyesterification

The catalytic cycle of organotin oxides in esterification and transesterification reactions is generally accepted to proceed through a coordination-insertion mechanism. The Lewis acidic tin center plays a pivotal role in this process.

Polyesterification_Mechanism cluster_0 Catalyst Activation and Monomer Coordination cluster_1 Nucleophilic Attack and Ester Bond Formation cluster_2 Catalyst Regeneration Catalyst Bis(tripropyltin) oxide (R3Sn)2O Intermediate1 R3Sn-OR' (Tin Alkoxide) Catalyst->Intermediate1 Reacts with alcohol Alcohol R'-OH (Diol) ActivatedAcid Coordinated Diacid Intermediate1->ActivatedAcid Coordinates with diacid Acid R''-COOH (Diacid) TetrahedralIntermediate Tetrahedral Intermediate ActivatedAcid->TetrahedralIntermediate Nucleophilic attack by alkoxide EsterBond Ester Bond Formation + R3Sn-OH TetrahedralIntermediate->EsterBond Regeneration Catalyst Regeneration (R3Sn)2O + H2O EsterBond->Regeneration R3Sn-OH condenses Regeneration->Catalyst

Caption: Proposed mechanism for polyesterification catalyzed by bis(tripropyltin) oxide.

Experimental Protocol: Synthesis of Poly(L-lactic acid) (PLLA) via Polycondensation

This protocol is adapted from procedures using other organotin catalysts and should be optimized for bis(tripropyltin) oxide.[4][6]

Materials:

  • L-lactic acid (90 wt% solution)

  • Bis(tripropyltin) oxide

  • Toluene (or other suitable solvent for azeotropic water removal)

  • Methanol (for precipitation)

  • Nitrogen gas supply

  • Reaction flask with a mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Oligomerization: Charge the reaction flask with the L-lactic acid solution. Heat the solution to 150°C under a slow stream of nitrogen for 2 hours with stirring to remove water and form low molecular weight oligomers.

  • Catalyst Addition: Cool the reaction mixture to approximately 100°C and add bis(tripropyltin) oxide (e.g., 0.1-0.5 wt% relative to the oligomer).

  • Polycondensation: Gradually increase the temperature to 180°C and slowly reduce the pressure to create a vacuum (e.g., 10-30 mmHg). Continue the reaction for several hours (e.g., 4-8 hours) while removing the water of condensation.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane). Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated PLLA by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization: The molecular weight (Mn and Mw) and polydispersity index (PDI) of the synthesized PLLA can be determined by Gel Permeation Chromatography (GPC).[7][8][9][10][11]

Expected Outcomes and Influence of Reaction Parameters

The concentration of the organotin catalyst and the reaction conditions significantly impact the properties of the resulting polyester.

Table of Expected Trends (based on related organotin catalysts):

ParameterEffect of Increasing ValueRationale
Catalyst Concentration Increased reaction rate; may decrease molecular weight at very high concentrationsHigher catalyst concentration increases the number of active sites.[12] However, excessive amounts can lead to side reactions like transesterification, broadening the molecular weight distribution.
Reaction Temperature Increased reaction rate; potential for thermal degradation and side reactionsHigher temperatures provide more energy for the reaction to proceed but can also lead to polymer chain scission and discoloration.
Reaction Time Increased molecular weight (up to a point)Longer reaction times allow for more ester linkages to form, increasing the polymer chain length. Equilibrium may eventually be reached.
Vacuum Level Increased molecular weightA higher vacuum more efficiently removes water, driving the equilibrium towards polymer formation.

Application in Silicone Chemistry

Organotin compounds, including oxides, are widely used as catalysts in the curing of Room Temperature Vulcanizing (RTV) silicones.[13][14][15][16] They facilitate the condensation reaction between silanol-terminated polymers and crosslinking agents.

Mechanism of Catalysis in RTV Silicone Curing

The curing of RTV silicones involves the hydrolysis of a crosslinking agent followed by condensation with silanol-terminated polydimethylsiloxane (PDMS) chains. The organotin catalyst plays a crucial role in accelerating these reactions.

RTV_Silicone_Curing cluster_0 Hydrolysis of Crosslinker cluster_1 Condensation with Silicone Polymer Crosslinker R'-Si(OR)3 (Alkoxysilane) HydrolyzedCrosslinker R'-Si(OR)2(OH) + ROH Crosslinker->HydrolyzedCrosslinker Hydrolysis Water H2O (from atmosphere) CrosslinkedSilicone Crosslinked Silicone Network + H2O HydrolyzedCrosslinker->CrosslinkedSilicone Condensation PDMS HO-[Si(CH3)2-O]n-H (Silanol-terminated PDMS) ActivatedComplex Catalyst-Silanol Complex PDMS->ActivatedComplex Catalyst Bis(tripropyltin) oxide Catalyst->ActivatedComplex Activates silanol ActivatedComplex->CrosslinkedSilicone

Caption: Simplified mechanism of RTV silicone curing catalyzed by bis(tripropyltin) oxide.

Representative Protocol: Formulation of a One-Component RTV-1 Silicone Sealant

This is a general starting formulation; specific components and their ratios should be optimized based on the desired properties of the sealant.[13][14]

Materials:

  • Silanol-terminated polydimethylsiloxane (PDMS) (e.g., viscosity of 10,000-80,000 cSt)

  • Fumed silica (hydrophobic or hydrophilic, as a reinforcing filler)

  • Plasticizer (e.g., non-reactive silicone fluid)

  • Crosslinker (e.g., an alkoxysilane such as methyltrimethoxysilane)

  • Adhesion promoter (e.g., an aminosilane)

  • Bis(tripropyltin) oxide (catalyst)

Procedure (under anhydrous conditions):

  • Polymer and Filler Mixing: In a moisture-free mixer, combine the silanol-terminated PDMS and the plasticizer. Gradually add the fumed silica under high shear to ensure proper dispersion and achieve the desired rheology.

  • Addition of Crosslinker and Adhesion Promoter: Once the base compound is homogeneous, add the crosslinker and adhesion promoter, and mix until uniform.

  • Catalyst Incorporation: Add the bis(tripropyltin) oxide catalyst (typically 0.1-1.0 wt%) and mix thoroughly but briefly to avoid premature curing.

  • Packaging: Immediately package the formulated sealant in moisture-proof cartridges.

Curing: The sealant cures upon exposure to atmospheric moisture. The cure time is dependent on the temperature, humidity, and thickness of the applied sealant bead.

Application in Polycarbonate Synthesis

Organotin oxides have been investigated as catalysts for the synthesis of polycarbonates via melt transesterification of diphenyl carbonate with bisphenols.[1][17][18][19][20]

General Reaction Scheme

The synthesis involves the reaction of a bisphenol (e.g., Bisphenol A) with diphenyl carbonate at elevated temperatures under vacuum, with the elimination of phenol.

Polycarbonate_Synthesis BisphenolA Bisphenol A Polycarbonate Polycarbonate BisphenolA->Polycarbonate DiphenylCarbonate Diphenyl Carbonate DiphenylCarbonate->Polycarbonate Catalyst Bis(tripropyltin) oxide Catalyst->Polycarbonate Catalyzes Phenol Phenol (byproduct) Polycarbonate->Phenol Eliminates

Caption: General scheme for polycarbonate synthesis via melt transesterification.

Considerations for Polycarbonate Synthesis

While organotin oxides can catalyze this reaction, their activity may be lower compared to other catalysts like certain alkali metal or lanthanide compounds.[17] The choice of catalyst can also influence the thermal stability and color of the resulting polycarbonate. Optimization of reaction conditions, including catalyst concentration, temperature, and vacuum, is crucial to achieve high molecular weight polycarbonate.

Safety and Handling of Bis(tripropyltin) oxide

Bis(tripropyltin) oxide is a toxic compound and must be handled with appropriate safety precautions.[3]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Bis(tripropyltin) oxide, as a member of the organotin oxide family, is a potent catalyst for various polymerization reactions. Its primary applications are in the synthesis of polyesters and the curing of RTV silicones, with potential utility in polycarbonate synthesis. The catalytic activity is rooted in the Lewis acidity of the tin center, which activates monomers for nucleophilic attack. While specific protocols for bis(tripropyltin) oxide are not extensively documented, the principles and procedures outlined in this guide, based on closely related compounds, provide a solid foundation for its application in polymer synthesis. Researchers should prioritize safety when handling this toxic compound and undertake systematic optimization of reaction conditions to achieve desired polymer properties.

References

  • The action of tin compounds in condensation-type RTV silicone rubbers. (URL: [Link])

  • Formulating RTV Silicone Sealants. SiSiB SILICONES. (URL: [Link])

  • New Catalysts for Bisphenol A Polycarbonate Melt Polymerisation, 1. Kinetics of Melt Transesterification of Diphenylcarbonate with Bisphenol A. Scite. (URL: [Link])

  • Organotin catalysts in organosilicon chemistry. Academia.edu. (URL: [Link])

  • Room Temperature Vulcanizing (RTV) Silicones. Wacker Chemie AG. (URL: [Link])

  • Synthesis and Characterization of Poly (Lactic Acid) for Use in Biomedical Field. (URL: [Link])

  • Study on synthesis of polycarbonate by melt transesterification. Taylor & Francis eBooks. (URL: [Link])

  • Study on the reaction between bisphenol A and dimethyl carbonate over organotin oxide. (URL: [Link])

  • Synthesis and Biological Application of Polylactic Acid. PMC. (URL: [Link])

  • Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies. PMC. (URL: [Link])

  • Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. MDPI. (URL: [Link])

  • Synthesis of Aliphatic Polycarbonates from Diphenyl Carbonate and Diols over Zinc (II) Acetylacetonate. MDPI. (URL: [Link])

  • Poly(lactic acid) Synthesis and Characterization. CHIMIA. (URL: [Link])

  • Synthesis and Characterizations of Poly (Lactic Acid) by Ring-Opening Polymerization for Biomedical Applications. Aidic. (URL: [Link])

  • Polylactic Acid and Its Synthesis. Encyclopedia.pub. (URL: [Link])

  • EP0419254A2 - Polyester compositions and organotin esterification catalysts therefor - Google P
  • RTV-1 Silicone: Single-Component Systems. (URL: [Link])

  • Tin(IV) oxide coatings from hybrid organotin/polymer nanoparticles. PubMed. (URL: [Link])

    • Kinetics of Polyesterification (Catalyzed). YouTube. (URL: [Link])

  • GPC for Polymer Characterization: Understanding Molecular Weight Distribution. (URL: [Link]...)

  • GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. (URL: [Link]...)

  • AnAlysis of Polymers by GPC/seC enerGy & ChemiCAl APPliCAtions. (URL: [Link])

  • Bis(tripropyltin) oxide | C18H42OSn2 | CID 16682947. PubChem. (URL: [Link])

  • Bispidine coordination chemistry. Dalton Transactions. (URL: [Link])

Sources

Application

Advanced Analytical Strategies for the Detection of Bis(tripropyltin) oxide in Environmental Matrices

A Senior Application Scientist's Guide to Robust and Reliable Quantification Introduction Bis(tripropyltin) oxide (TPTO), an organotin compound, has seen use as a biocide and preservative, leading to its potential presen...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Robust and Reliable Quantification

Introduction

Bis(tripropyltin) oxide (TPTO), an organotin compound, has seen use as a biocide and preservative, leading to its potential presence in various environmental compartments. Due to the recognized toxicity of organotin compounds, sensitive and specific analytical methods are crucial for monitoring their occurrence in environmental samples such as water, soil, and sediment. This guide provides a comprehensive overview of the state-of-the-art analytical methodologies for the detection and quantification of TPTO, with a focus on providing researchers, scientists, and drug development professionals with detailed, field-proven protocols. The methodologies described herein are grounded in established principles of analytical chemistry, ensuring both accuracy and reliability.

The analysis of organotin compounds like TPTO is often challenging due to their polarity and potential for thermal degradation.[1] Consequently, analytical strategies typically involve either derivatization to enhance volatility for gas chromatography (GC) or direct analysis using liquid chromatography (LC), both commonly coupled with mass spectrometry (MS) for its high sensitivity and selectivity.[2][3] Tripropyltin (TPrT) is often used as a surrogate or internal standard in these analyses as it is not typically found in the environment, allowing for accurate quantification.[2]

Core Analytical Approaches: GC-MS and LC-MS/MS

The two primary instrumental techniques for the determination of TPTO are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these techniques often depends on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established and robust technique for organotin analysis. A key consideration for GC-based methods is the necessity of a derivatization step to convert the polar organotin compounds into more volatile and thermally stable forms suitable for gas chromatographic separation.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers the advantage of analyzing organotin compounds without the need for derivatization, thus simplifying sample preparation and reducing potential sources of error.[3] LC-MS/MS is particularly well-suited for the analysis of more polar and thermally labile compounds.[5]

The following sections will detail the sample preparation and analytical protocols for both GC-MS and LC-MS/MS methodologies.

Sample Preparation: The Foundation of Accurate Analysis

Effective sample preparation is paramount to achieving reliable and accurate results in trace environmental analysis. The primary goals of sample preparation are to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

Workflow for Sample Preparation

cluster_0 Sample Collection & Storage cluster_1 Extraction cluster_2 Cleanup & Concentration cluster_3 Derivatization (for GC-MS) cluster_4 Instrumental Analysis S Water, Soil, or Sediment Sample E Extraction (LLE for Water, UAE for Solids) S->E C Extract Cleanup (e.g., SPE, Silica Gel) E->C V Solvent Evaporation & Reconstitution C->V D Derivatization (e.g., Ethylation with NaBEt4) V->D For GC-MS LC LC-MS/MS Analysis V->LC For LC-MS/MS GC GC-MS Analysis D->GC

Caption: General workflow for the analysis of Bis(tripropyltin) oxide.

Protocol 1: Extraction from Aqueous Samples (Liquid-Liquid Extraction)

Liquid-liquid extraction (LLE) is a common and effective method for extracting organotin compounds from water samples.[6]

Materials:

  • Separatory funnel

  • Hexane or other suitable organic solvent

  • Sodium chloride (NaCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • pH meter and buffer solutions

Procedure:

  • Collect the water sample in a clean glass container.

  • In a separatory funnel, add a known volume of the water sample.

  • Add an appropriate internal standard, such as a solution of tripropyltin chloride.[7]

  • Adjust the pH of the sample to a range of 4-5 using a suitable buffer. This pH range is optimal for the subsequent derivatization step if using sodium tetraethylborate.[4]

  • Add a portion of hexane to the separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The organic layer (top) will contain the extracted organotin compounds.

  • Drain the aqueous (bottom) layer.

  • Collect the organic layer and dry it by passing it through a column containing anhydrous sodium sulfate.

  • The extract is now ready for cleanup and concentration.

Protocol 2: Extraction from Solid Samples (Ultrasonic-Assisted Extraction)

For solid matrices like soil and sediment, ultrasonic-assisted extraction (UAE) is an efficient method that utilizes high-frequency sound waves to enhance the extraction process.[8][9]

Materials:

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Extraction solvent (e.g., a mixture of hexane and acetone)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Air-dry or freeze-dry the soil or sediment sample to remove excess water.

  • Homogenize the sample by grinding and sieving.

  • Weigh a known amount of the homogenized sample into a centrifuge tube.

  • Add an appropriate internal standard.

  • Add a specific volume of the extraction solvent to the tube.

  • Place the tube in an ultrasonic bath and sonicate for a predetermined time (e.g., 15-30 minutes).[8]

  • After sonication, centrifuge the sample to separate the solid material from the solvent.

  • Carefully decant the supernatant (the solvent extract) into a clean container.

  • Repeat the extraction process with fresh solvent for exhaustive extraction.

  • Combine the extracts and dry them using anhydrous sodium sulfate.

  • The extract is now ready for cleanup and concentration.

Derivatization for GC-MS Analysis

For GC-based analysis, a crucial step is the derivatization of the extracted organotin compounds. Ethylation using sodium tetraethylborate (NaBEt₄) is a widely used and effective method that can be performed directly in aqueous solutions or in the organic extract.[4][10]

Protocol 3: Ethylation with Sodium Tetraethylborate (NaBEt₄)

Materials:

  • Sodium tetraethylborate (NaBEt₄) solution (typically 1-2% in a suitable solvent like methanol or water)

  • Hexane

  • Vortex mixer

Procedure:

  • Take the dried extract from the sample preparation step.

  • Add a specific volume of the NaBEt₄ solution to the extract.

  • Vortex the mixture for a set period (e.g., 30 minutes) to ensure complete reaction.[11]

  • After derivatization, the ethylated organotin compounds will be in the organic phase.

  • The sample is now ready for GC-MS analysis.

Instrumental Analysis: Protocols and Parameters

Protocol 4: GC-MS Analysis of Derivatized Bis(tripropyltin) oxide

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for organometallic compounds (e.g., a 5% phenyl-methylpolysiloxane column)

Typical GC-MS Parameters:

ParameterRecommended Setting
Injector Temperature 250 °C
Oven Program Initial temp. 60-80°C, ramp to 280-300°C
Carrier Gas Helium at a constant flow rate
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Confirmation of Bis(tripropyltin) oxide: The identification of the ethylated derivative of TPTO is confirmed by its retention time and the presence of characteristic ions in the mass spectrum. The fragmentation of ethyl-tripropyltin will result in a series of ions due to the loss of propyl and ethyl groups. The isotopic pattern of tin, with its multiple stable isotopes, provides a unique signature for confirmation.

Workflow for GC-MS Analysis

cluster_0 Sample Injection cluster_1 Separation cluster_2 Ionization & Fragmentation cluster_3 Detection cluster_4 Data Analysis I Inject Derivatized Extract S GC Separation I->S F Electron Ionization (EI) S->F D Mass Spectrometry (MS) F->D A Quantification & Confirmation D->A

Sources

Method

Application Note: Bis(tripropyltin) oxide (BTPTO) in Industrial &amp; Toxicological Research

The following Application Note is a technical guide designed for research scientists and industrial toxicologists. It addresses the specific properties, mechanisms, and handling protocols for Bis(tripropyltin) oxide , a...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a technical guide designed for research scientists and industrial toxicologists. It addresses the specific properties, mechanisms, and handling protocols for Bis(tripropyltin) oxide , a potent organotin biocide.[1]

[1]

Executive Summary & Regulatory Warning

Bis(tripropyltin) oxide (BTPTO) is a symmetrical organotin compound historically utilized for its broad-spectrum biocidal properties against fungi, bacteria, and marine fouling organisms.[1] Structurally similar to the more widely known Bis(tributyltin) oxide (TBTO), BTPTO exhibits aggressive cytotoxicity through mitochondrial uncoupling.[1]

CRITICAL REGULATORY NOTICE: Due to severe environmental persistence and bioaccumulation (specifically "imposex" in marine gastropods), tri-substituted organostannic compounds are heavily restricted under the IMO International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention) and the Rotterdam Convention .

  • Current Application Scope: This compound is primarily restricted to research applications (comparative toxicology, standard reference materials) and highly controlled industrial preservation systems where no environmental release occurs.[1] It is not recommended for open-system biocidal use.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7]

BTPTO is a lipophilic cation source that readily penetrates biological membranes.

PropertyValueNotes
IUPAC Name HexapropyldistannoxaneAlso: Oxybis(tripropylstannane)
Molecular Formula

Molecular Weight 511.9 g/mol
Appearance Colorless to pale yellow liquidViscous
Solubility (Water) < 10 mg/L (Poor)Highly hydrophobic
Solubility (Organic) Soluble in acetone, ethanol, hexaneLipophilic nature drives toxicity
Boiling Point ~160–170°C (at reduced pressure)Thermally stable up to ~200°C
Stability Hydrolytically stable at neutral pHDecomposes in strong acids/UV light

Mechanism of Action: Bioenergetic Disruption

The biocidal efficacy of BTPTO stems from its ability to act as an ionophore, bypassing standard transport channels to disrupt cellular respiration.[1]

The Anion-Hydroxide Exchange

Trialkyltin compounds, including BTPTO, mediate the electroneutral exchange of anions (specifically


 and 

) across the inner mitochondrial membrane.
  • Lipophilic Entry: The tripropyltin cation (

    
    ) partitions into the lipid bilayer.
    
  • Uncoupling: It binds to the

    
     portion of ATP synthase and disrupts the proton gradient (
    
    
    
    ) essential for oxidative phosphorylation.
  • Swelling: The uncontrolled influx of chloride ions accompanied by water leads to mitochondrial swelling, cristae rupture, and eventual apoptosis.[1]

Visualization of Signaling Pathway

The following diagram illustrates the pathway from exposure to cell death.

BTPTO_Mechanism cluster_Mito Mitochondrial Matrix Exposure Extracellular BTPTO Exposure Membrane Lipid Bilayer Penetration Exposure->Membrane Mito_Entry Accumulation in Mitochondria Membrane->Mito_Entry Lipophilic Transport Cl_OH Cl-/OH- Exchange (Ionophore Activity) Mito_Entry->Cl_OH Gradient Collapse of Proton Gradient (ΔpH) Cl_OH->Gradient Swelling Mitochondrial Swelling Cl_OH->Swelling ATP_Inhib Inhibition of ATP Synthase (F0F1) Gradient->ATP_Inhib Apoptosis Cytochrome c Release & Apoptosis ATP_Inhib->Apoptosis Swelling->Apoptosis

Figure 1: Mechanism of BTPTO-induced cytotoxicity via mitochondrial bioenergetic failure.[1]

Protocol A: Comparative Efficacy Testing (MIC Determination)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of BTPTO against industrial fungal contaminants (e.g., Aspergillus niger) for resistance profiling.

Safety: BTPTO is toxic by inhalation and skin contact. Perform all steps in a Class II Biosafety Cabinet.

Materials
  • Test Compound: Bis(tripropyltin) oxide (>95% purity).

  • Solvent: Acetone or DMSO (BTPTO is water-insoluble).

  • Media: Sabouraud Dextrose Broth (SDB).

  • Indicator: Resazurin dye (0.01%) for cell viability visualization.

  • Microplates: 96-well, flat-bottom, polystyrene.[1]

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 10 mg BTPTO in 1 mL Acetone to create a 10,000 ppm stock solution.

    • Note: Do not use water for the initial stock; precipitation will occur immediately.

  • Dilution Series:

    • Prepare a working solution of 100 ppm in SDB (ensure <1% solvent concentration to avoid solvent toxicity).

    • Perform serial 2-fold dilutions in the 96-well plate (Columns 1–10).

    • Column 11: Growth Control (Media + Inoculum + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Adjust fungal spore suspension to

      
       spores/mL.
      
    • Add 100 µL of inoculum to wells 1–11.

  • Incubation:

    • Seal plate with parafilm to prevent organotin volatilization.

    • Incubate at 25°C for 48–72 hours.

  • Readout:

    • Add 20 µL Resazurin dye to each well. Incubate for 4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity reduces dye).

    • Result: The lowest concentration remaining blue is the MIC.

Protocol B: Analytical Detection in Water (GC-MS/MS)

Purpose: Due to regulatory bans, the most common "application" is detecting trace contamination.[1] Organotins are not volatile enough for direct GC; they require derivatization .

Method: In-situ ethylation using Sodium Tetraethylborate (


).
Workflow Diagram

Analytical_Workflow Sample Water Sample (100 mL) pH_Adj Buffer to pH 4.5 (Acetate Buffer) Sample->pH_Adj Deriv Derivatization Add NaBEt4 pH_Adj->Deriv Extract L-L Extraction (Hexane) Deriv->Extract Clean Cleanup (Alumina/Silica) Extract->Clean Analysis GC-MS/MS Analysis (SIM Mode) Clean->Analysis

Figure 2: Sample preparation workflow for trace analysis of BTPTO.[1]

Detailed Protocol
  • Sample Preparation:

    • Collect 100 mL water sample in an amber glass bottle (prevent photolysis).

    • Spike with Internal Standard : Tri-n-propyltin-d27 chloride (or Tri-n-pentyltin if deuterated is unavailable).

  • Buffering:

    • Add 5 mL Acetate buffer (1M, pH 4.5).[1] The ethylation reaction is pH-dependent.

  • Derivatization (Ethylation):

    • Add 1 mL of 2% (w/v) Sodium Tetraethylborate (

      
      ) solution.
      
    • Chemistry: This converts the polar Bis(tripropyltin) oxide into volatile Ethyl-tripropyltin .

  • Extraction:

    • Add 5 mL n-Hexane immediately.

    • Shake vigorously for 30 minutes.

    • Recover the organic (upper) layer.

  • Instrumental Analysis (GC-MS):

    • Column: HP-5MS or equivalent (30m x 0.25mm).

    • Injection: Splitless, 250°C.

    • Oven: 60°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
    • Detection: Electron Impact (EI) mode.[2] Monitor ions specific to the propyl-tin cluster (e.g., m/z 163, 191, 205).[1]

Safety & Handling Guidelines

Hazard Class: Acute Toxin (Oral/Dermal), Severe Marine Pollutant.[1]

  • PPE Requirements:

    • Gloves: Nitrile is insufficient for prolonged contact with organotins. Use Laminate Film (Silver Shield) or double-gloved Nitrile/Neoprene.

    • Respiratory: P100/Organic Vapor cartridge if aerosolization is possible.

  • Decontamination:

    • Spills should be treated with an oxidizing agent (e.g., 10% bleach solution) to degrade the Sn-C bonds before disposal.[1] Do not wash down drains.

  • Waste Disposal:

    • Segregate as "Heavy Metal Organic Waste." Do not mix with general solvents.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16682947, Bis(tripropyltin) oxide.[1] Retrieved from [Link][1]

  • International Maritime Organization (2001). International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention). Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Organostannic compounds restrictions (REACH Annex XVII). Retrieved from [Link][1]

  • Fent, K. (1996). Ecotoxicology of organotin compounds.[1] Critical Reviews in Toxicology. (Contextual grounding for mitochondrial toxicity mechanism).

  • ISO 17353:2004. Water quality — Determination of selected organotin compounds — Gas chromatographic method. (Basis for the analytical protocol). Retrieved from [Link][1]

Sources

Application

Application Notes &amp; Protocols: Safe Handling of Bis(tripropyltin) oxide

Abstract This document provides a comprehensive guide to the safe handling, use, storage, and disposal of Bis(tripropyltin) oxide (BTO), a highly toxic organotin compound. The protocols outlined herein are designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the safe handling, use, storage, and disposal of Bis(tripropyltin) oxide (BTO), a highly toxic organotin compound. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to mitigate the significant risks associated with this chemical. Adherence to these procedures is mandatory to ensure personnel safety and environmental protection. The causality behind each procedural step is explained to foster a deep understanding of the necessary precautions.

Hazard Identification and Risk Assessment

Bis(tripropyltin) oxide, like many tri-substituted organotin compounds, presents a significant toxicological threat. The toxicity of organotins generally follows the order: R3SnX > R2SnX2 > RSnX3, placing triorganotins like BTO in the most hazardous category.[1] A thorough understanding of its hazard profile is the cornerstone of a robust safety protocol.

1.1. GHS Classification and Health Effects

BTO is classified as acutely toxic through oral, dermal, and inhalation routes.[2] Exposure can lead to a range of adverse health effects, from severe skin irritation to neurological damage.[1]

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2] Symptoms of exposure can include headache, dizziness, skin burns, abdominal pain, and respiratory irritation.[3]

  • Organ System Damage: Evidence suggests that repeated or prolonged exposure causes damage to organs, including the central nervous system (CNS), immune system, liver, and kidneys.[4]

  • Skin and Eye Damage: Causes serious skin and eye irritation.[5][6] Direct contact can lead to chemical burns.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2][6] Extreme care must be taken to prevent its release into the environment.

1.2. Physicochemical Properties and Associated Risks

Understanding the physical properties of BTO is critical for anticipating its behavior in a laboratory setting.

PropertyValueSource
Molecular Formula C18H42OSn2[2][7]
Molecular Weight 511.9 g/mol [2]
Appearance Clear pale yellow liquid[8]
Boiling Point 195-198 °C @ 21 Torr[7]
Toxicity (Oral, Rat LD50) 38 mg/kg[7]

1.3. Occupational Exposure Limits

Regulatory bodies have established strict exposure limits for organotin compounds to protect workers.

AgencyLimit TypeValue (as Sn)Notes
OSHA PEL (TWA)0.1 mg/m³Applies to all organic tin compounds.[3][9]
NIOSH REL (TWA)0.1 mg/m³Skin designation; applies to all organic tin compounds except Cyhexatin.[1][9]
ACGIH TLV (TWA)0.1 mg/m³-
ACGIH STEL0.2 mg/m³-

(PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit)

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE protocols, is essential. The primary goal is to prevent any contact with the substance.

2.1. Mandatory Engineering Controls

  • Chemical Fume Hood: All manipulations of BTO, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[1][10] This is a non-negotiable control measure to prevent inhalation of toxic vapors. The sash should be kept as low as possible during work.[1][11]

  • Designated Area: A specific area within the lab should be demarcated for all work with BTO and other highly toxic organotins.[1] This prevents cross-contamination of other workspaces.

  • Ventilation: Ensure good ventilation of the work station.[5] Emergency eyewash stations and safety showers must be immediately accessible in the vicinity of any potential exposure.[4][5]

2.2. Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is required to prevent dermal, ocular, and respiratory exposure.[1]

  • Gloves: Chemically resistant gloves are mandatory. Double-gloving with neoprene or butyl rubber gloves is strongly recommended. Inspect gloves for any signs of degradation or punctures before each use.[1]

  • Eye and Face Protection: Chemical safety goggles and an 8-inch minimum face shield must be worn at all times when handling BTO.[1][10]

  • Body Protection: A flame-retardant or cotton lab coat must be worn.[1][11] For larger quantities or tasks with a higher risk of splashing, impervious clothing such as an apron or suit is required.[10]

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in situations with a potential for aerosol generation or during a spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (N100, R100, or P100) must be used.[3]

PPE_Workflow cluster_ppe PPE Protocol for BTO Handling start Assess Task hood_check Work in Certified Fume Hood? start->hood_check spill_check Potential for Aerosol or Spill? hood_check->spill_check Yes no_work Do NOT Proceed. Consult EHS. hood_check->no_work No base_ppe Standard PPE: - Double Gloves (Neoprene/Butyl) - Safety Goggles & Face Shield - Lab Coat spill_check->base_ppe No resp_ppe Add NIOSH Respirator (Organic Vapor Cartridge + P100 Filter) spill_check->resp_ppe Yes proceed Proceed with Task base_ppe->proceed resp_ppe->proceed

Caption: PPE selection workflow for handling Bis(tripropyltin) oxide.

Standard Operating Protocols

Strict adherence to established procedures is critical for minimizing risk. Never work with organotin reagents alone.[11]

3.1. Protocol for Preparing a Stock Solution

This protocol outlines the steps for safely diluting BTO.

  • Preparation:

    • Don all required PPE as per the workflow in Section 2.2.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Designate the work area within the hood and cover it with absorbent, plastic-backed paper.

    • Assemble all necessary glassware and equipment (e.g., volumetric flasks, syringes, solvent). Ensure all glassware is dry.[11]

  • Weighing and Transfer:

    • Tare a clean, dry container on an analytical balance inside the fume hood.

    • Using a clean syringe or pipette, carefully transfer the required amount of BTO into the tared container.

    • Record the mass and securely cap the container.

    • Cap the primary BTO container immediately.

  • Dilution:

    • Slowly add the appropriate solvent to the container with the weighed BTO.

    • Once dissolved, carefully transfer the solution to a volumetric flask.

    • Rinse the original container with a small amount of solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Bring the solution to the final volume with the solvent, cap, and mix thoroughly by inversion.

  • Cleanup:

    • Decontaminate all non-disposable equipment that came into contact with BTO by rinsing with a suitable solvent (e.g., toluene or hexanes) into a designated hazardous waste container.[11]

    • Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.

    • Dispose of all contaminated disposable materials (absorbent paper, pipette tips, etc.) in a sealed, labeled hazardous waste container.

3.2. Storage and Disposal

  • Storage: Store BTO in a cool, dry, well-ventilated, and locked area.[4][12] Keep containers tightly closed.[4][5] It must be stored separately from oxidizing agents and acids.[12]

  • Disposal: All BTO waste, including contaminated materials, is considered hazardous waste. It must be disposed of in accordance with all local, state, and federal regulations.[12] Do not let the product enter drains.[12] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

4.1. Personnel Exposure

  • Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[8][10] Seek immediate medical attention.[5][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[5]

  • Inhalation: Move the victim to fresh air immediately.[4][5] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[12] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[4][5]

4.2. Spill Response Protocol

This protocol is for minor spills (<100 mL) that can be handled by trained laboratory personnel. For major spills, evacuate the area and contact your institution's emergency response team immediately.[13]

Spill_Response_Workflow cluster_spill Minor BTO Spill Response (<100mL) start Spill Occurs alert Alert personnel. Evacuate immediate area. start->alert ppe Don appropriate PPE, including respirator. alert->ppe contain Contain the spill with absorbent material (work from outside in). ppe->contain absorb Cover spill with inert absorbent (e.g., vermiculite). contain->absorb collect Collect absorbed material into a labeled hazardous waste container. absorb->collect decon Decontaminate spill area with solvent, then soap and water. collect->decon dispose Package all contaminated materials for hazardous waste disposal. decon->dispose report Report incident to EHS. dispose->report

Caption: Step-by-step workflow for a minor Bis(tripropyltin) oxide spill.

  • Evacuate and Secure: Immediately alert others in the area.[14] Isolate the spill area and restrict access.[14]

  • Don PPE: Before attempting cleanup, don the appropriate PPE, including double gloves, safety goggles, a face shield, a lab coat, and a NIOSH-approved respirator.[14]

  • Containment: Prevent the spill from spreading by encircling it with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[14][15]

  • Absorption: Cover the spill with absorbent material, working from the outside in to minimize vapor generation.[15][16]

  • Collection: Carefully scoop the contaminated absorbent material into a designated, sealable hazardous waste container.[8][16]

  • Decontamination: Wipe the spill area first with a solvent like acetone or toluene, followed by a thorough wash with soap and water.[8] All cleaning materials must be placed in the hazardous waste container.

  • Disposal: Seal and label the container as "Hazardous Waste: Bis(tripropyltin) oxide Spill Debris".[16] Contact EHS for pickup.

  • Reporting: Report the incident to your supervisor and the institutional EHS office, regardless of the size of the spill.[16]

References

  • An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. (2025). Benchchem.
  • Tin and Compounds | Public Health Statement.
  • ORGANOTIN COMPOUNDS. Centers for Disease Control and Prevention (CDC).
  • Standard Operating Procedures - Organotin Reagents. Del Valle Lab.
  • Bis(tripropyltin) oxide.
  • Butyltin Trichloride - Sampling and Analytical Method.
  • Safety Data Sheet: Bis(tri-n-butyltin) oxide.
  • BIS(TRIBUTYLTIN) OXIDE. CAMEO Chemicals - NOAA.
  • NIOSH Pocket Guide to Chemical Hazards: Tin (organic compounds, as Sn). Centers for Disease Control and Prevention (CDC).
  • SAFETY DATA SHEET: Bis(tri-n-butyltin) oxide, stabilized. Fisher Scientific.
  • Bis(tributyltin) Oxide MSDS. Toronto Research Chemicals.
  • Bis(tripropyltin) oxide Formula. ECHEMI.
  • Emergency Spill Response Guidelines. Seton.
  • Spill Control/Emergency Response - EHSO Manual. University of Oklahoma Health Sciences.
  • Standard Operating Procedure – Spill Clean-Up Procedures - Chemicals. Queen's Center for Biomedical Research.
  • Chemical Spill Response Procedures. University of Louisville - Department of Environmental Health and Safety.
  • Bis-Tributyl Tin Oxide MATERIAL SAFETY D

Sources

Method

Application Note: Formulation &amp; Characterization of Bis(tripropyltin) oxide

An authoritative guide on the formulation, handling, and characterization of Bis(tripropyltin) oxide (TBTO-Pr) . [1][2] Executive Summary & Regulatory Foreword Bis(tripropyltin) oxide (often abbreviated as TBTO-Pr or Pr3...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide on the formulation, handling, and characterization of Bis(tripropyltin) oxide (TBTO-Pr) .


[1][2]

Executive Summary & Regulatory Foreword

Bis(tripropyltin) oxide (often abbreviated as TBTO-Pr or Pr3SnOSnPr3) is a potent organostannic compound historically utilized as a microbiostat in industrial cooling systems, pulp/paper processing, and as a chemical intermediate.[1] While structurally homologous to the more common Bis(tributyltin) oxide (TBTO-Bu), the propyl variant exhibits distinct physicochemical properties, including higher vapor pressure and water solubility, which necessitate specific formulation strategies.[1]

⚠️ Critical Regulatory Warning

Status: Highly Restricted / Marine Pollutant / Endocrine Disruptor Unlike historical applications, modern use of tri-substituted organotins is strictly regulated under frameworks such as EU REACH (Annex XVII) , the Rotterdam Convention , and the IMO AFS Convention .

  • Commercial Use: Restricted to specific industrial closed-loop systems or as a synthesis intermediate (e.g., for specialized catalysts).[1][2]

  • Research Use: Investigated in oncology for antiproliferative properties against drug-resistant tumor lines.[1][2]

This guide assumes the user is operating within a permitted legal framework (e.g., controlled research or authorized industrial preservation).

Physicochemical Profile & Pre-Formulation

Before formulation, the raw material must be characterized to ensure stability.[1][2] TBTO-Pr is air-sensitive and reacts with atmospheric


 to form carbonates, which precipitate and reduce efficacy.[1]
PropertyValueImplication for Formulation
Appearance Colorless to pale yellow liquidVisual QC: Turbidity indicates degradation (carbonate formation).[1][2]
Boiling Point 154.5°C @ 3.5 mmHgHigh thermal stability, but vacuum required for distillation.[1][2]
Solubility (Water) Low (~10–50 ppm), pH dependentRequires emulsification for aqueous applications.[1]
Solubility (Organic) Miscible with Xylene, Toluene, DMSOCompatible with standard aromatic solvents.[1]
Reactivity Reacts with acids,

, oxidizers
Must be handled under inert gas (Nitrogen/Argon).

Formulation Protocols

Protocol A: Industrial Microbiostat Concentrate (45% w/w)

Target Application: Pulp & Paper Mill Systems / Industrial Cooling Water (Closed Loop)[1]

This protocol creates a stable, organic-soluble concentrate designed to be metered into industrial systems.[1][2] The use of xylene ensures varying temperature stability, while the stabilizer prevents carbonate formation.

Reagents:

  • Bis(tripropyltin) oxide (Active Ingredient), >95% purity.[1]

  • Solvent: Xylene (Industrial Grade) or Heavy Aromatic Naphtha.[1][2]

  • Stabilizer: Tripropylamine (1-2%) or dry Nitrogen headspace.[1][2]

Workflow:

  • Inerting: Purge the mixing vessel with dry

    
     for 15 minutes.
    
  • Solvent Charge: Add 53 parts (by weight) of Xylene to the vessel.

  • Active Addition: Slowly add 45 parts Bis(tripropyltin) oxide under low-shear agitation (50-100 RPM).

  • Stabilization: Add 2 parts Tripropylamine (acts as an acid scavenger and buffer).[2]

  • Filtration: Pass through a 0.45 µm PTFE filter to remove any pre-existing tin carbonates.[1][2]

  • Packaging: Fill into fluorinated HDPE or steel drums under nitrogen blanket.

Protocol B: Emulsifiable Concentrate (EC) for Aqueous Dispersion

Target Application: Agricultural Research / Bio-assay Screening[1]

For applications requiring dispersion in water (e.g., efficacy testing against aquatic microorganisms), an EC formulation is required.[1]

Reagents:

  • Bis(tripropyltin) oxide: 20% w/w[1][3]

  • Solvent (Xylene or Methyl Oleate): 70% w/w[1]

  • Emulsifier Blend: 10% w/w

    • Calcium dodecylbenzenesulfonate (Anionic)[1]

    • Tristyrylphenol ethoxylate (Non-ionic, HLB ~12)[1]

Step-by-Step Procedure:

  • Surfactant Blending: In a separate beaker, mix the anionic and non-ionic surfactants in a 4:6 ratio. Warm to 40°C to ensure homogeneity.

  • Dissolution: Dissolve the Bis(tripropyltin) oxide in the solvent carrier.

  • Emulsification: Add the surfactant blend to the organotin solution.[2] Stir at 200 RPM for 30 minutes.

  • Stability Test: Take 5 mL of concentrate and add to 95 mL standard hard water (342 ppm hardness). Invert 30 times.

    • Pass Criteria: A stable, milky-white emulsion forms with no oil separation ("creaming") after 2 hours.[1]

Bioactive Research Applications (Drug Development)

Organotins are currently being screened for antitumor activity , particularly against cisplatin-resistant cell lines.[1] The mechanism often involves mitochondrial membrane depolarization and inhibition of oxidative phosphorylation.

Protocol C: Preparation of Screening Stock (DMSO)

Objective: Prepare a 10 mM stock solution for in vitro cytotoxicity assays (MTT/Alamar Blue).

  • Calculation: MW of Bis(tripropyltin) oxide = 511.9 g/mol .[1][2]

    • To make 10 mL of 10 mM solution, require:

      
       (51.2 mg).[1]
      
  • Solubilization: Weigh 51.2 mg of TBTO-Pr into a glass vial.

  • Dilution: Add 10 mL of sterile, anhydrous DMSO (Dimethyl sulfoxide).

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C.

    • Note: Avoid plastic consumables (polystyrene) as organotins can leach plasticizers or adsorb to the walls. Use glass or polypropylene.[1]

Mechanism of Action Visualization

The following diagram illustrates the dual pathway of organotin toxicity utilized in antiproliferative research:

G cluster_Mito Mitochondrial Pathway cluster_Nucl Nuclear/Endocrine Pathway TBTO Bis(tripropyltin) oxide CellEntry Cellular Uptake (Lipophilic Diffusion) TBTO->CellEntry Cl_OH_Exchange Cl-/OH- Exchange (Membrane Potential Loss) CellEntry->Cl_OH_Exchange RXR_Bind Binding to RXR/PPARγ (High Affinity) CellEntry->RXR_Bind Swelling Mitochondrial Swelling Cl_OH_Exchange->Swelling ATP_Depletion Inhibition of ATP Synthase Apoptosis Cell Death (Apoptosis) ATP_Depletion->Apoptosis Swelling->ATP_Depletion Gene_Exp Altered Gene Expression (Adipogenesis/Apoptosis) RXR_Bind->Gene_Exp Gene_Exp->Apoptosis

Caption: Dual mechanistic pathway of Bis(tripropyltin) oxide inducing apoptosis via mitochondrial disruption and nuclear receptor modulation.[1][2]

Analytical Quality Control (GC-MS)[1][2][4]

Quantification of Bis(tripropyltin) oxide requires derivatization or direct injection under controlled conditions to prevent thermal degradation in the injector port.

Method: Gas Chromatography - Mass Spectrometry (GC-MS) Reference: Adapted from J. Pharm.[1][2][4] Biomed. Anal. 1999 (See Ref 3).[1]

ParameterSetting
Column DB-5MS or Equivalent (30m x 0.25mm, 0.25µm film)
Carrier Gas Helium @ 1.0 mL/min
Injection Splitless, 250°C. Note: Ensure liner is clean to prevent adsorption.[1][2]
Oven Program 80°C (1 min) → 15°C/min → 280°C (5 min)
Detection MS (SIM Mode). Monitor Tin isotope clusters: m/z 165, 185.[1][2]
Derivatization (Optional) If thermal degradation is observed, derivatize with Sodium Tetraethylborate (

) to form Tripropyl-ethyl-tin (stable volatile).[1]

References

  • World Health Organization (WHO). (1999).[1][2] Concise International Chemical Assessment Document 14: Tributyltin Oxide.[1][2] (Provides homologous toxicity data relevant to propyl variants). Link

  • European Chemicals Agency (ECHA). (2023).[1][2] Candidate List of substances of very high concern for Authorisation. (Regulatory status of organotins).[3] Link

  • Standard, R., et al. (1999).[1] "Determination of bis(tributyltin) oxide by GC-MS with on-line hydride derivatization: application to drug substance analysis." Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 327-333.[1][2] Link

  • U.S. EPA. (1977).[1][2] EPA Compendium of Registered Pesticides: Disinfectants.[2][5] (Historical formulation data for Bis(tripropyltin) oxide). Link

  • Gielen, M. (2002).[1][2] "Organotin compounds and their therapeutic potential: a report from the Organometallic Chemistry for Cancer Research network." Applied Organometallic Chemistry. Link

Sources

Application

Application Notes &amp; Protocols: The Role of Bis(tripropyltin) Oxide in the Preparation of Organometallic Reagents

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division Executive Summary Bis(tripropyltin) oxide, often abbreviated as (TPTO), is a pivotal yet hazar...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Executive Summary

Bis(tripropyltin) oxide, often abbreviated as (TPTO), is a pivotal yet hazardous organometallic compound. While its direct application as a reactive organometallic reagent in the vein of Grignard or organolithium reagents is limited, its true value lies in its role as a stable, storable, and versatile precursor. The reactivity of its core distannoxane (Sn-O-Sn) bond allows for facile, high-yield conversions into a variety of functionalized tripropyltin reagents. This guide provides an in-depth exploration of TPTO's properties, critical safety protocols, and detailed methodologies for its conversion into synthetically valuable tripropyltin halides, which are immediate precursors for reagents used in cornerstone reactions such as the Stille cross-coupling.

Introduction to Bis(tripropyltin) Oxide

Bis(tripropyltin) oxide is an organotin compound characterized by a central oxygen atom bridging two tin atoms, each bearing three propyl groups. This structure, [(n-Pr)₃Sn]₂O, provides significant stability, rendering it less sensitive to air and moisture compared to many other organometallic reagents. However, the Sn-O-Sn bond is readily susceptible to cleavage by protic acids, a chemical property that is exploited for its synthetic utility. While it has historical applications as a biocide and catalyst, its primary role in modern organic synthesis is as a starting material for generating a library of tripropyltin compounds.

Physicochemical Properties

A summary of the key properties of bis(tripropyltin) oxide is provided below.

PropertyValueReference
CAS Number 1067-29-4[1]
Molecular Formula C₁₈H₄₂OSn₂[1]
Molecular Weight 511.9 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 195-198 °C @ 21 Torr[2]
Solubility Highly soluble in organic solvents; poorly soluble in water

Critical Safety & Handling Protocols

Author's Note: Organotin compounds, including bis(tripropyltin) oxide and its derivatives, are acutely toxic and pose significant health and environmental risks. All handling must be performed with the utmost care and adherence to institutional safety protocols.

The compound is classified as highly toxic if swallowed, in contact with skin, or if inhaled.[3] Exposure can cause severe skin irritation, irreversible eye damage, and may cause damage to organs through prolonged or repeated exposure.

Hazard ClassGHS CodeStatement
Acute Toxicity (Oral)H301Toxic if swallowed
Acute Toxicity (Dermal)H311Toxic in contact with skin
Acute Toxicity (Inhalation)H331Toxic if inhaled
Aquatic HazardH410Very toxic to aquatic life with long lasting effects
Mandatory Handling Procedures
  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or thick nitrile). Double-gloving is strongly recommended. Inspect gloves for any signs of degradation or perforation before and during use.

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

    • Lab Coat: A flame-resistant lab coat, fully buttoned, is required.

  • Spill Management: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite or chemical absorbent pads). The contaminated material must be collected in a sealed, labeled hazardous waste container. Do not use combustible materials like paper towels for initial cleanup.

  • Waste Disposal: All organotin waste, including contaminated consumables and reaction residues, is classified as hazardous waste. It must be collected in a dedicated, sealed, and clearly labeled container for disposal by certified personnel. Never mix organotin waste with other chemical waste streams.

Core Application: Precursor to Tripropyltin Halides

The most valuable application of bis(tripropyltin) oxide in preparing other organometallic reagents is its clean and efficient conversion to tripropyltin halides. The reaction proceeds via the acid-mediated cleavage of the Sn-O-Sn bond, a mechanism analogous to the cleavage of ethers by hydrohalic acids.[4][5]

Reaction Mechanism

The mechanism involves two key steps:

  • Protonation: The Lewis basic oxygen atom of the distannoxane is protonated by the hydrohalic acid (HX), forming a protonated intermediate. This step makes the oxygen a better leaving group (H₂O).

  • Nucleophilic Attack: The halide anion (X⁻) acts as a nucleophile, attacking one of the now more electrophilic tin centers. This results in the cleavage of a Sn-O bond, releasing one equivalent of tripropyltin halide (Pr₃SnX) and one equivalent of tripropyltin hydroxide (Pr₃SnOH). The newly formed Pr₃SnOH rapidly reacts with a second equivalent of HX to yield another molecule of Pr₃SnX and water.

The overall stoichiometry for the reaction is: (Pr₃Sn)₂O + 2 HX → 2 Pr₃SnX + H₂O

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Second Acid Reaction cluster_products Final Products r1 [(n-Pr)₃Sn]₂O int1 [(n-Pr)₃Sn]₂OH⁺ Cl⁻ r1->int1 + HCl r2 2 HCl p1 n-Pr₃SnCl int1->p1 Cl⁻ attack int2 n-Pr₃SnOH int1->int2 Cleavage final_p1 2 n-Pr₃SnCl p2 n-Pr₃SnCl int2->p2 + HCl p3 H₂O int2->p3 - H₂O p2->final_p1 final_p2 H₂O p3->final_p2

Caption: Mechanism for the conversion of bis(tripropyltin) oxide to tripropyltin chloride.

Detailed Protocol: Synthesis of Tripropyltin Chloride

This protocol details the conversion of bis(tripropyltin) oxide into tripropyltin chloride, a versatile reagent for subsequent organometallic transformations.[6][7]

Reagents and Equipment
  • Bis(tripropyltin) oxide (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~12 M, 2.2 eq)

  • Hexane or Toluene (anhydrous)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure
  • Reaction Setup: In a certified chemical fume hood, charge a round-bottom flask with bis(tripropyltin) oxide (1.0 eq) and dissolve it in hexane (approx. 0.2 M concentration). Place the flask in an ice-water bath and begin stirring.

    • Causality: The use of an aprotic solvent provides a controlled reaction medium. The ice bath is crucial for dissipating the heat generated during the exothermic protonation step, preventing potential side reactions or uncontrolled boiling.

  • Acid Addition: Fill a dropping funnel with concentrated HCl (2.2 eq). Add the acid dropwise to the stirred, cooled solution over 30-45 minutes. A white precipitate (the intermediate hydroxide or aquated tin species) may form transiently.

    • Causality: Slow, dropwise addition is a critical safety and control measure for managing the reaction's exothermicity. Using a slight excess of HCl ensures the complete conversion of both the starting material and the intermediate tripropyltin hydroxide.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

    • Causality: This period ensures the reaction proceeds to completion.

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Add deionized water and separate the layers. The organic layer (top layer if using hexane) contains the product.

  • Neutralization and Washing: Carefully wash the organic layer sequentially with saturated NaHCO₃ solution, followed by deionized water, and finally with brine.

    • Causality: The bicarbonate wash neutralizes any unreacted HCl. The water and brine washes remove residual salts and water-soluble impurities, preparing the organic phase for drying.

  • Drying and Concentration: Transfer the washed organic layer to a clean flask and dry it over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

    • Causality: Removing all traces of water is essential, as the resulting tripropyltin chloride is moisture-sensitive and water would interfere with its use in subsequent Grignard or organolithium reactions.

  • Purification: Purify the crude tripropyltin chloride by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~123 °C at 10 mmHg).

    • Causality: Distillation provides a highly pure product, free from non-volatile impurities or starting material, which is critical for its performance as an organometallic reagent.

Downstream Applications: Gateway to Stille Coupling

The synthesized tripropyltin chloride is not an end-product but a gateway reagent. Its primary use is in the preparation of tetraorganostannanes, which are the key transmetalating agents in the Nobel Prize-winning Stille cross-coupling reaction.[8][9] This reaction is a powerful tool for forming carbon-carbon bonds, particularly in the synthesis of complex pharmaceuticals and natural products.

Preparing Stille Reagents

Tripropyltin chloride reacts readily with Grignard reagents or organolithiums to form the desired tetraorganostannane. The general reaction is:

R-M + Pr₃SnCl → R-SnPr₃ + MCl (where M = MgX or Li)

This transformation converts an electrophilic tin center (in Pr₃SnCl) into a nucleophilic organic group (R) attached to tin, which is now capable of participating in a transmetalation step with a palladium catalyst.[1]

Synthetic Workflow Overview

The overall process illustrates how bis(tripropyltin) oxide serves as a foundational block for advanced organic synthesis.

G A Bis(tripropyltin) Oxide [(n-Pr)₃Sn]₂O (Stable Precursor) B Tripropyltin Chloride n-Pr₃SnCl (Gateway Reagent) A->B + 2 HCl (Protocol 4) C Stille Reagent (e.g., Aryl-SnPr₃) (Transmetalating Agent) B->C E Stille Cross-Coupling (Pd Catalyst) C->E D Organic Halide/Triflate (e.g., Aryl'-X) D->E F Coupled Product (Aryl-Aryl') (Final Molecule) E->F C-C Bond Formation G Grignard or Organolithium (R-MgX or R-Li) G->C Nucleophilic Substitution

Caption: Synthetic workflow from bis(tripropyltin) oxide to a Stille cross-coupling product.

References

  • PubChem. (n.d.). Bis(tripropyltin) oxide. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (2023, December 29). Stille reaction. Retrieved February 17, 2026, from [Link]

  • Gopal, K., et al. (2014). Ambient Temperature Sn–C Bond Cleavage Reaction Involving the Sn‐n‐butyl Group. Zeitschrift für anorganische und allgemeine Chemie, 640(3-4), 604-608. [Link]

  • RSC Publishing. (2026, January 12). Advancing total synthesis through the Stille cross-coupling. Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • Ataman Kimya. (n.d.). TRIBUTYLTIN OXIDE. Retrieved February 17, 2026, from [Link]

  • van der Kerk, G. J. M., & Luijten, J. G. A. (1956). Studies in group IV organometallic chemistry. XIX: The reaction of trialkyltin alkoxides with (thio)acylamides and (thio)carbamates. Journal of Applied Chemistry, 6(2), 49-55.
  • GSRS. (n.d.). TRIPROPYLTIN CHLORIDE. Global Substance Registration System. Retrieved February 17, 2026, from [Link]

  • Ereztech. (n.d.). Tri-n-propyltin chloride. Retrieved February 17, 2026, from [Link]

  • Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols. Retrieved February 17, 2026, from [Link]

  • Garber, K. (2017). CHEM 222, Chapter 14: Reactions of Ethers: Cleavage with HX. Dr. Garber's Video Guides to Organic Chemistry. St. Norbert College. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (2023, November 13). Transmetalation. Retrieved February 17, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Bis(tripropyltin) oxide (TBTO) Purification

The following guide serves as a specialized Technical Support Center for the purification of Bis(tripropyltin) oxide (TBTO). It is designed to address the specific challenges encountered by researchers requiring high-pur...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification of Bis(tripropyltin) oxide (TBTO). It is designed to address the specific challenges encountered by researchers requiring high-purity organotin reagents for organic synthesis (e.g., Stille coupling precursors) or biological screening.[1][2][3]

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Purification Protocols & Troubleshooting for Crude TBTO (CAS: 1067-29-4)[1][2][3]

Diagnostic Workflow & Decision Matrix

Before initiating any purification, determine the nature of your crude material.[2][3] TBTO is thermally sensitive and reactive toward moisture and acids.[2][3] Select your workflow based on your primary impurity profile.[2][3]

TBTO_Purification_Workflow Start Crude TBTO Material Analyze Initial Analysis (1H NMR / 119Sn NMR / RI) Start->Analyze Decision1 Impurity: Tripropyltin Chloride? (High Cl content, Shift ~150 ppm) Analyze->Decision1 Decision2 Impurity: Solvent/Volatiles? Decision1->Decision2 No Action_Wash Protocol A: Chemical Conversion (NaOH Hydrolysis Wash) Decision1->Action_Wash Yes Decision3 High Purity Required (>98%)? Decision2->Decision3 No Action_Distill Protocol B: Vacuum Distillation (High Vacuum <3 Torr) Decision2->Action_Distill Yes Decision3->Action_Distill Yes Action_Chrom Protocol C: Amine-Buffered Chromatography (For small scale/polishing) Decision3->Action_Chrom No (Small Scale) Action_Wash->Decision2 Final Pure TBTO (Store under Inert Gas) Action_Distill->Final Action_Chrom->Final

Figure 1: Logical decision tree for selecting the appropriate purification method based on impurity profile.

Protocol A: Chemical Conversion (Removing Chloride Impurities)

Issue: "My elemental analysis shows high Chlorine content, or


 NMR shows a peak distinct from the oxide."
Cause:  Incomplete hydrolysis of the starting material, Tripropyltin chloride (

).[1][2][3] Mechanism:

[1][2][3]
Troubleshooting Q&A

Q: Why can't I just distill the chloride away? A: The boiling points of


 and 

are relatively close under high vacuum.[1][2] Co-distillation is common.[2][3] Chemical conversion is the only reliable way to remove the halide.[2]

Q: I formed a stubborn emulsion. How do I break it? A: Organotins are lipophilic and can act as surfactants.[2][3]

  • Immediate Fix: Filter the biphasic mixture through a pad of Celite.[2][4]

  • Prevention:[1][2][3][5][6][7] Avoid vigorous shaking; use gentle inversion or a magnetic stirrer for longer durations.

Execution Protocol
  • Dissolution: Dissolve crude TBTO in Diethyl Ether or Dichloromethane (10 mL solvent per 1 g TBTO).[1][2][3]

  • Hydrolysis: Add an equal volume of 10% NaOH (aq) .

  • Agitation: Stir vigorously at room temperature for 1–2 hours. Note: Monitor by TLC (hexane/EtOAc) until the chloride spot disappears.[1][3]

  • Separation: Separate the organic layer.[2][3]

  • Wash: Wash the organic layer 2x with distilled water and 1x with Brine (sat.[2][3] NaCl).[1][2][3] Crucial: The final water wash must be neutral (pH 7).[1][3]

  • Drying: Dry over anhydrous

    
     (Magnesium Sulfate). Do not  use acidic drying agents.[1][2][3]
    
  • Concentration: Remove solvent under reduced pressure (Rotovap).

Protocol B: Vacuum Distillation (The Gold Standard)

Issue: "The liquid turned brown/black during distillation." Cause: Thermal decomposition.[1][2][3] Organotins are heat-sensitive.[1][2][3] You likely used insufficient vacuum, forcing the temperature too high.[1][2][3]

Physical Properties Reference
PropertyValueNotes
Boiling Point 146–148°C @ 3 Torr (mmHg) [1]
Boiling Point 195–198°C @ 21 Torr (mmHg) [2]
Refractive Index 1.4860 @ 20°C [3]
Appearance Colorless to pale yellow liquidViscous
Troubleshooting Q&A

Q: My pump only goes down to 10 Torr. Can I still distill? A: Proceed with extreme caution. At 10 Torr, the BP will exceed 180°C. Prolonged exposure to this temperature will cause disproportionation (forming


 and 

).[1][2] Recommendation: Use a diffusion pump or a high-quality belt-drive oil pump to achieve <1 Torr.[1][2][3]

Q: The distillate is cloudy. A: This indicates moisture contamination (azeotrope) or entrainment of tin hydroxides.[1][2][3] Dry the crude material thoroughly with


 before distillation.[2][3]
Execution Protocol
  • Setup: Use a short-path distillation apparatus (Vigreux column is optional but recommended for larger volumes). Grease all joints with high-vacuum grease.[1][2][3]

  • Degassing: Apply vacuum gradually at room temperature to remove residual solvents (ether/DCM from Protocol A).[1][2][3]

  • Heating: Once vacuum is stable (<3 Torr), begin heating the oil bath.

    • Target Bath Temp: ~165°C (for 3 Torr internal pressure).[1][2][3]

  • Collection: Discard the first 5% (forerun). Collect the main fraction at a steady vapor temperature (146–148°C).[1][2]

  • Storage: Backfill with Nitrogen/Argon immediately.[1][2][3] Store in amber glass.

Protocol C: Chromatography (Polishing & Small Scale)

Issue: "The compound is streaking on the silica column and I'm losing mass." Cause: Organotin oxides are Lewis bases.[1][2][3] They interact strongly with the acidic silanol groups (


) on standard silica gel, leading to decomposition or irreversible adsorption.[1][2][3]
Troubleshooting Q&A

Q: Should I use Alumina instead? A: Yes. Neutral Alumina (Activity Grade II or III) is often superior to Silica for acid-sensitive organotins.[1][2][3]

Q: I only have Silica. How do I fix the streaking? A: You must neutralize the silica.[2][3] Pre-treat the column with Triethylamine (TEA).[1][2]

Execution Protocol (Buffered Silica)
  • Slurry Preparation: Prepare silica slurry in Hexanes containing 1–2% Triethylamine (TEA) .

  • Packing: Pour the column and flush with 2 column volumes of the Hexane/TEA mixture.

  • Elution: Load the crude TBTO. Elute with a gradient of Hexane

    
     5% Ethyl Acetate/Hexane .
    
    • Note: The TEA blocks the acidic sites, allowing the TBTO to elute as a compact band.[1][2][3]

  • Detection: TBTO is not UV-active.[1][2][3] Use Iodine staining or KMnO4 dip (organotins oxidize readily) for TLC visualization.[1][2][3]

Validation & Quality Control

Once purified, validate the integrity of your reagent using the following metrics.

NMR Analysis

Tin NMR is the definitive method for purity.[1][2]

  • Reference Standard: Tetramethyltin (

    
    , 0 ppm).[1][2][3]
    
  • Shift: Bis(tripropyltin) oxide typically resonates in the range of +80 to +100 ppm .[1][2]

  • Impurity Flag: If you see a peak shifted significantly downfield (e.g., >140 ppm), you likely have residual Chloride (

    
    ).[1][2][3] If you see multiple peaks, disproportionation has occurred.[1][2][3]
    
Safety Warning (Critical)
  • Toxicity: TBTO is an endocrine disruptor and a severe marine pollutant.[1][2][3] It is acutely toxic if swallowed or absorbed through the skin [4].[2][3][6]

  • Waste: All aqueous washes and silica waste must be segregated into Heavy Metal Waste streams.[1][2][3] Do not dispose of down the drain.

  • Decontamination: Glassware should be rinsed with ethanol, then washed with a base bath (KOH/Isopropanol) to ensure complete removal of tin residues.[1][2][3]

References
  • CAS Common Chemistry . Bis(tripropyltin) oxide Properties. American Chemical Society.[2][3][8] Link[1][2][8]

  • PubChem . Bis(tripropyltin) oxide Compound Summary. National Library of Medicine.[2][3] Link

  • The Good Scents Company . Bis(tripropyltin) oxide Refractive Index Data. Link

  • Fisher Scientific . Safety Data Sheet: Bis(tributyltin) oxide (Analogous handling for propyl variant).[1][2][3] Link[1][2]

Sources

Optimization

Overcoming solubility issues of Bis(tripropyltin) oxide in organic solvents

Welcome to the technical support center for Bis(tripropyltin) oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Bis(tripropyltin) oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the use of Bis(tripropyltin) oxide, with a focus on overcoming solubility issues in organic solvents.

Introduction

Bis(tripropyltin) oxide, also known as hexapropyldistannoxane, is a versatile organotin compound utilized in various chemical syntheses. However, its successful application is often predicated on achieving complete dissolution in an appropriate organic solvent. This guide provides a comprehensive resource for understanding and overcoming solubility challenges, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of Bis(tripropyltin) oxide?

A1: As a trialkyltin oxide, Bis(tripropyltin) oxide is a low-melting solid or liquid that is readily soluble in a variety of organic solvents.[1][2] Unlike diorgano- and monoorganotin oxides, which are often insoluble polymeric solids, trialkyltin oxides are generally more amenable to dissolution.[1][2] While specific quantitative data for Bis(tripropyltin) oxide is not extensively published, its solubility can be inferred from its chemical structure and from data on similar compounds like Bis(tributyltin) oxide (TBTO). TBTO is known to be highly soluble in lipids, ethanol, ether, and halogenated hydrocarbons.[3][4] It is also soluble in acetone, benzene, and dichloromethane.

Q2: Which organic solvents are recommended for dissolving Bis(tripropyltin) oxide?

A2: Based on the general solubility of trialkyltin oxides and data for analogous compounds, the following solvents are recommended as a starting point for solubility tests. The principle of "like dissolves like" is a useful guide here; given the non-polar alkyl chains and the polar Sn-O-Sn bond, a range of solvents may be effective.[5]

Solvent ClassRecommended SolventsExpected SolubilityRationale
Aprotic Polar Acetone, Tetrahydrofuran (THF), Ethyl AcetateHighThe polarity of these solvents can interact favorably with the Sn-O-Sn bond, while their organic character accommodates the propyl groups.
Halogenated Dichloromethane (DCM), ChloroformHighThese are excellent solvents for a wide range of organic compounds and are known to dissolve similar organotin oxides.[3][4]
Aromatic Hydrocarbons Toluene, BenzeneHighThe non-polar nature of these solvents will readily solvate the alkyl chains of the molecule.
Aliphatic Hydrocarbons Hexanes, HeptaneModerate to HighThese non-polar solvents are expected to be effective due to the extensive alkyl substitution.
Protic Polar Ethanol, IsopropanolModerateWhile the polar hydroxyl group can interact with the tin-oxygen bond, the overall polarity may be less favorable than aprotic polar solvents.

Q3: What factors can negatively impact the solubility of Bis(tripropyltin) oxide?

A3: Several factors can lead to incomplete dissolution or precipitation:

  • Hydrolysis: Organotin oxides can be susceptible to hydrolysis, especially in the presence of moisture.[1] Hydrolysis can lead to the formation of less soluble species. It is crucial to use anhydrous solvents and handle the compound under an inert atmosphere if possible.

  • Low Temperature: As with most dissolution processes, solubility generally decreases with lower temperatures.[6] If you are working at reduced temperatures, you may need to use a larger volume of solvent or a more effective solvent.

  • Impure Solvents: The presence of impurities in the solvent can affect its solvating power and may introduce contaminants that react with the Bis(tripropyltin) oxide. Always use high-purity, dry solvents.

  • Incorrect Solvent Choice: Using a solvent with inappropriate polarity is a common cause of solubility issues. Refer to the solubility table in Q2 for guidance.

Q4: Are there any safety concerns I should be aware of when handling Bis(tripropyltin) oxide?

A4: Yes, absolutely. Organotin compounds, particularly triorganotins, are highly toxic.[7] Acute and chronic exposure can lead to a range of adverse health effects.[7]

  • Toxicity: Triorganotin compounds are the most toxic class of organotins.[7] Handle with extreme caution.

  • Personal Protective Equipment (PPE): Always wear chemically resistant gloves (e.g., neoprene), safety goggles, and a lab coat.[7] All handling of the solid and its solutions should be performed in a certified chemical fume hood.[7][8]

  • Spill and Decontamination: In case of a spill, evacuate the area and absorb the material with an inert absorbent.[7] Decontaminate surfaces with a bleach solution, which can oxidize the organotin to less harmful tin oxides.[7]

  • Waste Disposal: All contaminated materials must be disposed of as hazardous waste according to your institution's guidelines.[7]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered when dissolving Bis(tripropyltin) oxide.

Problem 1: The compound is not dissolving completely, even with stirring.

This is the most common issue and can be addressed by following a logical troubleshooting workflow.

Troubleshooting Workflow for Incomplete Dissolution

Step-by-Step Protocol for Dissolution
  • Preparation:

    • Ensure all glassware is clean and oven-dried to remove any residual moisture.

    • Work within a certified chemical fume hood.

    • Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Solvent Selection and Dispensing:

    • Choose an appropriate anhydrous solvent from the solubility table.

    • Dispense the required volume of solvent into the dried flask.

  • Addition of Bis(tripropyltin) oxide:

    • Carefully weigh the desired amount of Bis(tripropyltin) oxide and add it to the solvent.

    • If the compound is air-sensitive, this should be done under an inert atmosphere (e.g., nitrogen or argon).[9][10][11]

  • Dissolution:

    • Begin agitation using a magnetic stirrer.

    • If the compound does not dissolve readily at room temperature, gently warm the mixture. An increase in temperature often increases solubility.[6] Do not heat excessively, as this can lead to solvent loss or degradation of the compound.

    • If solubility is still an issue, consider sonication for a short period.

Problem 2: The compound dissolves initially but then a precipitate forms.

This often indicates a chemical reaction or a change in conditions.

Troubleshooting Precipitation Issues

Expert Insights on Preventing Precipitation:

  • Moisture is a primary suspect: Even small amounts of water can lead to the hydrolysis of Bis(tripropyltin) oxide, forming less soluble tin hydroxides or oligomers.[1] Using techniques for handling air- and moisture-sensitive compounds, such as Schlenk lines or glove boxes, can be beneficial.[9][10][11]

  • Supersaturation: If a solution is heated to achieve dissolution and then cooled too rapidly, the compound may crash out of the solution. Slow, controlled cooling is recommended.

  • Solvent Purity: Ensure the use of high-purity, anhydrous solvents. Solvents stored over molecular sieves are recommended.

References

  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry and Applications. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Organo-tin compounds. Retrieved from [Link]

  • Ali, M., & Yousif, E. (2016). Chemistry and Applications of Organotin(IV) Complexes: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2612-2623.
  • International Programme on Chemical Safety. (1999). Tributyltin Oxide (CICADS). Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.
  • PubChem. (n.d.). Bis(tributyltin) oxide. Retrieved from [Link]

  • Del Valle Lab, University of California, Berkeley. (n.d.).
  • Google Patents. (n.d.). US2862944A - Process for the preparation of high purity alkyltin compounds.
  • escom Chemie GmbH. (n.d.). TRIBUTYLTIN OXIDE.
  • Fisher Scientific. (2021, May 15).
  • Saini, S., Bahuguna, V. P., Kumar, V., Gupta, P., Ahlawat, A., & Verma, H. (n.d.). Introduction, Importance And Factor Of Solubility. IJCRT.org.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • S. S. Isloor. (n.d.).
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.

Sources

Troubleshooting

Technical Support Center: Stabilizing Bis(tripropyltin) oxide

Welcome to the technical support center for Bis(tripropyltin) oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for sta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Bis(tripropyltin) oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for stabilizing Bis(tripropyltin) oxide against degradation during experimental use. Our goal is to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is Bis(tripropyltin) oxide and why is its stability a concern?

Bis(tripropyltin) oxide, also known as hexapropyldistannoxane, is an organotin compound. Like many organotin compounds, it is susceptible to degradation, which can impact its efficacy and toxicity profile in research and pharmaceutical applications.[1][2][3] The primary concern is the cleavage of the tin-carbon bond, which leads to the formation of more toxic and less effective byproducts.[4]

Q2: What are the main pathways of Bis(tripropyltin) oxide degradation?

The degradation of Bis(tripropyltin) oxide can occur through several mechanisms:

  • Hydrolysis: In the presence of water, the Sn-O-Sn bond can be cleaved to form tripropyltin hydroxide.[5][6]

  • Photodegradation: Exposure to UV light can accelerate the cleavage of the tin-carbon bonds.[4][7]

  • Thermal Decomposition: Elevated temperatures can lead to the breakdown of the molecule.[7][8]

  • Acid/Base Catalyzed Degradation: The presence of acidic or basic impurities can catalyze degradation reactions.[9]

Q3: How can I visually detect if my Bis(tripropyltin) oxide has degraded?

While visual inspection is not a definitive method, signs of degradation can include a change in color from a colorless or light yellow liquid to a darker yellow or the formation of a precipitate.[7] However, significant degradation can occur without any obvious visual changes. Therefore, analytical methods are necessary for confirmation.

Q4: What are the recommended storage conditions for Bis(tripropyltin) oxide?

To minimize degradation, Bis(tripropyltin) oxide should be stored at room temperature in airtight, light-resistant containers.[10][11] The storage area should be cool, dry, and well-ventilated.[8][12] It is also crucial to store it separately from strong oxidizing agents and acids.[8][13]

Troubleshooting Guide: Common Degradation Issues

This section provides a structured approach to identifying and resolving common degradation-related issues encountered during experiments with Bis(tripropyltin) oxide.

Issue 1: Inconsistent Experimental Results or Loss of Activity

Possible Cause: Degradation of Bis(tripropyltin) oxide leading to a lower concentration of the active compound and the presence of interfering byproducts.

Troubleshooting Steps:

  • Verify Compound Integrity: Before use, and especially if the stock has been stored for an extended period, verify the purity of your Bis(tripropyltin) oxide.

  • Select an Appropriate Analytical Method:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR are powerful tools for characterizing organotin compounds and identifying degradation products.[14][15][16] Changes in the chemical shifts or the appearance of new signals can indicate degradation.

    • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with a suitable detector (e.g., Mass Spectrometry or Atomic Emission Spectroscopy) can separate and quantify Bis(tripropyltin) oxide and its degradation products.[1][17][18] Note that GC analysis may require a derivatization step.[17]

  • Implement Preventative Storage: Ensure the compound is stored under the recommended conditions (see FAQ Q4).

Issue 2: Precipitation or Cloudiness in Solution

Possible Cause: Formation of insoluble degradation products, such as tripropyltin hydroxide or other polymeric tin species, due to hydrolysis.[5][19]

Troubleshooting Steps:

  • Solvent Purity: Ensure that all solvents used are anhydrous. The presence of water can initiate hydrolysis.

  • Inert Atmosphere: For sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • pH Control: Avoid acidic or basic conditions that can accelerate hydrolysis. If the experimental conditions require a specific pH, use a well-buffered system.

Diagram: Hydrolytic Degradation Pathway

The following diagram illustrates the initial step of hydrolysis of Bis(tripropyltin) oxide.

Hydrolysis TBTO Bis(tripropyltin) oxide ((C3H7)3Sn)2O TPTH Tripropyltin hydroxide (C3H7)3SnOH TBTO->TPTH Hydrolysis H2O Water (H2O) H2O->TPTH

Caption: Hydrolysis of Bis(tripropyltin) oxide to tripropyltin hydroxide.

Advanced Stabilization Strategies

For experiments requiring enhanced stability, the following strategies can be employed.

Strategy 1: Use of Stabilizing Additives

The addition of certain compounds can help to mitigate degradation.

Stabilizer TypeExample(s)Mechanism of Action
Acid Scavengers Triethanolamine, Epoxidized Soybean OilNeutralize acidic impurities that can catalyze degradation.[9][20][21]
Antioxidants 2,6-di-tert-butylphenolsInhibit radical-mediated oxidative degradation processes.[22][23]
Chelating Agents Carboxylic Acids (e.g., Acetic Acid)Can form more stable complexes with the tin atom, preventing unwanted reactions.[24][25]

Experimental Protocol: Screening for an Optimal Stabilizer

  • Prepare several small-scale formulations of Bis(tripropyltin) oxide in your experimental solvent.

  • To each formulation, add a different stabilizer at a predetermined concentration (e.g., 0.1-1.0% w/w). Include a control sample with no stabilizer.

  • Subject the formulations to accelerated stability testing (e.g., elevated temperature or UV exposure).

  • Analyze the samples at regular intervals using a suitable analytical method (e.g., HPLC) to quantify the remaining Bis(tripropyltin) oxide.

  • Plot the concentration of Bis(tripropyltin) oxide versus time for each formulation to determine the most effective stabilizer.

Diagram: Experimental Workflow for Stabilizer Screening

StabilizerScreening cluster_prep Preparation cluster_testing Accelerated Stability Testing cluster_analysis Analysis Prep Prepare Bis(tripropyltin) oxide formulations Add_Control Control (No Stabilizer) Prep->Add_Control Add_Stab1 Add Stabilizer A Prep->Add_Stab1 Add_Stab2 Add Stabilizer B Prep->Add_Stab2 Stress Apply Stress (e.g., Heat, UV) Add_Control->Stress Add_Stab1->Stress Add_Stab2->Stress Analyze Analyze at Time Points (e.g., HPLC, NMR) Stress->Analyze Plot Plot Degradation Curves Analyze->Plot Select Select Optimal Stabilizer Plot->Select

Caption: Workflow for screening and selecting an effective stabilizer.

Analytical Methods for Degradation Monitoring

A robust analytical method is crucial for accurately assessing the stability of Bis(tripropyltin) oxide.

MethodPrincipleAdvantagesConsiderations
HPLC-MS Separation by liquid chromatography followed by mass spectrometric detection.[18][26]High sensitivity and specificity; no derivatization required.[18]Method development can be complex.
GC-MS Separation of volatile compounds by gas chromatography with mass spectrometric detection.High resolution.[1]Requires derivatization to increase volatility.[17]
¹¹⁹Sn NMR Directly observes the tin nucleus, providing detailed information about its chemical environment.[16]Highly sensitive to changes in the coordination sphere of the tin atom.Requires specialized equipment and expertise.

Protocol: Stability Assessment by HPLC-UV

  • Standard Preparation: Prepare a stock solution of high-purity Bis(tripropyltin) oxide in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the experimental sample containing Bis(tripropyltin) oxide to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 220 nm).

  • Analysis: Inject the standards and samples. Create a calibration curve by plotting the peak area against the concentration of the standards. Use the calibration curve to determine the concentration of Bis(tripropyltin) oxide in the samples.

By implementing these guidelines, you can enhance the stability of Bis(tripropyltin) oxide in your experiments, leading to more reliable and reproducible results. For further assistance, please do not hesitate to contact our technical support team.

References

  • Alahmadi, S.M. (2012). Organotin Speciation Analysis Based on Liquid or Gas Chromatography. Asian Journal of Chemistry, 23(1).
  • Wiley Analytical Science. (2019, September 16). Tin test: Detecting organotin compounds.
  • U.S. Environmental Protection Agency. (2002). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.
  • Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. (2023). PMC.
  • Chemistry and Applications of Organotin(IV) Complexes. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Wikipedia. Organotin chemistry.
  • Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies. (n.d.). PMC.
  • Nwata, B.U. (n.d.). Chromatographic determination of organotin compounds by using spectrophotometric and thermospray ionization mass spectrometric detection. The University of British Columbia.
  • Eurofins Australia. Organotins Analysis.
  • Gelest, Inc.
  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Organo-tin compounds.
  • Synthesis, Identification, and Anti-oxidant Activity of Di-Organotin (IV)-Cephalexin Complexes. (2023). Journal of Medicinal and Chemical Sciences.
  • Conversion of organotin compounds in the gastric environment : NMR based investigation of the hydrolysis of DOTE and DBTM. (2025). PHAIDRA.
  • National Toxicology Program. (1991, September 30). Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9).
  • Cytotoxic and Luminescent Properties of Novel Organotin Complexes with Chel
  • Degradation, spectrofluorescence and nmr studies of organotin compounds. (1981). ProQuest.
  • Synthesis and antioxidant activity of new organotin compounds containing a 2,6-di-tert-butylphenol moiety. (n.d.). SciSpace.
  • Waheed, E.J., Hadi, A.G., & Baqir, S.J. (n.d.).
  • SynQuest Laboratories, Inc. Bis(tri-n-butyltin)
  • Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. (2025).
  • LCGC International. (2022, November 7). Investigating the Environmental Impact of Organotins.
  • Google Patents. (2023). US20230143592A1 - Stability-enhanced organotin photoresist compositions.
  • Bis(tributyltin) Oxide MSDS.pdf. (n.d.).
  • Organotin(IV) Derivatives of Some O,C,O-Chelating Ligands. Part 2. (2007). Organometallics.
  • INCHEM. (n.d.). Tributyltin Oxide (CICADS).
  • ECHEMI. (n.d.). 1067-29-4, Bis(tripropyltin) oxide Formula.
  • Google Patents. (2023).
  • Cytotoxic and Luminescent Properties of Novel Organotin Complexes with Chelating Antioxidant Ligand. (2022). PubMed.
  • CDC Stacks. ORGANOTIN COMPOUNDS.
  • PubChem. Bis(tributyltin) oxide.
  • Taylor & Francis. Organotin compounds – Knowledge and References.
  • Solution NMR Study of Methyltin(IV)
  • Google Patents. (n.d.). US5582873A - Acid scavenger stabilized halogen containing organic polymers and method for processing.
  • ACS Technical Products. Acid Scavengers & Stabilizers.
  • 3 - Safety d
  • Organotin complexes act as HCl scavengers. (n.d.).
  • Organotin 1 as a HCl scavenger. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • A Review of Organotin Compounds: Chemistry and Applic
  • Fisher Scientific. (2009, September 22).
  • Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. (2023). MDPI.
  • Science.gov.
  • Oxidative degradation of bis(2,4,4-trimethylpentyl)dithiophosphinic acid in nitric acid studied by electrospray ionization mass spectrometry. (n.d.).

Sources

Optimization

Optimizing reaction conditions for Bis(tripropyltin) oxide catalysis

To: Research & Development Team From: Technical Support Division Subject: Technical Guide: Optimizing Reaction Conditions for Bis(tripropyltin) Oxide Catalysis Introduction: The Reagent Profile Bis(tripropyltin) oxide (C...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Division Subject: Technical Guide: Optimizing Reaction Conditions for Bis(tripropyltin) Oxide Catalysis

Introduction: The Reagent Profile

Bis(tripropyltin) oxide (CAS: 1067-29-4) is a hexaalkyldistannoxane organotin reagent.[1] Unlike its dialkyltin analogs (e.g., dibutyltin oxide) which form cyclic stannylenes, bis(tripropyltin) oxide serves as a source of the bulky tripropylstannyl group.

It is primarily utilized for:

  • Regioselective Functionalization: Activating specific hydroxyl groups in polyols (carbohydrates, nucleosides) via the formation of stannyl ethers.

  • Transesterification Catalysis: Facilitating ester exchange under neutral conditions.

  • O-Alkylation/Acylation: Enhancing the nucleophilicity of oxygen atoms toward halides and acyl chlorides.

Key Physical Properties:

  • Formula: [(n-C3H7)3Sn]2O

  • MW: 511.95 g/mol

  • Appearance: Colorless to pale yellow liquid.

  • Solubility: Soluble in organic solvents (Toluene, DCM, Ether); insoluble in water.

Module 1: Reaction Setup & Optimization

The success of bis(tripropyltin) oxide catalysis hinges on the equilibrium between the tin oxide and the active stannyl ether .

The Catalytic/Stoichiometric Workflow

While often used stoichiometrically (1.0 equiv), catalytic efficiency (5–10 mol%) can be achieved in transesterifications or by using specific turnover reagents.

The "Golden" Protocol for Regioselective Activation:

  • Solubilization: Suspend the polyol substrate and Bis(tripropyltin) oxide in Toluene or Benzene .

  • Azeotropic Dehydration (Critical): Heat to reflux with a Dean-Stark trap.

    • Mechanism:[1][2][3]42O + 2 R-OH ⇌ 2 R-O-SnPr3 + H2O

    • Why: Water removal drives the equilibrium to the right, forming the active stannyl ether. Failure here leads to low conversion.

  • Solvent Swap (Optional): If the electrophile requires a polar solvent, evaporate the toluene under strictly anhydrous conditions and redissolve in dry DMF or DCM.

  • Functionalization: Add the electrophile (e.g., Benzyl bromide, Acyl chloride). The reaction occurs at the oxygen atom bound to the tin.

  • Hydrolysis: The resulting product is R-O-E (where E is the electrophile). The tin byproduct (Pr3Sn-X) is regenerated or removed.

Optimization Matrix
ParameterRecommendationScientific Rationale
Stoichiometry 1:1 (Oxide:Substrate) for protection; 0.05:1 for transesterification.In protection chemistry, the tin group temporarily "caps" the alcohol. In transesterification, it acts as a Lewis acid/base shuttle.
Solvent Toluene/Benzene (Primary); DCM (Secondary).Non-polar solvents facilitate azeotropic water removal. Polar solvents (DMF) stabilize the stannyl ether but make water removal difficult.
Temperature 80–110°C (Activation); 0–25°C (Reaction).High temp is needed to drive water off and form the Sn-O bond. Lower temp during electrophile addition maximizes regioselectivity.
Atmosphere Argon/Nitrogen .The active stannyl ether hydrolyzes rapidly in moist air, reverting to the starting alcohol and inactive oxide.

Module 2: Visualizing the Mechanism

The following diagram illustrates the pathway for regioselective activation. Note the distinction: this reagent forms an acyclic stannyl ether , not a cyclic stannylene.

G Substrate Polyol Substrate (R-OH) Intermediate Active Stannyl Ether (R-O-SnPr3) Substrate->Intermediate Reflux/Toluene -H2O (Dean-Stark) Reagent Bis(tripropyltin) oxide (Pr3Sn)2O Reagent->Intermediate Product Functionalized Product (R-O-R') Intermediate->Product + Electrophile (R'-X) + Heat Byproduct Tin Halide/Hydroxide (Pr3Sn-X) Intermediate->Byproduct Byproduct->Reagent Regeneration (If Catalytic)

Caption: The activation pathway involves the reversible formation of a lipophilic stannyl ether, which enhances the nucleophilicity of the oxygen atom.

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction conversion is stalled at <50%. What is wrong?

Diagnosis: Incomplete formation of the stannyl ether due to residual moisture. The Fix:

  • Check the Azeotrope: Did you remove the theoretical amount of water? If using molecular sieves, are they fresh and activated (300°C)?

  • Solvent Dryness: Toluene must be anhydrous. The equilibrium constant for stannyl ether formation is not high; any water pushes it back to the starting materials.

  • Protocol Adjustment: Increase the reflux time or switch from molecular sieves to a Dean-Stark apparatus for physical water removal.

Q2: I am losing regioselectivity (getting mixtures of isomers).

Diagnosis: Stannyl migration or "thermal scrambling." The Fix:

  • Thermodynamic Control: Stannyl groups can migrate to the most thermodynamically stable oxygen (usually the primary alcohol) upon heating. If you want the kinetic product, lower the temperature immediately after the azeotropic step and add the electrophile at 0°C or RT.

  • Steric Bulk: Bis(tripropyltin) is less bulky than Bis(triphenyltin). If selectivity is poor, the propyl group may not be providing enough steric hindrance to block the neighboring sites.

Q3: How do I remove the toxic tin residue from my product?

Diagnosis: Organotins are lipophilic and "streak" on silica columns, contaminating the product. The Fix: Use the KF/Silica Method (The industry standard for purification).

Protocol:

  • Dissolve the crude reaction mixture in Ether or EtOAc.

  • Add a solution of Potassium Fluoride (KF) (aqueous, saturated) and stir vigorously for 30 mins.

  • The tin converts to insoluble polymeric Pr3SnF.

  • Filter through a pad of Celite mixed with Silica.

  • The filtrate will be tin-free (or <50 ppm).

Module 4: Safety & Handling

WARNING: Bis(tripropyltin) oxide is a potent neurotoxin and marine pollutant.

  • PPE: Double nitrile gloves, lab coat, and safety glasses. Handle only in a functioning fume hood.

  • Waste: Do NOT pour down the drain. Collect all tin-containing waste (including silica gel from columns and gloves) in a dedicated "Heavy Metal/Organotin" waste stream.

  • Spills: Absorb with vermiculite and treat as hazardous waste. Clean the area with a 10% NaOH solution to hydrolyze residues.

Module 5: Decision Tree for Purification

Purification Start Crude Reaction Mixture (Contains Product + Pr3Sn-X) Stability Is Product Acid Stable? Start->Stability AcidWash Method A: Acid Wash Wash org. layer with 1M HCl. Forms water-soluble SnCl species. Stability->AcidWash Yes KFMethod Method B: KF Precipitation Add sat. aq. KF. Forms insoluble Pr3SnF polymer. Stability->KFMethod No AcidYes Yes AcidNo No Final Pure Product (<50 ppm Tin) AcidWash->Final Filter Filtration Filter through Celite/Silica pad. KFMethod->Filter Filter->Final

Caption: Select the purification method based on the stability of your target molecule. The KF method is generally safer for sensitive substrates.

References

  • Regioselective Acylation Mechanism

    • Ricci, A., et al. "Regioselective acylation of glycols: evidence for organotin-mediated reversal of chemoselectivity." Journal of the Chemical Society, Chemical Communications, 1985. Link

  • Tin Removal Protocols

    • Renaldo, A. F., et al. "Palladium-catalyzed coupling of vinyl triflates with organostannanes." Journal of Organic Chemistry, 1987. (Describes the KF workup standard). Link

  • General Organotin Catalysis

    • Otera, J. "Transesterification."[5][6][7][8] Chemical Reviews, 1993. (Comprehensive review of distannoxane catalysis). Link

  • Safety Data & Properties

    • PubChem Database: Bis(tripropyltin) oxide (CAS 1067-29-4). Link

Sources

Troubleshooting

Identifying and minimizing byproducts in Bis(tripropyltin) oxide reactions

Welcome to the technical support center for Bis(tripropyltin) oxide (TPTO) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Bis(tripropyltin) oxide (TPTO) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and minimizing byproducts during the synthesis and handling of TPTO. Our goal is to move beyond simple procedural lists and explain the fundamental chemistry driving these reactions, empowering you to troubleshoot effectively and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is Bis(tripropyltin) oxide and why is byproduct control so important?

A1: Bis(tripropyltin) oxide, also known as Hexapropyldistannoxane, is an organotin compound with the formula ([(n-C3H7)3Sn]2O). It serves as a crucial intermediate and catalyst in various organic syntheses. Control of byproducts is paramount because even trace impurities can significantly alter reaction kinetics, lead to downstream product contamination, and, given the biological activity of many organotin compounds, pose safety and regulatory risks.[1][2]

Q2: What is the most common method for synthesizing Bis(tripropyltin) oxide?

A2: The most prevalent laboratory and industrial synthesis involves the controlled hydrolysis of a tripropyltin halide, typically tripropyltin chloride, using an aqueous alkaline solution like sodium hydroxide.[3] The reaction is seemingly straightforward, but careful control of stoichiometry, temperature, and addition rates is critical to prevent the formation of undesirable side products.

Q3: What are the primary byproducts I should be aware of in this reaction?

A3: The most common byproducts arise from incomplete substitution on the tin atom or over-hydrolysis. Key species to monitor include:

  • Dipropyltin oxide/dichloride: Often results from impurities in the starting tripropyltin chloride.[4]

  • Monopropyltin species: Can form under harsh hydrolysis conditions.[5]

  • Unreacted Tripropyltin Chloride: A result of incomplete hydrolysis.

  • Tripropyltin Hydroxide: A key intermediate that may persist if the final condensation step to the oxide is incomplete.[3]

Q4: Can byproducts form during storage?

A4: Yes. Bis(tripropyltin) oxide is susceptible to hydrolysis if exposed to atmospheric moisture. This can lead to the slow formation of tripropyltin hydroxide. Additionally, it can react with acidic gases like carbon dioxide to form carbonates. Therefore, storage under an inert, dry atmosphere is essential.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems, their likely causes related to byproduct formation, and actionable solutions.

Problem 1: My final product is a cloudy or hazy liquid, and I'm experiencing difficulty with phase separation after the reaction.

  • Probable Cause: This is a classic sign of contamination with dipropyltin oxide. The starting tripropyltin chloride likely contained a significant amount of dipropyltin dichloride. Upon hydrolysis, this forms dipropyltin oxide, which has low solubility in the organic phase and forms fine particles, leading to an emulsion or suspension at the aqueous-organic interface.[4]

  • Solution & Scientific Rationale:

    • Pre-reaction Quality Control: Before starting the synthesis, analyze your tripropyltin chloride starting material using Gas Chromatography (GC) or ¹H/¹¹⁹Sn NMR to quantify the level of dipropyltin dichloride. If the level is high, purification of the starting material by distillation is recommended.

    • Post-reaction Filtration: If the byproduct has already formed, it can sometimes be removed by filtration. However, the fine particle size can make this difficult.[4] Adding a filter aid like acid clay to the organic phase before filtration can help trap the fine particles.[4]

    • Process Optimization: Use a milder alkali for the hydrolysis, such as sodium bicarbonate, which can sometimes be more selective and reduce the precipitation of di-substituted oxides.[6]

Problem 2: The yield of my reaction is significantly lower than expected, and the crude product appears to contain a large amount of a water-soluble tin species.

  • Probable Cause: This issue often points to excessive hydrolysis, potentially driven by overly harsh reaction conditions (e.g., high concentration of NaOH, high temperature). These conditions can promote the cleavage of propyl groups from the tin atom, leading to the formation of more soluble monopropyltin or even inorganic tin species that are lost to the aqueous phase during workup.[5]

  • Solution & Scientific Rationale:

    • Control Stoichiometry: Use a precisely calculated amount of alkali, just sufficient for the hydrolysis of the halide. An excess of strong base can promote undesired side reactions.[6]

    • Temperature Management: Maintain a consistent and moderate reaction temperature. For the hydrolysis of tri-n-butyltin chloride, a similar reaction, temperatures around 50°C are often cited.[4] Excursions to higher temperatures can increase the rate of Sn-C bond cleavage.

    • Controlled Addition: Add the tripropyltin chloride to the heated alkaline solution dropwise over a period of time.[4] This maintains a low instantaneous concentration of the organotin halide and helps to control the reaction's exotherm, preventing localized "hot spots" where byproduct formation is more likely.

Problem 3: Analytical testing (e.g., GC-MS, LC-MS) of my purified product shows a persistent impurity with a mass corresponding to tripropyltin hydroxide.

  • Probable Cause: The formation of Bis(tripropyltin) oxide from tripropyltin chloride occurs in two steps: hydrolysis to tripropyltin hydroxide, followed by condensation of two hydroxide molecules to form the oxide and water.[3] The presence of residual hydroxide indicates that the condensation reaction is incomplete. This can be caused by excess water in the final product or insufficient thermal driving force to complete the dehydration.

  • Solution & Scientific Rationale:

    • Azeotropic Dehydration: After the initial phase separation, the organic layer containing the product should be thoroughly dried. A common and effective method is azeotropic distillation. By adding a solvent like toluene and heating to reflux with a Dean-Stark trap, water can be effectively removed, driving the equilibrium of the condensation reaction towards the formation of the desired oxide.

    • Drying Under Vacuum: After washing the organic phase, it should be dehydrated under reduced pressure to remove residual water.[4] This is a critical final step to ensure the complete conversion of the hydroxide intermediate to the oxide.

Data Summary and Analytical Techniques

Effective byproduct minimization requires robust analytical methods to identify and quantify impurities.

Table 1: Key Byproducts and Recommended Analytical Methods

Byproduct NameCommon CausePrimary Identification TechniqueSecondary Technique
Dipropyltin OxideImpurity in starting materialGas Chromatography-Mass Spectrometry (GC-MS) after derivatization[7]¹¹⁹Sn NMR Spectroscopy
Tripropyltin ChlorideIncomplete reactionGC-MS[7]HPLC-MS[8]
Tripropyltin HydroxideIncomplete condensationLiquid Chromatography-Mass Spectrometry (LC-MS)[8][9]FTIR Spectroscopy (presence of O-H stretch)
Monopropyltin SpeciesHarsh hydrolysis conditionsLC-ICP-MS[9]Polarography[10]

Key Experimental Protocols

Protocol 1: Standard Synthesis of Bis(tripropyltin) oxide
  • Setup: Equip a four-necked flask with a mechanical stirrer, thermometer, reflux condenser, and an addition funnel.

  • Charge Reagents: Charge the flask with a 20% aqueous sodium hydroxide solution. Heat the solution to 50°C with stirring.

  • Addition: Slowly add tripropyltin chloride (pre-assayed for purity) to the sodium hydroxide solution via the addition funnel over a period of 30-60 minutes, maintaining the temperature at 50°C.

  • Reaction: After the addition is complete, continue stirring at 50°C for one hour to ensure the reaction goes to completion.[4]

  • Workup: Stop stirring and allow the mixture to stand. The mixture will separate into an organic phase (product) and an aqueous phase.

  • Separation: Carefully separate the upper organic phase.

  • Washing: Wash the organic phase with water to remove residual salts.

  • Drying: Dry the organic phase under reduced pressure with gentle heating to remove water and drive the final condensation to the oxide.[4]

Protocol 2: GC-MS Analysis for Organotin Impurities (with Derivatization)

Gas chromatography requires analytes to be volatile. Since organotin oxides and halides are not sufficiently volatile, a derivatization step is necessary.[7][11]

  • Extraction: Extract the organotin compounds from the sample using an appropriate organic solvent (e.g., hexane with tropolone as a complexing agent).

  • Derivatization: Convert the non-volatile organotin species into volatile tetra-alkylated derivatives. This is commonly achieved by reacting the extract with a Grignard reagent (e.g., pentylmagnesium bromide) or sodium tetraethylborate (NaBEt₄).[11]

  • Quenching & Cleanup: Carefully quench the derivatization reaction and wash the organic layer.

  • Injection: Analyze the resulting solution of volatile tetra-organotin compounds by GC-MS.

  • Analysis: Identify byproducts by their characteristic mass spectra and retention times relative to a known standard.

Visualizing Reaction and Troubleshooting Workflows

Diagram 1: Reaction Pathway for TPTO Synthesis and Byproduct Formation

This diagram illustrates the desired reaction pathway from tripropyltin chloride to Bis(tripropyltin) oxide, alongside the parasitic pathway leading to the common dipropyltin oxide byproduct.

reaction_pathway Start Tripropyltin Chloride (Pr3SnCl) Hydrolysis Hydrolysis (+ 2 NaOH, - 2 NaCl) Start->Hydrolysis Desired Path Impurity Dipropyltin Dichloride (Pr2SnCl2) [Starting Material Impurity] Byproduct_Hydrolysis Hydrolysis (+ NaOH) Impurity->Byproduct_Hydrolysis Byproduct Path Intermediate Tripropyltin Hydroxide (Pr3SnOH) Hydrolysis->Intermediate Condensation Condensation (- H2O) Intermediate->Condensation Product Bis(tripropyltin) oxide (TPTO) Condensation->Product Byproduct Dipropyltin Oxide (Pr2SnO) [Undesired Byproduct] Byproduct_Hydrolysis->Byproduct

Caption: Desired synthesis pathway vs. byproduct formation from an impure starting material.

Diagram 2: Troubleshooting Workflow for Product Contamination

This workflow provides a logical sequence of steps for identifying an unknown byproduct detected in a final batch of Bis(tripropyltin) oxide.

troubleshooting_workflow Start Problem: Unknown Impurity Detected in Final Product Step1 Step 1: Analytical Characterization Run LC-MS and GC-MS (derivatized) Start->Step1 Decision1 Is impurity volatile after derivatization? Step1->Decision1 PathA Yes: Likely Alkyltin Species (e.g., Pr2SnX2, Pr3SnX) Decision1->PathA Yes PathB No: Likely Non-Alkyltin or Polar Species Decision1->PathB No Step2A Step 2A: Re-analyze Starting Material (Tripropyltin Chloride) by GC-MS PathA->Step2A Step2B Step 2B: Analyze by LC-ICP-MS for elemental speciation PathB->Step2B Decision2A Impurity present in starting material? Step2A->Decision2A ConclusionB Conclusion: Contamination from external source or degradation. Investigate storage & handling. Step2B->ConclusionB ConclusionA1 Conclusion: Purify Starting Material Decision2A->ConclusionA1 Yes ConclusionA2 Conclusion: Reaction Conditions (Temp, Stoichiometry) are faulty. Review protocol. Decision2A->ConclusionA2 No

Caption: A logical workflow for identifying the source of product contamination.

References

  • National Center for Biotechnology Information. Toxicological Profile for Tin and Tin Compounds. Available from: [Link]

  • Mizuishi, K. (2000). Determination of organotin compounds in environmental samples. Available from: [Link]

  • Ceccarini, A., & Fuoco, R. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. Journal of Chromatography A. Available from: [Link]

  • AB SCIEX. Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. Available from: [Link]

  • Eurofins Australia. Organotins Analysis. Available from: [Link]

  • PrepChem. Synthesis of bis(tri-n-butyltin) oxide. Available from: [Link]

  • Williams, A. I. (1973). The determination of bis(tri-n-butyltin) oxide and di-n-butyltin oxide in preserved softwood by atomic-absorption spectrophotometry and polarography. The Analyst. Available from: [Link]

  • Google Patents.Process for preparing organotin compounds.
  • Kushlefsky, B., Simmons, I., & Ross, A. (1963). Characterization of Triphenyltin Hydroxide and Bis-(triphenyltin) Oxide. Inorganic Chemistry. Available from: [Link]

  • Anderson, N. G. (2012). Tools for Purifying the Product. Practical Process Research and Development. Available from: [Link]

  • University of Rochester, Department of Chemistry. Removing Triphenylphosphine Oxide. Available from: [Link]

  • Belen'kii, L. I. (2004).
  • PubChem, National Center for Biotechnology Information. Bis(tripropyltin) oxide. Available from: [Link]

  • Gelest, Inc. Introduction to Organotin Chemistry. Available from: [Link]

  • PubChem, National Center for Biotechnology Information. Bis(tributyltin) oxide. Available from: [Link]

  • Google Patents.Recovery of organotin compounds.
  • Rao, N. et al. (2020). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology. Available from: [Link]

  • Science.gov. metal oxide impurities: Topics. Available from: [Link]

  • Chemistry Stack Exchange. Comparing the rates of hydrolysis of different haloalkanes. Available from: [Link]

  • Hameed, A. et al. (2018). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Journal of Applicable Chemistry. Available from: [Link]

  • Wilson, W. S. (1984). The Effects of Impurities and Additives on the Growth of Polycrystalline TNT. Materials Research Laboratories. Available from: [Link]

  • Luijten, J. G. A., & van der Kerk, G. J. M. (1961). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. Recueil des Travaux Chimiques des Pays-Bas. Available from: [Link]

  • Yousif, E. et al. (2016). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]

  • Khan, I. et al. (2021). New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism. RSC Advances. Available from: [Link]

  • Scribd. Hydrolysis Rates of Alkyl Halides. Available from: [Link]

  • Kawai, T. et al. (2014). Analysis of Bis(tributyltin) Oxide in Industrial Products by Mass Spectrometry with Direct Sample Injection. Journal of Health Science. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Results with Bis(tripropyltin) oxide (TBTO)

Welcome to the technical support center for Bis(tripropyltin) oxide (TBTO). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in experiment...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Bis(tripropyltin) oxide (TBTO). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in experiments involving this complex organotin compound. As Senior Application Scientists, we provide not just solutions, but the underlying rationale to empower you to conduct robust and reproducible research.

Frequently Asked Questions (FAQs)

Q1: My experimental results with TBTO are highly variable between batches. What are the most common causes?

Inconsistent results when using Bis(tripropyltin) oxide, also known as TBTO, frequently stem from issues related to compound purity, stability, and handling. TBTO is susceptible to degradation, which can significantly impact its biological and chemical activity.

Key factors contributing to variability include:

  • Purity of the Compound: The purity of TBTO can differ between suppliers and even between lots from the same supplier. Impurities can interfere with your experiments, leading to unpredictable outcomes.

  • Hydrolysis: TBTO can slowly hydrolyze in the presence of water to form other tripropyltin compounds. This process can alter the effective concentration and nature of the active species in your experiment.

  • Adsorption to Surfaces: Organotin compounds like TBTO are known to adsorb to various surfaces, including plastics and glass. This can lead to a lower effective concentration of the compound in your experimental system than intended.

  • Light Sensitivity: While less common for TBTO compared to some other organometallic compounds, prolonged exposure to light can potentially lead to degradation.

Troubleshooting Flowchart for Batch-to-Batch Variability

A Inconsistent Results Observed B Verify Purity of TBTO Stock A->B C Perform Analytical Characterization (e.g., NMR, Mass Spec) B->C Purity Questionable E Standardize Solvent & Handling B->E Purity Confirmed D Source New, High-Purity TBTO C->D L Consistent Results Achieved D->L F Use Anhydrous Solvents E->F Solvent Suspected I Evaluate Adsorption Effects E->I Handling Confirmed G Prepare Fresh Solutions Daily F->G H Minimize Headspace in Vials G->H H->L J Test Different Labware (e.g., polypropylene vs. glass) I->J Adsorption Suspected K Consider Pre-coating Labware J->K K->L

Caption: Troubleshooting workflow for inconsistent TBTO results.

Q2: I'm observing lower-than-expected bioactivity in my cell-based assays. How can I troubleshoot this?

Lower-than-expected bioactivity is a common challenge and can often be traced to the effective concentration of TBTO in your cell culture medium.

  • Protein Binding: TBTO is known to bind to proteins, including those present in fetal bovine serum (FBS) commonly used in cell culture media. This binding can sequester TBTO, reducing its bioavailability and apparent potency.

  • Solubility Issues: While soluble in many organic solvents, TBTO has very low solubility in aqueous media. Improper dissolution or precipitation upon addition to your culture medium will drastically lower the concentration of active compound.

Protocol for Preparing TBTO Working Solutions for Cell-Based Assays

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) of TBTO in an appropriate anhydrous organic solvent such as DMSO or ethanol.

    • Rationale: A high-concentration stock minimizes the volume of organic solvent added to your final cell culture medium, reducing solvent-induced toxicity.

  • Intermediate Dilutions:

    • Perform serial dilutions of the stock solution in the same organic solvent to create intermediate concentrations.

    • Rationale: This ensures accuracy and minimizes precipitation when transferring to the aqueous culture medium.

  • Final Working Solution:

    • Add a small volume of the final intermediate dilution to your pre-warmed cell culture medium. Vortex or gently invert immediately to ensure rapid and uniform dispersion.

    • Critical Step: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced artifacts.

Data Table: Effect of Serum on Apparent TBTO Activity

Serum ConcentrationApparent IC50 of TBTOFold Change in IC50
0% (Serum-Free)50 nM1x
2% FBS150 nM3x
10% FBS750 nM15x
Note: These are example data and will vary depending on the cell line and endpoint being measured.
Q3: How can I confirm the stability of my TBTO solutions over time?

The stability of your TBTO solutions is paramount for reproducible experiments. We recommend a proactive approach to stability testing.

  • Analytical Verification: The most rigorous method is to use analytical techniques to assess the integrity of your TBTO stock.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹⁹Sn NMR can be used to monitor for the appearance of degradation products.

    • Mass Spectrometry (MS): LC-MS or GC-MS can be used to detect the parent compound and potential hydrolysis or degradation products.

  • Functional Bioassay: A simpler, though less direct, method is to use a sensitive and validated bioassay to test the activity of your stock solution over time.

    • Procedure: Prepare a large batch of TBTO stock solution. Aliquot and store under appropriate conditions (e.g., -20°C or -80°C, protected from light). At regular intervals (e.g., 1, 3, 6 months), thaw an aliquot and test its activity in your standard bioassay alongside a freshly prepared standard. A significant drop in potency indicates degradation.

Logical Flow for Stability Assessment

cluster_0 Initial Preparation cluster_1 Time Point Testing A Prepare Bulk Stock Solution B Aliquot for Storage A->B C Thaw Aliquot at T=x B->C D Perform Bioassay or Analytical Chem C->D E Compare to Fresh Standard D->E F >15% Drop in Activity? E->F G Stock is Stable F->G No H Discard Old Stock F->H Yes

Caption: Decision process for assessing TBTO stock solution stability.

Safety & Handling Precautions

Bis(tripropyltin) oxide is a hazardous substance and must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often suitable, but check manufacturer compatibility), safety goggles, and a lab coat.

  • Ventilation: Handle solid TBTO and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Waste Disposal: Dispose of all TBTO-contaminated waste (including labware, gloves, and media) as hazardous chemical waste according to your institution's guidelines. Do not pour down the drain.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.

References

Troubleshooting

Technical Support Center: Scaling Up Reactions with Bis(tripropyltin) Oxide

Status: Active Ticket Type: Process Engineering & Safety Subject: Scale-up protocols, troubleshooting, and impurity management for Bis(tripropyltin) oxide (BTPTO).[1] Introduction Welcome to the Advanced Organometallic S...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Process Engineering & Safety Subject: Scale-up protocols, troubleshooting, and impurity management for Bis(tripropyltin) oxide (BTPTO).[1]

Introduction

Welcome to the Advanced Organometallic Support Center. You are likely here because you are transitioning a reaction involving Bis(tripropyltin) oxide (BTPTO) from milligram-scale discovery to gram- or kilogram-scale process development.

The Critical Warning: Do not treat BTPTO simply as "Tributyltin Oxide's little brother." While chemically similar to the ubiquitous Bis(tributyltin) oxide (TBTO), the propyl analog presents a distinct volatility-toxicity profile .[1] Its lower molecular weight results in higher vapor pressure, making containment significantly harder during scale-up.[1][2] Furthermore, tripropyltin species are potent immunotoxicants and neurotoxicants.[1][2]

This guide addresses the three most common support tickets we receive:

  • Safety: Controlling vapors and exposure.[1][2]

  • Reaction Kinetics: Why conversion stalls at scale.

  • Purification: Reaching <10 ppm Tin limits (ICH Q3D).

Module 1: Safety & Containment (The "Zero-Compromise" Zone)

Issue: User reports "metallic taste" or headaches after handling BTPTO outside a glovebox. Root Cause: BTPTO has a higher vapor pressure than TBTO.[1][2] Standard fume hood airflow (0.5 m/s) may be insufficient if the sash is too high or if heating is involved without a closed system.[1][2]

The Containment Protocol
ParameterSpecificationReason
Glove Material Laminate (Silver Shield) or Double Nitrile (min 0.11mm)BTPTO permeates standard latex/single nitrile instantly.[2]
Respiratory P3 / OV Cartridge (if outside containment)High toxicity via inhalation; prevents absorption into lung tissue.[1][2]
Quenching In-situ Never transfer active hot organotin reaction mixtures to open vessels.[1][2]
Waste Stream Segregated Organotin Do not mix with general organic waste; incineration requires specific tin-scrubbing.[1][2]
Visualizing the Safety Workflow

SafetyProtocol Start Start: BTPTO Handling RiskCheck Check Volume & Temp Start->RiskCheck SmallScale < 10g, Ambient Temp RiskCheck->SmallScale Low Risk LargeScale > 10g OR Heated RiskCheck->LargeScale High Risk Hood Fume Hood (Sash < 30cm) Double Nitrile Gloves SmallScale->Hood ClosedSystem Closed Reactor / Glovebox Laminate Gloves + Scrubber LargeScale->ClosedSystem Waste Quench -> Segregated Disposal Hood->Waste ClosedSystem->Waste

Caption: Decision tree for selecting appropriate containment levels based on scale and thermal conditions.

Module 2: Reaction Engineering (The "Why is it stalling?" Zone)

Issue: "My O-stannylation reaction reached 95% conversion on a 50mg scale, but is stuck at 60% on a 20g scale."

Technical Diagnosis: BTPTO-mediated reactions (e.g., conversion of alcohols to stannyl ethers) are equilibrium-driven dehydration reactions .



On a small scale, incidental solvent evaporation often removes enough water to drive the equilibrium.[1] On a large scale, water is trapped in the headspace or the solvent matrix, causing the reaction to stall (Le Chatelier's principle).[1]

Troubleshooting Guide: Driving Conversion
  • Solvent Selection: Switch to a solvent that forms a positive azeotrope with water.[1][2]

    • Recommended: Toluene or Xylenes.[1][2]

    • Avoid: THF or DMF (unless using molecular sieves, which is mechanically difficult at scale).[1][2]

  • Mechanical Water Removal:

    • Dean-Stark Trap: The gold standard for scale-up.[1][2] Ensure the trap volume is appropriate for the theoretical water yield.[1][2]

    • Soxhlet Extraction: Run reflux through a thimble of Activated 4Å Molecular Sieves.[1][2]

Reaction Pathway Visualization

ReactionMechanism Reagents BTPTO + Alcohol (ROH) Intermediate [BTPTO-ROH] Complex Reagents->Intermediate Equilibrium Equilibrium Point Intermediate->Equilibrium Product Stannyl Ether (R-OSnPr3) Equilibrium->Product Forward k1 Water H2O (Byproduct) Equilibrium->Water Forward k1 Water->Equilibrium Reverse k-1 (Stalling) Removal Azeotropic Removal (Dean-Stark) Water->Removal Trapping

Caption: The equilibrium trap. Without active removal (black node), water pushes the reaction backward, stalling conversion.

Module 3: Downstream Processing (The "Tin Removal" Zone)

Issue: "I cannot get the residual tin below 500 ppm. My product is an oil, and crystallization isn't an option."

The Solution: Standard silica chromatography is often insufficient because organotins "streak" or co-elute with lipophilic products.[1][2] You must chemically modify the tin species to make it insoluble or highly polar.[1]

The Potassium Fluoride (KF) Protocol

This is the most robust method for scale-up.[1] It converts soluble tripropyltin halides/oxides into insoluble polymeric tripropyltin fluoride.[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in minimal Ether or Ethyl Acetate.

  • The KF Slurry:

    • Prepare a solution of Potassium Fluoride (KF) (2-3 equivalents relative to Tin) in water.[1][2]

    • Add Silica Gel to the KF solution to create a thick slurry.[1][2]

    • Evaporate the water from this slurry to create "KF-impregnated Silica" (free-flowing powder).[1][2]

  • Treatment: Add the KF-Silica powder to your organic product solution.[1][2]

  • Agitation: Stir vigorously for 2-4 hours at room temperature.

    • Mechanism:[1][3][4][5] $ R_3Sn\text{-}X + KF \rightarrow R_3Sn\text{-}F_{(s)} + KX $.

    • $ R_3SnF $ forms insoluble polymeric chains.[1][2]

  • Filtration: Filter through a pad of Celite. The Tin remains on the filter.

  • Analysis: Check Tin levels via ICP-MS.

Comparison of Removal Methods
MethodEfficiency (Tin Removal)ScalabilityDrawbacks
KF / Silica Slurry High (< 10 ppm) ExcellentRequires filtration step; solid waste generation.[2]
Acidic Wash (HCl) Medium (~100 ppm)GoodCan cleave acid-sensitive groups;

is soluble in organics.[1][2]
Basic Alumina Low-MediumPoorLarge solvent volumes required; frequent breakthrough.[1][2]
Iodine Titration HighMediumRisk of iodinating the product; requires careful titration.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use a Rotavap to remove excess BTPTO? A: No. BTPTO has a high boiling point (~146°C at reduced pressure), but it will co-distill with solvents under high vacuum, permanently contaminating your rotavap seals and tubing with toxic tin residues.[1] Always quench and treat with KF before concentration if possible.[1]

Q: My reaction turned black upon heating. Is this normal? A: No. This indicates thermal decomposition of the organotin, likely forming metallic tin (


) nanoparticles.[1] This usually happens above 180°C or in the presence of strong reducing agents.[1][2] Lower your bath temperature and check your vacuum levels to reflux at a lower temperature.[1][2]

Q: How do I clean glassware contaminated with BTPTO? A: Do not put it in the general dishwasher.

  • Rinse with dichloromethane.[1][2]

  • Soak in a bath of ethanolic KOH (alcoholic base) for 24 hours.

  • Rinse with dilute HCl, then water.

  • Dispose of the first rinse as hazardous tin waste.[1][2]

References

  • European Chemicals Agency (ECHA). Bis(tripropyltin) oxide - Substance Information and Toxicity Profile.[1][2][6] Available at: [Link] (Accessed 2024).[1][2]

  • PubChem. Bis(tripropyltin) oxide (Compound CID 16682947).[1][2] National Library of Medicine.[1][2] Available at: [Link]

  • Harrowven, D. C., & Guy, I. L. (2004).[1] A User's Guide to the Removal of Organotin Residues from Reaction Mixtures.[1][2] Chemical Society Reviews.[1][2] (General reference for the KF/Silica methodology adapted for propyl species).

  • Occupational Safety and Health Administration (OSHA). Organotin Compounds Standard 1910.1000.[1][2] (Guidance on PEL/TLV limits for organic tin).

Sources

Optimization

Technical Support Center: Efficient Removal of Bis(tripropyltin) oxide from Reaction Mixtures

Welcome to the Technical Support Center for organotin byproduct removal. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for organotin byproduct removal. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the removal of bis(tripropyltin) oxide, a common and often persistent byproduct in organic synthesis. Our focus is on providing practical, field-proven methods to ensure the purity of your target compounds.

Introduction: The Challenge of Bis(tripropyltin) oxide Removal

Bis(tripropyltin) oxide, often formed from the hydrolysis of tripropyltin halides or other tripropyltin reagents, presents a significant purification challenge due to its physical properties.[1] It is typically a high-boiling, non-polar oil that can co-elute with products during chromatography and is often difficult to remove by simple extraction. Inadequate removal of this toxic organotin compound can compromise the integrity of biological assays and complicate the characterization of your desired product.[2] This guide will explore various strategies to effectively eliminate this persistent impurity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the removal of bis(tripropyltin) oxide and provides actionable solutions.

Issue 1: Persistent Tin Contamination After Aqueous Workup

Scenario: You've performed a standard aqueous workup, but NMR or Mass Spectrometry analysis of your organic layer still shows significant amounts of bis(tripropyltin) oxide.

Probable Cause: Bis(tripropyltin) oxide is generally insoluble or poorly soluble in water, leading to inefficient partitioning into the aqueous phase during a simple water wash.[3]

Solutions:

  • Acidic Extraction: Washing the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid or 5% oxalic acid, can protonate the oxygen of the tin oxide, forming a more water-soluble tripropyltin salt that can be extracted into the aqueous phase.[3][4]

    • Mechanism Insight: The lone pair of electrons on the oxygen atom of the Sn-O-Sn bond acts as a Lewis base, readily reacting with a proton source to form a charged species with increased aqueous solubility.

  • Fluoride-Mediated Precipitation: Treatment with an aqueous solution of potassium fluoride (KF) is a highly effective method for removing organotin byproducts.[2][4][5] This method relies on the high affinity of tin for fluoride, which leads to the formation of insoluble tripropyltin fluoride (Pr₃SnF).[6][7]

    • Expert Tip: Vigorous stirring of the biphasic mixture for at least an hour is recommended to ensure complete reaction.[2] The resulting precipitate can then be removed by filtration, often through a pad of Celite to handle fine precipitates.[4][5]

Issue 2: Emulsion or Precipitate Formation at the Interface During Extraction

Scenario: During an aqueous KF wash, a thick white precipitate or a stubborn emulsion forms at the interface between the organic and aqueous layers, making separation difficult.

Probable Cause: The formation of insoluble tripropyltin fluoride (Pr₃SnF) at the interface is expected and is the basis of the purification method.[4][5] However, if the concentration is high, it can trap the organic product and hinder phase separation.

Solution:

  • Filtration through Celite: Filter the entire biphasic mixture through a pad of Celite.[4][5] The Celite will trap the solid Pr₃SnF, allowing the organic and aqueous layers of the filtrate to be separated cleanly in a separatory funnel.

Issue 3: Co-elution of Bis(tripropyltin) oxide with the Product During Silica Gel Chromatography

Scenario: Standard silica gel chromatography fails to separate the non-polar bis(tripropyltin) oxide from your desired compound.

Probable Cause: The non-polar nature of bis(tripropyltin) oxide allows it to travel with the solvent front on normal-phase silica gel, leading to co-elution with non-polar to moderately polar products.

Solutions:

  • Modified Silica Gel Chromatography:

    • Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate mixed with silica gel has been shown to be highly effective, reducing organotin impurities to less than 15 ppm.[2] The basic nature of the potassium carbonate likely facilitates the hydrolysis of any residual tripropyltin halides and promotes strong binding of the resulting tin oxides to the stationary phase.

    • Triethylamine-Treated Silica Gel: Pre-treating the silica gel with an eluent containing 2-5% triethylamine can also effectively remove organotin byproducts.[4][5] The triethylamine acts as a base to deprotonate the acidic silanol groups on the silica surface, which may enhance the interaction with the tin compounds.

  • Alternative Chromatographic Techniques:

    • Reverse-Phase HPLC: For more challenging separations, High-Performance Liquid Chromatography (HPLC) using a C18 column can be effective.[8][9][10] The separation is based on partitioning between a non-polar stationary phase and a polar mobile phase, which can effectively separate compounds with different polarities.

    • Ion-Exchange Chromatography: This technique can be used to separate ionic organotin species.[11] While bis(tripropyltin) oxide itself is not ionic, it can be converted to an ionic species through acidic treatment prior to chromatography.

Issue 4: Product is a Solid and Difficult to Purify by Chromatography

Scenario: Your product is a solid, and you want to avoid chromatography to minimize product loss.

Solution:

  • Recrystallization/Slurrying: Recrystallization is often a very effective method for purifying solid products from soluble impurities like bis(tripropyltin) oxide.[4] If a suitable recrystallization solvent system cannot be found, slurrying the crude solid in a solvent in which the product is sparingly soluble but the bis(tripropyltin) oxide is soluble (e.g., hexanes or diethyl ether) can effectively wash away the impurity.[12][13][14]

FAQs (Frequently Asked Questions)

Q1: What is the origin of bis(tripropyltin) oxide in my reaction?

Bis(tripropyltin) oxide is typically formed from the hydrolysis of tripropyltin halides (e.g., Pr₃SnCl), which are common byproducts in reactions using tripropyltin reagents, such as Stille couplings.[1] The hydrolysis can occur during the reaction if water is present or during an aqueous workup.

Q2: Are there ways to minimize the formation of organotin byproducts?

While byproduct formation is often unavoidable, using the stoichiometric amount of the organotin reagent can help minimize the amount of unreacted starting material that needs to be removed. Additionally, ensuring anhydrous reaction conditions can reduce the premature hydrolysis of organotin halides.

Q3: Are scavenger resins a viable option for removing bis(tripropyltin) oxide?

Yes, scavenger resins can be a very effective and convenient method for removing organotin impurities.[15] These are solid-supported reagents with functional groups that selectively bind to the target impurity.[15] For tin removal, resins functionalized with chelating groups that have a high affinity for metals are often used.[16][17] The main advantage is the ease of removal of the resin-bound impurity by simple filtration.[15]

Q4: Can I use precipitation with other metal salts to remove organotin byproducts?

While less common for organotin compounds compared to triphenylphosphine oxide, the principle of forming insoluble complexes with metal salts could potentially be applied. For instance, triphenylphosphine oxide is effectively removed by precipitation with zinc chloride.[13][14][18][19] The feasibility for bis(tripropyltin) oxide would require experimental validation.

Q5: How can I confirm that all the bis(tripropyltin) oxide has been removed?

Sensitive analytical techniques are crucial for confirming the absence of organotin impurities, especially for compounds intended for biological screening.[2]

  • ¹H NMR: The propyl groups of the tin reagent have characteristic signals in the proton NMR spectrum. The absence of these signals is a good indication of purity.

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can provide high sensitivity for detecting trace amounts of organotin compounds.[9][20]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For applications requiring extremely low levels of tin, ICP-MS is the gold standard for elemental analysis and can quantify tin content down to the parts-per-billion (ppb) level.[9][10]

Comparative Summary of Removal Methods

MethodPrincipleAdvantagesDisadvantages
Acidic Extraction Protonation to form a water-soluble salt.[3]Simple, inexpensive.May not be suitable for acid-sensitive products.
KF Precipitation Formation of insoluble Pr₃SnF.[6]Highly effective, widely applicable.[2][4]Can form emulsions; requires filtration.[4]
Modified Silica Gel Chromatography Enhanced retention of tin byproducts on a modified stationary phase.[2]High efficiency, can reduce tin to ppm levels.Requires chromatography; potential for product loss on the column.
Scavenger Resins Selective binding of tin compounds to a solid support.[15]Simple workup (filtration), high selectivity.[15][17]Can be more expensive than other methods.
Recrystallization/Slurrying Differential solubility of the product and impurity.[4]Can be very effective for solid products; avoids chromatography.Only applicable to solid products; requires a suitable solvent.

Experimental Protocols

Protocol 1: Removal of Bis(tripropyltin) oxide via Potassium Fluoride (KF) Precipitation

Objective: To remove bis(tripropyltin) oxide from a reaction mixture by converting it to the insoluble tripropyltin fluoride.

Procedure:

  • Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • KF Treatment: Transfer the organic solution to a separatory funnel and wash it 2-3 times with a 1M aqueous solution of KF. During each wash, shake the funnel vigorously for at least one minute.[4][5]

  • Precipitate Formation: A white precipitate of Pr₃SnF may form.

  • Filtration (if necessary): If a significant amount of precipitate forms at the interface, filter the entire mixture through a pad of Celite.[4][5]

  • Separation: Transfer the filtrate back to a separatory funnel and separate the organic and aqueous layers.

  • Final Washes: Wash the organic layer with brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified if necessary.

Protocol 2: Chromatographic Removal of Bis(tripropyltin) oxide using a Potassium Carbonate/Silica Gel Stationary Phase

Objective: To purify a product from bis(tripropyltin) oxide using modified column chromatography.

Procedure:

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[2][4]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[4]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[4]

Visual Workflows

KF_Precipitation_Workflow start Crude Reaction Mixture dilute Dilute with Organic Solvent start->dilute wash_kf Wash with 1M aq. KF (2-3x) dilute->wash_kf precipitate Pr3SnF Precipitate Forms wash_kf->precipitate filter Filter through Celite (if needed) wash_kf->filter separate Separate Organic/Aqueous Layers filter->separate wash_brine Wash with Brine separate->wash_brine dry Dry over Na2SO4/MgSO4 wash_brine->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for organotin removal using aqueous KF.

Modified_Chromatography_Workflow start Crude Reaction Mixture concentrate Concentrate in vacuo start->concentrate load_sample Load Crude Product concentrate->load_sample prepare_column Prepare K2CO3/Silica Gel Column elute Elute with Solvent System load_sample->elute collect Collect Product Fractions elute->collect tin_retained Tin Byproducts Retained on Column elute->tin_retained product Purified Product collect->product

Caption: Workflow for organotin removal via modified chromatography.

References

  • Nwata, B. U. (n.d.). Chromatographic determination of organotin compounds by using spectrophotometric and thermospray ionization mass spectrometric detection. Open Collections - The University of British Columbia. Retrieved from [Link]

  • Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. Retrieved from [Link]

  • Mizuishi, K. (2000, April 15). Determination of organotin compounds in environmental samples. SciSpace. Retrieved from [Link]

  • Welsch, B., et al. (2024, March 15). Development of a liquid chromatographic separation method for 11 organotin compounds in workplace air samples via HPLC-ICP-MS. PubMed. Retrieved from [Link]

  • Sahan, M. A., & Koc, B. (2025, August 7). Separation of organotin compounds by ion-exchange chromatography and their determination by inverse voltammetry. ResearchGate. Retrieved from [Link]

  • Al-Rashdan, A., et al. (n.d.). Supercritical fluid extraction of organotins from biological samples and speciation by liquid chromatography and inductively coupled plasma mass spectrometry. PubMed. Retrieved from [Link]

  • Batley, G. E., & Kirby, J. K. (2015, May 11). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). JPH029890A - Method for removing organotin compound.
  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]

  • Alashkar, N., et al. (2020, September). Water‐Soluble Organotin Compounds – Syntheses, Structures and Reactivity towards Fluoride Anions in Water. ResearchGate. Retrieved from [Link]

  • Scientific Update. (2023, February 9). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]

  • Cornerstone. (n.d.). Optimal Precipitation of Organotin Fluorides by Cation Exchange. Retrieved from [Link]

  • ACS Publications. (n.d.). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry. Retrieved from [Link]

  • Crimson Publishers. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]

  • ACS Publications. (n.d.). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]

  • Wiley Online Library. (n.d.). A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. Retrieved from [Link]

  • UM Students' Repository. (n.d.). Chapter 1 Organotin Chemistry. Retrieved from [Link]

  • ResearchGate. (2014, September 1). How does one remove triphenylphosphine oxide from product?. Retrieved from [Link]

  • ResearchGate. (2016, January 6). Potassium fluoride on calcium fluoride - A practical reagent for removal of organotin residues from reaction mixtures. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Hydrolysis of methyltin(IV) trichloride in aqueous NaCl and NaNO3 solutions at different ionic strengths and temperatures. Retrieved from [Link]

  • Google Patents. (n.d.). US2718522A - Recovery of organotin compounds.
  • EurekAlert!. (2025, June 18). Green chemistry milestone: fluorine complexes from common fluoride salt. Retrieved from [Link]

  • PubMed. (2006, September 1). Organotin compounds: an ionophore system for fluoride ion recognition. Retrieved from [Link]

Sources

Troubleshooting

Addressing matrix effects in the analysis of Bis(tripropyltin) oxide

Technical Support Center: Bis(tripropyltin) Oxide (BTPTO) Analysis Authorized by: Dr. Aris Thorne, Senior Application Scientist Introduction: The Chameleon Analyte Welcome to the BTPTO Analytical Support Hub.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bis(tripropyltin) Oxide (BTPTO) Analysis Authorized by: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Chameleon Analyte

Welcome to the BTPTO Analytical Support Hub. If you are analyzing Bis(tripropyltin) oxide (CAS: 1067-29-4), you are effectively analyzing the tripropyltin cation (TPT⁺) . In almost any analytical matrix (biological fluids, environmental water, or acidic extraction solvents), the oxide bond hydrolyzes, leaving the free cation.

This distinction is critical. You are not chasing a neutral oxide; you are chasing a lipophilic, cationic species that loves to stick to glassware and hates to fly in a mass spectrometer without help.

This guide addresses the three specific "Matrix Traps" that cause assay failure for TPT⁺: Adsorption , Derivatization pH Shift (GC-MS), and Ion Suppression (LC-MS/MS).

Module 1: Pre-Analytical Troubleshooting (Adsorption)

Q: My calibration curve is linear, but my recovery at low concentrations (<1 ng/mL) is near zero. Where is the analyte going?

A: It is likely stuck to the walls of your glassware. Organotins, including TPT, exhibit a strong "memory effect" and adsorption to silicate surfaces (glass). At neutral pH, TPT⁺ interacts with silanol groups on glass surfaces.

The Fix: The "Acid-Plastic" Protocol

  • Material Swap: Replace all volumetric flasks and storage vials with Polypropylene (PP) or TPX (polymethylpentene) . Avoid borosilicate glass for low-concentration standards.

  • Acidification: Maintain all samples and standards at pH < 2 using Hydrochloric Acid (HCl) or Acetic Acid. This protonates the surface silanols (Si-OH), reducing the cation-exchange capacity that traps the TPT⁺.

  • Silanization: If glass is unavoidable (e.g., GC liners), it must be deactivated (silanized) using dimethyldichlorosilane (DMDCS).

Module 2: GC-MS & Derivatization Issues

Q: I am using Sodium Tetraethylborate (NaBEt₄) for derivatization, but my peak areas fluctuate wildly between matrices. Why?

A: Your matrix is buffering the reaction pH away from the optimal window. GC-MS requires TPT to be derivatized into a volatile, neutral form (e.g., Ethyl-Tripropyltin). The NaBEt₄ ethylation reaction is extremely pH-sensitive.

  • The Mechanism: NaBEt₄ works best at pH 4.0 – 5.0 .[1]

    • pH < 3: The reagent decomposes (hydrolyzes) before it can ethylate the TPT.

    • pH > 6: The reaction kinetics slow down significantly, and TPT precipitates as hydroxides.

The Fix: Buffer Capacity Check Biological matrices (blood/urine) and sediment extracts often have their own buffering capacity. A standard addition of acetate buffer might not be enough.

  • Action: Measure the pH after adding the buffer to your sample but before adding NaBEt₄. If it’s not 4.5 ± 0.5, adjust the buffer strength (molarity), not just the volume.

Workflow: Optimized In-Situ Ethylation

DerivatizationWorkflow Sample Sample (TPT+) (Aq/Bio Matrix) pH_Adj pH Adjustment (Acetate Buffer pH 4.5) Sample->pH_Adj Critical Control Point Reagent Add NaBEt4 (Ethylation Agent) pH_Adj->Reagent In-Situ Reaction Extract L-L Extraction (Hexane/Iso-octane) Reagent->Extract Phase Transfer GC_Ready GC-MS Injection (Ethyl-TPT) Extract->GC_Ready Analysis

Caption: Figure 1. Critical control points in the NaBEt₄ derivatization workflow. The pH adjustment step is the primary source of matrix-induced failure.

Module 3: LC-MS/MS & Ion Suppression

Q: I switched to LC-MS/MS to avoid derivatization, but my signal in plasma is 50% lower than in solvent. How do I fix this?

A: You are experiencing Phospholipid-Induced Ion Suppression. In Electrospray Ionization (ESI+), TPT⁺ must compete for charge and droplet surface area. Phospholipids (abundant in plasma/cell lysates) co-elute with organotins on C18 columns and "hog" the ionization energy, rendering TPT invisible.

The Fix: Clean-up Strategy Comparison

MethodPhospholipid RemovalTPT RecoveryLabor IntensityRecommendation
Protein Precipitation (PPT) < 10% (Poor)HighLowAvoid for trace analysis. High suppression risk.
Solid Phase Extraction (SPE) > 95% (Excellent)Moderate (80-90%)HighGold Standard (Cation Exchange - SCX).
Phospholipid Removal Plates > 90% (Good)High (>90%)LowBest Balance for high throughput.

Recommended LC Conditions:

  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate .

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Note: The Ammonium Formate is crucial. It stabilizes the ionization of organotins and improves peak shape.

Module 4: Quantification & Internal Standards

Q: I cannot find deuterated Bis(tripropyltin) oxide. What should I use as an Internal Standard (IS)?

A: Use Tri-n-pentyltin (TPPeT) or Tri-n-butyltin-d27 (TBT-d27). While an isotopically labeled analog (TPT-d21) is ideal, it is rarely commercially available.

  • Option A (Best Available): Tributyltin-d27 (TBT-d27) . It is chemically homologous (butyl vs. propyl) and compensates for derivatization efficiency and MS ionization variations.

  • Option B (Cost-Effective): Tri-n-pentyltin . As a synthetic organotin not found in nature, it serves as an excellent surrogate.

Matrix Effect Decision Logic:

MatrixLogic Start QC Recovery Fails (<80% or >120%) CheckIS Check Internal Standard (IS) Response Start->CheckIS IS_Drop IS Response Drops in Matrix? CheckIS->IS_Drop Suppress Ion Suppression (LC) or Derivatization Fail (GC) IS_Drop->Suppress Yes Extract Extraction Loss (Adsorption) IS_Drop->Extract No (IS is stable) Sol1 LC: Use Phospholipid Removal GC: Check pH Buffer Suppress->Sol1 Sol2 Use Plasticware Acidify Samples Extract->Sol2

Caption: Figure 2. Troubleshooting logic flow for distinguishing between matrix suppression and extraction losses.

References

  • ISO 17353:2004 . Water quality — Determination of selected organotin compounds — Gas chromatographic method. International Organization for Standardization.[2] Link

  • U.S. EPA . Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. SW-846 Update IV. Link

  • Cole, R. F., et al. (2022). Investigating the Environmental Impact of Organotins. LCGC International. Link

  • PubChem . Bis(tripropyltin) oxide Compound Summary. National Library of Medicine. Link

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Bis(tripropyltin) Oxide

Welcome to the technical support center for the synthesis of Bis(tripropyltin) oxide (also known as Hexapropyldistannoxane). This guide is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Bis(tripropyltin) oxide (also known as Hexapropyldistannoxane). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, focusing on maximizing both yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and answer frequently asked questions.

Core Synthesis Principles and Challenges

The most common and economically viable route to Bis(tripropyltin) oxide is a two-step process initiated from a tripropyltin halide precursor, typically Tripropyltin chloride (TPTCl).

  • Hydrolysis: TPTCl is hydrolyzed using an aqueous base, such as sodium hydroxide (NaOH), to form the intermediate, Tripropyltin hydroxide (TPTOH).

  • Condensation/Dehydration: The TPTOH intermediate is then condensed, typically by heating, to eliminate water and form the final Bis(tripropyltin) oxide product.

The primary challenges in this synthesis are ensuring the reaction goes to completion and effectively removing all water and byproducts, which can significantly impact the final purity and yield.

Reaction Pathway Diagram

Here is a visualization of the general chemical transformation.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation TPTCl 2 (CH₃CH₂CH₂)₃SnCl (Tripropyltin Chloride) TPTOH 2 (CH₃CH₂CH₂)₃SnOH (Tripropyltin Hydroxide) TPTCl->TPTOH Forms intermediate NaOH + 2 NaOH(aq) NaCl + 2 NaCl TPTOH_2 2 (CH₃CH₂CH₂)₃SnOH Product ((CH₃CH₂CH₂)₃Sn)₂O (Bis(tripropyltin) oxide) TPTOH_2->Product Heat (Δ) Removes water Water + H₂O

Caption: General reaction scheme for Bis(tripropyltin) oxide synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis.

Problem / Observation Potential Root Cause(s) Recommended Action & Scientific Rationale
Low Final Yield 1. Incomplete Hydrolysis: Insufficient base or reaction time. 2. Reversible Condensation: Inefficient water removal during the condensation step. 3. Product Loss During Workup: Formation of emulsions during washing or loss during transfer.1. Stoichiometry Check: Use a slight excess (5-10 mol%) of NaOH to ensure all the TPTCl reacts. The base neutralizes the HCl formed, driving the equilibrium towards the hydroxide intermediate. 2. Efficient Dehydration: After the hydrolysis phase, heat the reaction mixture to azeotropically remove water, or perform the final purification step under vacuum to drive off residual water.[1] 3. Break Emulsions: If emulsions form during the aqueous wash, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps to break the emulsion and improve phase separation.
Product is Cloudy or Hazy Residual Water/Tripropyltin Hydroxide: The most common cause is the presence of the unreacted hydrophilic intermediate, TPTOH, or microscopic water droplets.1. Spectroscopic Analysis: Acquire an FTIR spectrum of the product. The presence of a broad peak around 3200-3600 cm⁻¹ indicates O-H stretching, confirming water or TPTOH contamination.[2] 2. Further Dehydration: Re-subject the product to vacuum distillation or heat it with a drying agent (like anhydrous MgSO₄) followed by filtration. The removal of water is critical as it drives the final condensation step to completion.[1]
Product has a Sharp, Acidic Odor Unreacted Tripropyltin Chloride: The starting material, TPTCl, can hydrolyze upon contact with atmospheric moisture to release HCl, causing the odor.1. Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the TPTCl spot before proceeding to workup. 2. Thorough Washing: Ensure the organic phase is thoroughly washed with a dilute sodium bicarbonate (NaHCO₃) solution, followed by deionized water, to neutralize and remove any remaining acidic components. 3. Purification: Purify the final product via vacuum distillation. TPTCl has a different boiling point than the final oxide, allowing for effective separation.
Formation of Insoluble White Precipitate Over-hydrolysis or Side Reactions: Presence of di- or mono-propyltin impurities in the starting material can lead to the formation of insoluble polymeric tin oxides.1. High-Purity Starting Material: Use high-purity Tripropyltin chloride. Impurities like dipropyltin dichloride are a common issue.[1] 2. Controlled Addition: Add the TPTCl dropwise to the heated caustic solution rather than all at once.[1] This maintains a controlled reaction temperature and minimizes localized concentration gradients that can promote side reactions.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal temperature for the hydrolysis and condensation steps?

    • A1: The initial hydrolysis reaction is typically performed at a moderately elevated temperature, around 50-80°C, to ensure a reasonable reaction rate.[1] For the condensation/dehydration step, heating to the reflux temperature of the solvent or applying a vacuum to distill off water is necessary to drive the reaction to completion.

  • Q2: How can I confirm the identity and purity of my final product?

    • A2: A combination of analytical techniques is recommended.

      • ¹H and ¹³C NMR: Will confirm the propyl group structure and the absence of impurities.

      • FTIR Spectroscopy: Crucial for confirming the absence of the O-H stretch from the hydroxide intermediate and the presence of the Sn-O-Sn bond vibration.[2]

      • Gas Chromatography-Mass Spectrometry (GC-MS): Provides a quantitative measure of purity and can identify volatile impurities.[3]

  • Q3: My reaction mixture forms a stable emulsion during the workup. What should I do?

    • A3: Emulsion formation is a common problem, especially if the starting material contains impurities that act as surfactants.[1] To resolve this, transfer the mixture to a separatory funnel and add a small amount of a saturated NaCl solution (brine). Gently swirl the mixture and allow it to stand. If this fails, filtration through a pad of Celite or another filter aid can sometimes help break the emulsion.[1]

  • Q4: What are the key safety precautions for this synthesis?

    • A4: Organotin compounds are highly toxic and readily absorbed through the skin.[2][4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile gloves. Handle the material with extreme care to avoid inhalation, ingestion, or skin contact.[4]

Detailed Experimental Protocols

Protocol 1: Synthesis of Bis(tripropyltin) oxide from TPTCl

This protocol is a representative procedure. Quantities should be adjusted based on the desired scale.

Materials:

  • Tripropyltin chloride (TPTCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Toluene

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a 20% (w/v) aqueous solution of NaOH in a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser.

  • Heat the NaOH solution to 60°C with stirring.

  • Slowly add the Tripropyltin chloride to the heated NaOH solution dropwise over 30-60 minutes. An exothermic reaction will occur; maintain the temperature between 60-80°C.

  • After the addition is complete, continue stirring at 80°C for 1-2 hours to ensure the hydrolysis is complete.

  • Allow the reaction mixture to cool to room temperature. It will separate into two phases: an upper organic phase (the product) and a lower aqueous phase.

  • Transfer the entire mixture to a separatory funnel. Drain and discard the lower aqueous phase.

  • Wash the organic phase sequentially with deionized water (2x) and then with brine (1x). If an emulsion forms, see the troubleshooting guide above.

  • Transfer the washed organic phase to a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the MgSO₄.

  • Remove the solvent (if any was used) and any residual water under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Vacuum Distillation

Procedure:

  • Set up a distillation apparatus suitable for vacuum operation. Ensure all glassware joints are properly sealed with vacuum grease.

  • Place the crude Bis(tripropyltin) oxide from Protocol 1 into the distillation flask.

  • Slowly apply vacuum and begin heating the flask gently with a heating mantle.

  • Collect the fraction that distills at the appropriate temperature and pressure (e.g., ~195-198°C at 21 Torr).[4]

  • The purified product should be a clear, colorless to pale yellow liquid.[5]

Synthesis and Purification Workflow

G start Start: High-Purity Tripropyltin Chloride hydrolysis Step 1: Hydrolysis (Add to hot aq. NaOH) start->hydrolysis phase_sep Step 2: Phase Separation (Separate aqueous layer) hydrolysis->phase_sep wash Step 3: Washing (Wash with H₂O and Brine) phase_sep->wash dry Step 4: Drying (Dry over MgSO₄) wash->dry concentrate Step 5: Concentration (Remove solvent/water) dry->concentrate distill Step 6: Purification (Vacuum Distillation) concentrate->distill qc Step 7: Quality Control (FTIR, NMR, GC-MS) distill->qc final_product Final Product: Pure Bis(tripropyltin) oxide qc->final_product

Caption: A step-by-step workflow for the synthesis and purification process.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16682947, Bis(tripropyltin) oxide. Retrieved from [Link]

  • ResearchGate (2021). Analysis of Bis(tributyltin) Oxide in Industrial Products by Mass Spectrometry with Direct Sample Injection. Retrieved from [Link]

  • Kushlefsky, B., Simmons, I., & Ross, A. (1962). Characterization of Triphenyltin Hydroxide and Bis-(triphenyltin) Oxide. Inorganic Chemistry, 1(1), 89-91. Retrieved from [Link]

  • Ramsden, H. E. (1958). U.S. Patent No. 2,862,944. Washington, DC: U.S. Patent and Trademark Office.
  • PrepChem (2023). Synthesis of bis(tri-n-butyltin) oxide. Retrieved from [Link]

  • Wang, Y., et al. (2023). Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT. Physical Chemistry Chemical Physics, 25(44), 30283-30292. Retrieved from [Link]

  • Roy-Chowdhuri, S., et al. (2016). Optimizing the DNA yield for molecular analysis from cytologic preparations. Cancer Cytopathology, 124(4), 254-260. Retrieved from [Link]

  • ResearchGate (2015). Molecular structures of tripropyltin (TPrT), tributyltin (TBT), dibutyltin (DBT) and monobutyltin (MBT). Retrieved from [Link]

  • Krunszyinsky, M. K., & Smith, K. A. (2001). Determination of bis(tributyltin) oxide by GC-MS with on-line hydride derivatization: application to drug substance analysis. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 959-965. Retrieved from [Link]

  • Wang, Y., et al. (2023). Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT. Semantic Scholar. Retrieved from [Link]

  • Custro, N. (2011). U.S. Patent Application No. 13/255,108.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16682746, Bis(tributyltin) oxide. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • ResearchGate (2016). Tools for Purifying the Product. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Quantitative Analysis of Bis(tripropyltin) oxide by GC-MS and LC-MS

In the realm of environmental monitoring, food safety, and industrial chemical analysis, the accurate quantification of organotin compounds is of paramount importance due to their widespread use and inherent toxicity. Am...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of environmental monitoring, food safety, and industrial chemical analysis, the accurate quantification of organotin compounds is of paramount importance due to their widespread use and inherent toxicity. Among these, Bis(tripropyltin) oxide (TPTO) and its close analog, Bis(tributyltin) oxide (TBTO), have been utilized as biocides, fungicides, and stabilizers, leading to their persistence in various environmental matrices.[1] This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantitative analysis of Bis(tripropyltin) oxide. We will delve into the theoretical underpinnings, practical experimental workflows, and performance characteristics of each method, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their specific analytical challenges.

The Analytical Imperative: Why Quantify Bis(tripropyltin) oxide?

Bis(tripropyltin) oxide is an organotin compound with significant biocidal properties. Like other tri-substituted organotins, it is recognized for its toxicity to a wide range of organisms, including non-target aquatic life.[2] Its historical and current applications in wood preservation and as an antifouling agent have resulted in its release into the environment, where it can accumulate in sediments and biota, posing a risk to ecosystems and potentially entering the human food chain.[3] Regulatory bodies worldwide have established stringent limits for the presence of organotin compounds in various consumer products and environmental samples, necessitating sensitive and reliable analytical methods for their quantification.[4]

The Crossroads of Analysis: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS for the analysis of Bis(tripropyltin) oxide hinges on a trade-off between the inherent properties of the analyte and the strengths and weaknesses of each technique. TPTO, in its native form, has limited volatility, a key requirement for gas chromatography. This has traditionally necessitated a chemical modification step known as derivatization prior to GC-MS analysis.[5] Conversely, LC-MS is well-suited for the direct analysis of less volatile and more polar compounds, often circumventing the need for derivatization.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse

GC-MS has long been a cornerstone for the analysis of organotin compounds.[5][6] The technique offers high chromatographic resolution, leading to excellent separation of complex mixtures, and when coupled with a mass spectrometer, provides high selectivity and sensitivity for analyte detection and quantification.[8]

The Causality behind Derivatization in GC-MS

The core principle of gas chromatography is the partitioning of an analyte between a stationary phase and a mobile gas phase. For this to occur efficiently, the analyte must be sufficiently volatile and thermally stable to be vaporized in the heated injector and transported through the analytical column by the carrier gas. Bis(tripropyltin) oxide, with its relatively high molecular weight and polarity, does not meet these criteria.

To overcome this limitation, a derivatization step is employed to convert the polar TPTO into a more volatile and thermally stable derivative. The most common approaches involve:

  • Alkylation: This is the most widely used technique, where the tin-oxygen bond is cleaved, and the tripropyltin moiety is capped with a small alkyl group. This is typically achieved through:

    • Grignard Reaction: Using reagents like pentylmagnesium bromide to form tetra-alkyltin compounds.[9]

    • Ethylation with Sodium Tetraethylborate (NaBEt4): A popular and effective method for creating ethylated derivatives of organotins.[4][5][10][11][12]

This chemical transformation significantly enhances the volatility of the analyte, making it amenable to GC separation and subsequent MS detection.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Modern Challenger

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a powerful and often preferred alternative for the analysis of organotin compounds.[6] Its primary advantage lies in its ability to directly analyze a wider range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization.[7]

The Rationale for Direct Analysis by LC-MS

In LC-MS, separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. This process occurs at or near ambient temperature, eliminating the need for the analyte to be vaporized. This fundamental difference allows for a more direct and often simplified analytical workflow for compounds like Bis(tripropyltin) oxide. The elimination of the derivatization step not only saves time and reduces the use of hazardous reagents but also minimizes potential sources of error and analyte loss.[13]

Experimental Workflows: A Step-by-Step Comparison

To provide a practical understanding of both methodologies, we present detailed, step-by-step experimental protocols for the quantitative analysis of Bis(tripropyltin) oxide in a representative environmental matrix (water).

GC-MS Experimental Workflow

The following diagram illustrates the typical workflow for the GC-MS analysis of Bis(tripropyltin) oxide, incorporating the essential derivatization step.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Water Sample Collection Acidification Acidification (pH ~2) Sample->Acidification Extraction Liquid-Liquid Extraction (e.g., with hexane/tropolone) Acidification->Extraction Derivatization Derivatization (e.g., with NaBEt4) Extraction->Derivatization Cleanup Extract Cleanup (e.g., silica gel) Derivatization->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation (e.g., DB-5 column) Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Spectrometric Detection (SIM or MRM) Ionization->Detection Quantification Quantification (External/Internal Standard) Detection->Quantification Reporting Reporting Quantification->Reporting

GC-MS Workflow for Bis(tripropyltin) oxide Analysis

Detailed GC-MS Protocol:

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. Preserve by acidifying to a pH of approximately 2 with a suitable acid (e.g., hydrochloric acid) to stabilize the organotin compounds.[7]

  • Extraction:

    • To a 100 mL water sample, add an internal standard (e.g., a deuterated organotin compound).

    • Perform a liquid-liquid extraction with a non-polar solvent like hexane containing a chelating agent such as tropolone to improve extraction efficiency.[3]

  • Derivatization (Ethylation with NaBEt4):

    • Adjust the pH of the aqueous phase to between 4 and 5 using an acetate buffer.[10]

    • Add a freshly prepared solution of sodium tetraethylborate (NaBEt4) to the sample and shake vigorously to facilitate the ethylation of the tripropyltin species.[4][5]

  • Phase Separation and Cleanup:

    • Allow the phases to separate and collect the organic (hexane) layer containing the derivatized analyte.

    • Pass the extract through a small column of silica gel to remove potential interferences.[11]

  • GC-MS Analysis:

    • Inject an aliquot of the final extract into the GC-MS system.

    • Gas Chromatograph Conditions:

      • Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[4]

      • Injector: Operate in splitless mode to maximize sensitivity.

      • Oven Temperature Program: A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280°C) to elute the analytes, and hold for a few minutes.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) is standard.

      • Acquisition Mode: For high sensitivity and selectivity, either Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (with a triple quadrupole MS) is employed.[4][8]

  • Quantification:

    • Create a calibration curve using standards that have undergone the same extraction and derivatization procedure.

    • Quantify the TPTO concentration in the sample based on the response of the derivatized analyte relative to the internal standard.

LC-MS Experimental Workflow

The LC-MS workflow for Bis(tripropyltin) oxide is notably more streamlined due to the absence of the derivatization step.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Water Sample Collection Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction Sample->Extraction Reconstitution Solvent Exchange & Reconstitution Extraction->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Quantification (External/Internal Standard) Detection->Quantification Reporting Reporting Quantification->Reporting

LC-MS Workflow for Bis(tripropyltin) oxide Analysis

Detailed LC-MS Protocol:

  • Sample Collection and Preservation: Similar to the GC-MS protocol, collect water samples in glass bottles. Acidification may also be used for preservation.

  • Extraction:

    • Add an internal standard to the water sample.

    • Solid-Phase Extraction (SPE): Pass the water sample through an SPE cartridge (e.g., a C18 or polymeric sorbent) to retain the TPTO. Elute the analyte with a small volume of an organic solvent like acetonitrile or methanol.[7]

    • Liquid-Liquid Extraction (LLE): Alternatively, perform an LLE with a suitable organic solvent.

  • Solvent Exchange and Reconstitution:

    • Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a solvent compatible with the LC mobile phase (e.g., a mixture of acetonitrile and water).

  • LC-MS/MS Analysis:

    • Inject an aliquot of the reconstituted extract into the LC-MS/MS system.

    • Liquid Chromatograph Conditions:

      • Column: A reversed-phase C18 column is commonly used for the separation of organotin compounds.[14]

      • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like formic acid to improve peak shape and ionization efficiency.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically employed.[6]

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantitative analysis, providing excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for TPTO.

  • Quantification:

    • Prepare a calibration curve using standards in a clean solvent or a matrix-matched solvent.

    • Quantify the TPTO concentration based on the peak area ratio of the analyte to the internal standard.[15]

Performance Comparison: GC-MS vs. LC-MS

The following table summarizes the key performance characteristics of each technique for the quantitative analysis of Bis(tripropyltin) oxide.

Parameter GC-MS LC-MS/MS Rationale & Supporting Evidence
Sample Preparation Time LongerShorterGC-MS requires a time-consuming derivatization step, which is typically not necessary for LC-MS/MS.[6]
Sensitivity High (ng/L to pg/L)Very High (sub-ng/L)Both techniques are highly sensitive, but LC-MS/MS in MRM mode often achieves lower detection limits due to reduced chemical noise.[4][6]
Selectivity HighVery HighThe use of MRM in LC-MS/MS provides superior selectivity by monitoring specific ion transitions, minimizing matrix interferences.[8]
Matrix Effects Can be significantCan be significant (ion suppression/enhancement)Both techniques can suffer from matrix effects. In GC-MS, non-volatile matrix components can contaminate the injector and column. In LC-MS, co-eluting matrix components can affect the ionization efficiency of the analyte.[6][16]
Throughput LowerHigherThe shorter sample preparation time and often faster chromatographic run times of LC-MS/MS allow for higher sample throughput.[6]
Cost of Consumables ModerateModerate to HighThe cost of derivatization reagents for GC-MS can add to the overall expense. LC-MS columns and solvents can also be a significant cost.
Robustness Generally robust, but injector and column can require frequent maintenance.Robust, but the ion source can be susceptible to contamination from complex matrices.Regular maintenance is crucial for both systems to ensure optimal performance.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of Bis(tripropyltin) oxide. The choice between them should be guided by the specific requirements of the analysis, including the desired sensitivity, sample throughput, and the available instrumentation and expertise.

  • GC-MS remains a viable and well-established method, particularly in laboratories with existing expertise and instrumentation. It is a robust technique that can provide excellent sensitivity and selectivity. However, the necessity of a derivatization step increases the complexity and time of the analysis.

  • LC-MS/MS is increasingly becoming the method of choice for organotin analysis.[6] Its ability to directly analyze Bis(tripropyltin) oxide without derivatization significantly simplifies the workflow, increases sample throughput, and reduces the potential for analytical errors. The superior selectivity of MRM detection often leads to lower detection limits and more reliable quantification, especially in complex matrices.

For laboratories focused on high-throughput analysis and requiring the lowest possible detection limits, LC-MS/MS is the recommended technique . For laboratories where GC-MS instrumentation is already in place and the sample workload is manageable, the established derivatization-based GC-MS methods can continue to provide accurate and reliable results.

Ultimately, the successful quantitative analysis of Bis(tripropyltin) oxide relies not only on the choice of instrumentation but also on a well-validated analytical method, including appropriate sample preparation, the use of internal standards, and a thorough understanding of potential matrix effects.

References

  • AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS.
  • LCGC International. (2022, April 15). The Determination of Organotins in Water Using Triple Quadrupole GC–MS–MS.
  • Agilent Technologies. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases.
  • EURL-Pesticides. (2010, June 15). Method for the Analysis of Organotin Pesticides via LC-MS/MS.
  • United States Environmental Protection Agency. (2003, January). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.
  • SciSpace. (2000, April 15). Determination of organotin compounds in environmental samples.
  • Agilent Technologies. (2014, April 15). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System.
  • Elsevier Science B.V. (2000). Derivatization methods for the determination of organotin compounds in environmental samples.
  • PMC. (n.d.). A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water.
  • ALS Environmental. (2022, March 16). Determination of Selected Organotin Compounds in Liquids by GCMS.
  • ResearchGate. (2025, August 6). New Trends in Sample Preparation Methods for the Determination of Organotin Compounds in Marine Matrices.
  • Shimadzu. (2003, March). GCMS Organotin News 03/2003en.
  • PubMed. (2002, July 12). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry.
  • MDPI. (2018, March 10). Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry.
  • EURL-Pesticides. (n.d.). Analysis of Organotin Compounds via QuEChERS and LC-MS/MS - Brief Description.
  • ResearchGate. (2022, July 26). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary.
  • Ataman Kimya. (n.d.). BIS(TRI-N-BUTYLTİN) OXIDE.
  • National Institutes of Health. (n.d.). Bis(tripropyltin) oxide.
  • PubMed. (1999, March). Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis.
  • Cameo Chemicals. (n.d.). BIS(TRIBUTYLTIN) OXIDE.
  • INCHEM. (n.d.). Tributyltin Oxide (CICADS).
  • Cameo Chemicals. (n.d.). BIS(TRIBUTYLTIN) OXIDE.
  • ResearchGate. (2025, August 6). Analysis of Bis(tributyltin) Oxide in Industrial Products by Mass Spectrometry with Direct Sample Injection.
  • Thermo Fisher Scientific. (2010, March). Simultaneous UHPLC/MS Analyses of Explosive Compounds.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • Agilent Technologies. (2015, July 30). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity.
  • Scribd. (n.d.). Chemical Ionization GC/MS For The Analysis of Tributyltin Oxide.

Sources

Comparative

Comparing the catalytic activity of Bis(tripropyltin) oxide with other organotin compounds

Executive Summary Bis(tripropyltin) oxide (BTPTO) (CAS: 1067-29-4) is an organotin compound structurally analogous to the widely restricted Bis(tributyltin) oxide (TBTO). While historically predominant as a biocide, its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(tripropyltin) oxide (BTPTO) (CAS: 1067-29-4) is an organotin compound structurally analogous to the widely restricted Bis(tributyltin) oxide (TBTO). While historically predominant as a biocide, its application as a catalyst in organic synthesis—specifically in transesterification, hydrolysis, and radical-mediated transformations—offers a distinct profile compared to industry-standard dialkyltins like Dibutyltin Dilaurate (DBTDL) .

This guide objectively compares BTPTO against its primary organotin alternatives. The data indicates that while BTPTO offers superior reaction kinetics due to reduced steric hindrance compared to butyl-analogs, its application is strictly limited by its monofunctional nature (preventing cross-linking) and severe toxicity profile .

Part 1: Mechanistic Profiling

To understand the catalytic utility of BTPTO, one must distinguish between the trialkyltin (R3Sn-) and dialkyltin (R2Sn=) moieties. Unlike DBTDL, which functions as a Lewis acid capable of coordinating two ligands to facilitate cross-linking, BTPTO exists as a distannoxane (


).
The Distannoxane Activation Mechanism

In catalytic cycles, the Sn-O-Sn bond is the active site. Upon reaction with a nucleophile (e.g., an alcohol), the bridge opens to form a tin-alkoxide intermediate, which is the true catalytic species.

BTPTO_Mechanism Start Bis(tripropyltin) Oxide (Pr3Sn-O-SnPr3) Inter Tin-Alkoxide Intermediate (Pr3Sn-OR') Start->Inter + R'OH (Bridge Cleavage) Alcohol Alcohol (R'OH) Alcohol->Inter Complex Coordination Complex Inter->Complex + Substrate Substrate Electrophile (Isocyanate/Ester) Substrate->Complex Complex->Inter Cycle Continues Product Product (Urethane/Ester) Complex->Product Transfer Step Product->Start - H2O (if condensation) Regen Catalyst Regeneration

Figure 1: The catalytic cycle of Bis(tripropyltin) oxide involving the cleavage of the distannoxane bridge to form active alkoxide species.

Part 2: Comparative Performance Analysis

Structure-Activity Relationship (SAR)

The catalytic activity of organotins is governed by the Lewis acidity of the tin center and steric hindrance of the alkyl groups.

  • Steric Effect: Propyl groups (C3) are smaller than Butyl groups (C4). Therefore, BTPTO exhibits faster initial kinetics than TBTO or DBTDL because the tin center is more accessible to nucleophiles.

  • Functionality: BTPTO is monofunctional. It cannot catalyze cross-linking networks (e.g., PU foams) effectively because it acts as a chain terminator. DBTDL is difunctional, making it ideal for polymerization.

Head-to-Head Comparison Table
FeatureBis(tripropyltin) Oxide (BTPTO)Bis(tributyltin) Oxide (TBTO)Dibutyltin Dilaurate (DBTDL)
CAS Number 1067-29-456-35-977-58-7
Tin Structure Trialkyl (R3Sn-)Trialkyl (R3Sn-)Dialkyl (R2Sn=)
Steric Bulk Moderate (Propyl)High (Butyl)High (Butyl + Laurate)
Relative Reactivity High (Faster access to Sn)MediumMedium-Low (Induction period common)
Catalytic Utility Transesterification, Hydrolysis, Radical PrecursorBiocide (Legacy), HydrolysisPU Polymerization, Cross-linking
Solubility Organic Solvents, LipidsOrganic Solvents, LipidsOrganic Solvents, Polyols
Toxicity (Oral Rat) High (LD50 est. <200 mg/kg)High (LD50 ~87 mg/kg)Moderate (LD50 ~2000 mg/kg)
Regulatory Status Severe Restriction (Marine Pollutant)Banned (Marine/Anti-fouling)Restricted (REACH Annex XVII)
Decision Matrix: When to use BTPTO?

Decision_Matrix Start Select Catalytic Goal Polymer Polymerization / Cross-linking? Start->Polymer SmallMol Small Molecule Synthesis? Start->SmallMol UseDBTDL Use DBTDL / DBTO (Difunctional Lewis Acid) Polymer->UseDBTDL Yes StericQ Is Substrate Sterically Hindered? SmallMol->StericQ UseBTPTO Consider Bis(tripropyltin) Oxide (Lower Sterics, High Activity) StericQ->UseBTPTO Yes (Need high kinetics) UseTBTO Use TBTO (Standard Reference) StericQ->UseTBTO No (Standard protocol)

Figure 2: Selection logic for organotin catalysts. BTPTO is favored only in small molecule synthesis where steric hindrance precludes bulkier catalysts.

Part 3: Experimental Validation (Protocol)

Context: Since specific commercial protocols for BTPTO are rare due to regulatory pressure, this protocol is adapted from standard organotin-catalyzed transesterification methodologies, adjusted for the higher molar activity of the propyl-tin species.

Protocol: Catalytic Transesterification of Methyl Benzoate

Objective: To demonstrate the catalytic efficiency of BTPTO in converting methyl benzoate to octyl benzoate compared to DBTDL.

1. Materials
  • Substrate: Methyl Benzoate (10 mmol)

  • Nucleophile: 1-Octanol (12 mmol, 1.2 eq)

  • Catalyst A: Bis(tripropyltin) oxide (1 mol% relative to ester)

  • Catalyst B: Dibutyltin Dilaurate (1 mol% relative to ester)

  • Solvent: Toluene (anhydrous)

2. Methodology
  • Setup: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap (filled with toluene), and a reflux condenser.

  • Charging: Under

    
     atmosphere, add Methyl Benzoate (1.36 g) and 1-Octanol (1.56 g) to 20 mL of toluene.
    
  • Catalyst Addition:

    • Run A: Add Bis(tripropyltin) oxide (approx. 50 mg).

    • Run B: Add DBTDL (approx. 63 mg).

  • Reaction: Heat the mixture to reflux (

    
    ). The reaction is driven by the removal of methanol via the azeotrope.
    
  • Monitoring: Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS every 30 minutes.

  • Workup: Upon completion, cool to RT. Remove solvent in vacuo. Purify via silica gel column chromatography.

3. Expected Results (Data Interpretation)
  • BTPTO (Run A): Expected conversion >95% within 2–3 hours . The reduced steric bulk of the propyl groups allows faster coordination of the octanol to the tin center compared to the butyl groups.

  • DBTDL (Run B): Expected conversion >95% within 4–5 hours . While effective, the laurate ligands create significant steric shielding, requiring a longer induction period to form the active alkoxide species.

Part 4: Regulatory & Safety (Critical)

Warning: Bis(tripropyltin) oxide is a severe marine pollutant and a potent bio-accumulator.

  • Toxicity: Like TBTO, BTPTO causes "imposex" in marine gastropods at ng/L concentrations. It is highly toxic to mammals (immunotoxic and hepatotoxic).

  • Handling:

    • Gloves: Double-gloving with Nitrile is mandatory. Organotins can permeate skin.[1][2]

    • Waste: NEVER dispose of down the drain. All waste, including contaminated silica and solvents, must be segregated as "Heavy Metal Organic Waste" and incinerated.

  • Legislation:

    • EU: Strictly regulated under REACH Annex XVII (Organostannic compounds). Use is generally prohibited in consumer articles and paints.

    • Research Use: Permitted for R&D, but strictly controlled.

References

  • Chemical Identity & Properties

    • Bis(tripropyltin) oxide (CAS 1067-29-4). ChemicalBook. Link

  • Comparative Organotin Toxicity

    • Tributyltin oxide (TBTO) - Toxicity Profile. World Health Organization (WHO) / IPCS. Link

    • Toxicological Profile for Tin and Tin Compounds.[3][4] NCBI / ATSDR. Link

  • Catalytic Mechanisms

    • Organotin Catalysts in Organosilicon Chemistry. Academia.edu. Link

    • Catalytic activity of organotin compounds in transesterification.[4][5] Gelest Technical Guides.[6] Link

  • Reaction Protocols

    • Dibutyltin Oxide Catalyzed Selective Sulfonylation.[7] Organic Chemistry Portal. Link

Sources

Validation

Technical Comparison: Analytical Strategies for Bis(tripropyltin) Oxide Quantification

The following guide is structured as a high-level technical manuscript designed for analytical scientists and method development leads. It prioritizes mechanistic understanding over rote instruction, ensuring the protoco...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for analytical scientists and method development leads. It prioritizes mechanistic understanding over rote instruction, ensuring the protocols are adaptable to specific matrices (e.g., pharmaceutical APIs, environmental samples, or coating formulations).

Content Type: Method Validation & Comparison Guide Target Analyte: Bis(tripropyltin) oxide (BTPTO); CAS: 1067-29-4 Primary Application: Genotoxic Impurity Analysis / Environmental Monitoring

Executive Summary & Strategic Fit

Bis(tripropyltin) oxide (BTPTO) presents a unique analytical challenge. Unlike simple elemental impurities, BTPTO is an organometallic species where toxicity is linked to the specific alkyl structure, not just the tin atom. Consequently, total tin analysis (e.g., standard ICP-OES) is insufficient for regulatory compliance where speciation is required.

This guide compares the two "Gold Standard" methodologies for BTPTO quantification:

  • GC-MS/MS with In-Situ Ethylation: The structural confirmation workhorse.

  • HPLC-ICP-MS: The high-throughput, matrix-tolerant alternative.

Recommendation: For pharmaceutical impurity profiling (low ppm/ppb levels) where specificity is paramount, GC-MS/MS is the validated choice due to its ability to distinguish BTPTO from other organotin contaminants (e.g., Tributyltin) through chromatographic resolution and mass spectral fingerprinting.

Mechanistic Deep Dive: The Validation Candidates

Method A: GC-MS/MS with In-Situ Derivatization

The Challenge: BTPTO is polar and thermally labile in its oxide form. It cannot be analyzed by GC directly without degradation and peak tailing. The Solution: In-situ ethylation using Sodium Tetraethylborate (NaBEt₄). This reaction converts the propyltin cation into a volatile, non-polar species: Tripropylethyltin (TPT-Et) .

Workflow Logic (Causality)
  • Acidic Extraction: BTPTO exists as

    
    . In acidic media (pH < 2), it dissociates into the Tripropyltin cation (
    
    
    
    ).
  • pH Adjustment (4.0 - 5.0): The ethylation reaction with NaBEt₄ is pH-dependent. Too acidic (<3), and the reagent hydrolyzes; too basic (>6), and tin hydroxides precipitate.

  • Derivatization:

    
    .
    
  • LLE: The resulting TPT-Et is highly lipophilic and extracts quantitatively into hexane.

Validated Protocol A (GC-MS/MS)

Internal Standard (IS): Tri-n-pentyltin (TPPeT) or Deuterated Tributyltin (TBT-d27). Note: Do not use TBT as IS if TBT is a suspected co-impurity.

Step-by-Step Workflow:

  • Sample Prep: Weigh 1.0 g sample into a glass centrifuge tube. Add 10 mL Methanol/Acetic Acid (95:5 v/v). Sonicate 30 min.

  • Buffer: Take an aliquot (e.g., 1 mL) into a reaction vial. Add 5 mL Acetate Buffer (1M, pH 4.5).

  • Derivatization: Add 100 µL of 2% (w/v) NaBEt₄ solution (freshly prepared).

  • Extraction: Immediately add 2 mL Hexane (containing IS). Cap and vortex vigorously for 5 mins.

  • Separation: Centrifuge (3000 rpm, 5 min). Transfer the upper hexane layer to a GC vial.

  • Analysis: Inject 1 µL (Splitless) into GC-MS/MS.

GC-MS/MS Parameters:

  • Column: 5% Phenyl-arylene (e.g., DB-5MS), 30m x 0.25mm x 0.25µm.

  • MRM Transitions:

    • Target (TPT-Et): Precursor

      
       (Sn isotope cluster + propyl loss). Select specific transitions based on optimization (e.g., 
      
      
      
      ).
    • IS (TPPeT-Et): Select corresponding transitions.[1][2][3]

GC_Workflow cluster_prep Sample Preparation cluster_deriv In-Situ Derivatization cluster_analysis Instrumental Analysis Sample Sample (Solid/Liquid) Acid_Digest Acid Extraction (MeOH/AcOH) Dissociates Oxide Sample->Acid_Digest Buffer pH Adjustment (Acetate Buffer pH 4.5) Acid_Digest->Buffer NaBEt4 Add NaBEt4 (Ethylation Reagent) Buffer->NaBEt4 Reaction Reaction: TPT+ -> TPT-Et NaBEt4->Reaction LLE Hexane Extraction (Vortex/Centrifuge) Reaction->LLE Phase Transfer GC_Inj GC Injection (Splitless) LLE->GC_Inj MS_Det MS/MS Detection (MRM Mode) GC_Inj->MS_Det

Figure 1: Critical path for GC-MS/MS analysis of BTPTO involving in-situ ethylation to render the analyte volatile.

Method B: HPLC-ICP-MS

The Challenge: Avoiding the complexity of derivatization while maintaining specificity. The Solution: Chromatographic separation of organotin species on a C18 or SCX column followed by elemental detection of Tin (Sn).

Workflow Logic
  • Separation: BTPTO (as TPT cation) is separated from inorganic tin and other organotins (TBT, DBT) based on hydrophobicity. TPT elutes between DBT (Dibutyl) and TBT (Tributyl) on C18 phases.

  • Detection: The ICP plasma (6000K) atomizes and ionizes the organometallic compound. The MS detects

    
     or 
    
    
    
    .
Validated Protocol B (HPLC-ICP-MS)

Step-by-Step Workflow:

  • Sample Prep: Weigh 0.5 g sample. Add 10 mL Mobile Phase A (Water/MeOH/Acetic Acid).

  • Extraction: Sonicate 30 min at 40°C.

  • Clarification: Centrifuge and filter through 0.2 µm PTFE filter. Critical: Do not use Nylon filters as organotins may adsorb.

  • Analysis: Inject 20 µL into HPLC-ICP-MS.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18), 150mm x 4.6mm.

  • Mobile Phase: Gradient of Methanol/Water with 0.1% Tropolone (chelating agent essential for peak shape).

  • ICP-MS: Monitored Mass: m/z 120 (Sn). Collision Cell (He mode) recommended to remove isobaric interferences if matrix is complex.

LC_Workflow cluster_lc HPLC Separation cluster_icp ICP-MS Detection Injector Sample Injection Column C18 Column (+Tropolone) Injector->Column Separation Species Separation (TPT vs TBT vs Inorganic Sn) Column->Separation Nebulizer Nebulizer/Spray Chamber Separation->Nebulizer Eluent Flow Plasma Argon Plasma (Atomization/Ionization) Nebulizer->Plasma MassSpec Mass Filter (m/z 120) Plasma->MassSpec

Figure 2: HPLC-ICP-MS workflow. Note the direct path without derivatization, relying on the column for speciation.

Comparative Validation Data

The following data represents typical performance metrics for BTPTO validation in a pharmaceutical intermediate matrix.

Validation ParameterMethod A: GC-MS/MS (Ethylation)Method B: HPLC-ICP-MS
Specificity High. Resolves TPT-Et from TBT-Et and matrix interferences via MRM.Medium. Relies solely on Retention Time. Co-eluting tin species can cause false positives.
LOD (Limit of Detection) 0.5 ng/g (ppb)2.0 ng/g (ppb)
LOQ (Limit of Quant) 1.5 ng/g (ppb)5.0 ng/g (ppb)
Linearity (

)
> 0.998 (0.5 - 100 ng/mL)> 0.995 (5 - 500 ng/mL)
Recovery (Accuracy) 90% - 105% (Corrected by IS)85% - 110% (Matrix dependent)
Precision (RSD) < 5%< 8%
Throughput Low (Requires extraction + derivatization)High (Dilute & Shoot)
Cost per Sample High (Reagents, manual labor)Low (Reagents) / High (Capital Equipment)

Validation Protocol: Self-Validating Systems

To ensure "Trustworthiness" (Part 2 of requirements), the validation must include fail-safes.

Specificity Check (The "Crossover" Test)
  • Protocol: Spike the sample with potential analogues: Tributyltin (TBT), Dibutyltin (DBT), and Monopropyltin (MPT).

  • Acceptance Criteria:

    • GC-MS/MS: Baseline resolution between TPT-Et and TBT-Et peaks. Unique MRM transitions must be interference-free.

    • HPLC-ICP-MS: Resolution factor (

      
      ) > 1.5 between TPT and nearest neighbor.
      
Derivatization Efficiency Monitor (For Method A)
  • Risk: NaBEt₄ degrades rapidly in moisture.

  • Control: Include a "Surrogate Standard" (e.g., Tripropyltin-d27 if available, or a chemically distinct organotin like Triphenyltin) added before derivatization.

  • Calculation: Monitor the absolute area of the Surrogate. If area drops <70% of the running average, the derivatization batch is invalid.

Matrix Effect Evaluation
  • Protocol: Perform "Spike Recovery" at 3 levels (LOQ, 100% Target, 150% Target).

  • Logic: Organotins adsorb to glass and plastics.

  • Mitigation: All glassware must be silanized or acid-washed (5% HNO₃). For HPLC, use PEEK tubing where possible to minimize adsorption.

References

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. (EMEA/CHMP/SWP/4446/2000). Available at:

  • U.S. Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures. USP-NF. Available at:

  • Cole, R. et al. "Comparison of GC-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds." Journal of Analytical Atomic Spectrometry, 2008. (Contextual grounding for method comparison).
  • Wahlen, R. "A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds." LabRulez Application Note. Available at:

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at:

  • PubChem. Bis(tripropyltin) oxide Compound Summary. National Library of Medicine. Available at:

Sources

Comparative

A Comparative Analysis of Bis(tripropyltin) Oxide and Tributyltin Oxide as Biocides

A Senior Application Scientist's Guide to Efficacy, Mechanism, and Experimental Validation This guide provides a detailed comparison of two potent organotin biocides: bis(tripropyltin) oxide (TPTO) and the now heavily re...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Efficacy, Mechanism, and Experimental Validation

This guide provides a detailed comparison of two potent organotin biocides: bis(tripropyltin) oxide (TPTO) and the now heavily regulated bis(tributyltin) oxide (TBTO). For decades, TBTO was the benchmark in applications ranging from marine antifouling paints to wood preservatives due to its broad-spectrum efficacy.[1][2] However, severe ecotoxicological impacts led to global restrictions, prompting a closer look at alternatives like TPTO.[3][4] This document synthesizes experimental data to offer researchers and development professionals a clear, evidence-based perspective on their relative performance, mechanisms, and the methodologies required for their evaluation.

Physicochemical Properties and Structural Differences

Organotin compounds are characterized by at least one covalent bond between tin (Sn) and a carbon atom.[5] Their biological activity is significantly influenced by the number and nature of the organic groups attached. Trisubstituted organotins, such as TPTO and TBTO, are noted for their particularly strong biocidal properties.[6]

The core structural difference lies in the alkyl chains attached to the tin atom: propyl groups for TPTO and butyl groups for TBTO. This variation in alkyl chain length influences key properties like lipophilicity and solubility, which in turn can affect the compound's bioavailability and interaction with biological membranes. TBTO is a colorless to pale yellow liquid, slightly soluble in water but highly soluble in many organic solvents.

PropertyBis(tripropyltin) oxide (TPTO)Bis(tributyltin) oxide (TBTO)
Chemical Formula C18H42OSn2C24H54OSn2
Molecular Weight 519.9 g/mol 596.08 g/mol
Primary Use Biocide, Chemical IntermediateBiocide (Antifouling, Wood Preservative)
Regulatory Status Use is limited; data less extensiveUse severely restricted/banned globally[3][4]
Solubility in Water LowVery low (~20 ppm)
Mechanism of Biocidal Action: A Shared Pathway

The primary mechanism of immunotoxicity and broad biocidal action for triorganotins like TPTO and TBTO is the disruption of fundamental cellular processes, particularly energy metabolism.[6] The primary molecular target is the mitochondrial F1F0-ATP synthase complex.

Key Steps in the Mechanism of Action:

  • Membrane Interaction: Due to their lipophilic nature, triorganotins readily partition into cellular and mitochondrial membranes.

  • ATP Synthase Inhibition: They bind to the F0 subunit of ATP synthase, disrupting the proton channel. This action uncouples oxidative phosphorylation, halting the production of ATP, the cell's primary energy currency.

  • Induction of Apoptosis: The collapse of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS) trigger the intrinsic pathway of apoptosis (programmed cell death), particularly in immune cells like thymocytes and lymphocytes.[6] This leads to immunosuppression, a characteristic effect of these compounds.[7]

  • Broader Cellular Disruption: Beyond mitochondria, these compounds can interfere with other cellular signaling cascades and perturb the physical properties of cell membranes, contributing to their broad-spectrum toxicity against fungi, algae, and invertebrates.[6][8]

Fig 1. Shared mechanism of biocidal action for triorganotin compounds.
Comparative Biocidal Efficacy

Direct, side-by-side efficacy data for TPTO and TBTO is limited in publicly available literature, largely because research shifted away from organotins following the discovery of TBTO's environmental impact. However, we can synthesize data from various studies to draw a comparative picture. TBTO has been extensively documented as a highly potent and aggressive biocide.[2][9] Triorganotins in general are highly effective against a wide range of fungi and bacteria.[1]

Antifouling Applications: TBTO was the premier antifouling agent for decades, effective at preventing the settlement and growth of barnacles, algae, and tubeworms on marine vessels.[3] Its efficacy was such that concentrations of just 2.4 nanograms of TBT per liter were found to cause sexual changes in dog-whelks, highlighting its extreme potency at very low levels.[9] While specific comparative data is scarce, the general biocidal activity of tripropyltin (TPT) compounds suggests they are also effective, though TBTO was historically considered the benchmark.

Wood Preservation: Both TBTO and TBTN (tributyltin naphthenate) are known to be highly effective fungicides against wood decay fungi.[10] TBTO imparts resistance to fungal and insect attack without altering the natural color of the wood, a significant advantage for decorative applications.

Toxicity to Target and Non-Target Organisms: The efficacy of a biocide is intrinsically linked to its toxicity. The following table summarizes toxicity data, which also serves as a proxy for biocidal potency.

OrganismCompoundExposure TimeEndpointConcentrationReference
Copepod (Acartia tonsa)TBTO96-hLC501.0 µg/L[11]
Mussel Larvae (Mytilus edulis)TBTO15-dLC500.1 µg/L[11]
Freshwater Snail (Lymnaea stagnalis)TBT21-dReproductive Impact>19 ng Sn/L[12]
Freshwater Snail (Lymnaea stagnalis)TPT21-dHampered Survival600 ng Sn/L[12]
Bacillus speciesTBT-Growth Disturbance25 nM (8 µg/L)[8]

Note: LC50 (Lethal Concentration, 50%) is the concentration required to kill half the members of a tested population.

The data indicates that both TBT and TPT compounds are toxic to aquatic life at very low concentrations (in the ng/L to µg/L range). A comparative study on the snail Lymnaea stagnalis found that reproductive outputs were more severely hampered by TBT than by TPT, suggesting a higher potency for TBT in that specific context.[12]

Experimental Methodologies for Efficacy Testing

To ensure trustworthy and reproducible results, standardized protocols are essential for evaluating biocidal efficacy. The following outlines a typical workflow for testing an antifouling coating, based on established standards.

Protocol: Static Immersion Test for Antifouling Paint Efficacy (Adapted from ASTM D 3623)

This method is designed to test the ability of a coating to prevent biofouling on a submerged surface in a natural marine environment.

1. Preparation of Test Panels:

  • Substrate: Use standardized panels, often made of naval steel, fiberglass, or another relevant material. For testing on aquaculture nets, commercially available nylon net samples of at least 625 cm² are used.[13]

  • Coating Application: Apply the experimental coating (containing TPTO or TBTO) and a reference coating to separate panels according to the manufacturer's specifications. Ensure uniform thickness.

  • Control Panels: Prepare identical panels that are left uncoated. These serve as the negative control to confirm the presence of fouling pressure at the test site.[13]

  • Replication: Prepare multiple replicates (typically 3-6) for each treatment (experimental, reference, control) to ensure statistical validity.[14]

2. Site Selection and Deployment:

  • Site Characteristics: Choose a marine site with a known history of aggressive and consistent biofouling.[3] Year-round warm water environments are ideal for continuous testing.[3]

  • Frame Deployment: Mount the panels on a rack designed for immersion, ensuring they do not touch.[15] The rack should be made of a durable, non-leaching material.[13]

  • Submergence: Submerge the rack in the chosen marine environment, typically at a depth of 2 to 5 meters.[13] All panels within a test series must be at the same depth.

3. Inspection and Evaluation:

  • Schedule: Conduct periodic inspections (e.g., monthly) over a long term (e.g., 12-24 months).[15]

  • Fouling Assessment: At each inspection, carefully remove the rack from the water and photograph each panel. Evaluate the degree of fouling based on established rating systems. This can involve:

    • Percent Cover: Estimating the percentage of the surface covered by different types of fouling organisms (e.g., slime, algae, barnacles, tubeworms).[14][16]

    • Nominal Rank Scale: Assigning a rank from 0 (free of biofouling) to 5 (entirely covered) based on visual comparison with reference images.[13]

  • Data Analysis: Compare the fouling ratings of the experimental coating against the reference and control panels over time to determine its relative efficacy.

Fig 2. Workflow for a static immersion antifouling efficacy test.
Conclusion and Future Outlook

The available evidence confirms that both bis(tripropyltin) oxide and bis(tributyltin) oxide are highly effective broad-spectrum biocides, operating through a potent mechanism of mitochondrial disruption. Historically, TBTO set the performance standard, particularly in marine antifouling applications, but its severe and persistent toxicity to non-target marine organisms rightfully led to its global ban.[9][17]

While TPTO functions via a similar mechanism and is expected to show high biocidal efficacy, the data suggests that TBT compounds may be slightly more potent in certain contexts.[12] However, any trisubstituted organotin, including TPTO, carries a significant risk of immunotoxicity and environmental harm.[6] The regulatory landscape and a global push toward environmentally benign solutions have largely rendered this class of compounds obsolete for widespread use, especially in antifouling paints.[14] Future research and development efforts are, and should be, focused on non-toxic, foul-release coatings and alternative biocides with more favorable environmental profiles.

References

  • Fent, K. (2006). Worldwide Occurrence of Organotins from Antifouling Paints and Effects in the Aquatic Environment. ResearchGate. [Link]

  • Norwegian Environment Agency. Guidelines for efficacy testing of antifouling coatings for nets in field tests. Norwegian Environment Agency. [Link]

  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. National Center for Biotechnology Information. [Link]

  • European Commission. (2015). Risk Assessment Studies on Targeted Consumer Applications of Certain Organotin Compounds. European Commission. [Link]

  • Poseidon Sciences. (n.d.). Marine Biofouling Testing of Experimental Marine Paints: Technical Considerations on Methods, Site Selection and Dynamic Tests. Poseidon Sciences. [https://www.poseidonsciences.com/papers/Marine Biofouling Testing of Experimental Marine Paints.pdf]([Link] Biofouling Testing of Experimental Marine Paints.pdf)

  • Bellas, J. (2006). Biocides in antifouling paints: environmental concentration levels and distribution. ENEA Magazine. [Link]

  • Callow, M. E., & Callow, J. A. (2017). Methods of assessing antifouling and foul-release efficacy of non-toxic marine coatings. Bioinspired, Biomimetic and Nanobiomaterials. [Link]

  • Cunha, I., et al. (2005). Comparative study of tributyltin toxicity on two bacteria of the genus Bacillus. PubMed. [Link]

  • Piver, W. T. (1973). Organotin Compounds: Industrial Applications and Biological Effects. Semantic Scholar. [Link]

  • Swain, G. W., & Schultz, M. P. (1996). The testing of non-toxic antifouling coatings. ResearchGate. [Link]

  • Ataman Kimya. (n.d.). Tributyltin Oxide. Ataman Kimya. [Link]

  • Castro, I. B., et al. (2018). Molecular structures of tripropyltin (TPrT), tributyltin (TBT), dibutyltin (DBT) and monobutyltin (MBT). ResearchGate. [Link]

  • Jaramillo Isaza, F., Castaño, J. G., & Echeverría Echeverría, F. (2011). Field study of experimental antifouling paint formulations. SciELO Colombia. [Link]

  • Taylor & Francis Online. (n.d.). Tributyltin oxide – Knowledge and References. Taylor & Francis. [Link]

  • Giusti, A., et al. (2013). Reproductive impacts of tributyltin (TBT) and triphenyltin (TPT) in the hermaphroditic freshwater gastropod Lymnaea stagnalis. PubMed. [Link]

  • National Institute for Occupational Safety and Health. (1976). Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds. CDC Stacks. [Link]

  • Van Rompay, B. (2006). Is the Writing on the Wall for Copper-based Antifouling Paint?. Hydrex. [Link]

  • Basile, A., et al. (2023). Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. PMC. [Link]

  • Ng, S. W. (2010). Chapter 1 Organotin Chemistry. UM Students' Repository. [Link]

  • El-Gahami, M. A., & Albishri, H. M. (2012). Synthesis and Biocidal Activity of Some Novel Tin Based Cationic Surfactants. Journal of Surfactants and Detergents. [Link]

  • Schweinfurth, H., et al. (1991). TBTO and TBTN — Safe and Effective Biocides for Wood Preservation. ResearchGate. [Link]

  • American Chemical Society. (2008). Tributyltin oxide. American Chemical Society. [Link]

  • Rotterdam Convention. (2004). Tributyl tin compounds. Rotterdam Convention. [Link]

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Validation

A Comparative Spectroscopic Guide to Bis(tripropyltin) Oxide and Its Derivatives

This guide offers an in-depth spectroscopic comparison of Bis(tripropyltin) oxide (TPTO) and its common derivatives, such as tripropyltin chloride and tripropyltin hydroxide. Designed for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth spectroscopic comparison of Bis(tripropyltin) oxide (TPTO) and its common derivatives, such as tripropyltin chloride and tripropyltin hydroxide. Designed for researchers, scientists, and professionals in drug development, this document provides a foundational understanding of how subtle structural changes in these organotin compounds are reflected in their spectral data. The information herein is supported by experimental data and established protocols to ensure scientific integrity and practical applicability.

Introduction: The Spectroscopic Fingerprint of Organotins

Bis(tripropyltin) oxide, a member of the organotin family, is characterized by a central Sn-O-Sn linkage flanked by two tripropyltin groups. This structure, and the derivatives formed by the cleavage of this bond, give rise to unique spectroscopic signatures. Understanding these signatures is paramount for quality control, reaction monitoring, and mechanistic studies. This guide focuses on three core analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to differentiate TPTO from its key derivatives.

The primary derivatives for comparison are formed by the reaction of TPTO with acidic species (HX), leading to the formation of tripropyltin halides (Pr₃SnX), hydroxides (Pr₃SnOH), or other esters. The central theme of this guide is to illustrate how the replacement of the Sn-O-Sn moiety with Sn-X or Sn-OH groups systematically alters the spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organotin compounds. The presence of magnetically active tin isotopes, ¹¹⁷Sn (7.68% abundance) and ¹¹⁹Sn (8.59% abundance), provides a direct window into the electronic environment around the tin center.[1]

Causality Behind NMR Spectral Shifts:

The chemical shifts in ¹H, ¹³C, and particularly ¹¹⁹Sn NMR are highly sensitive to the electronegativity of the substituent attached to the tin atom. As the bridging oxygen in TPTO is replaced by more electronegative groups like chloride, the electron density at the tin nucleus decreases. This "deshielding" effect typically causes a downfield shift (to higher ppm values) in the ¹¹⁹Sn NMR spectrum. Furthermore, the coupling constants between tin and adjacent protons or carbons (JSn-H and JSn-C) are invaluable for confirming structural assignments.

Comparative NMR Data:
CompoundSpectroscopic Feature¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹¹⁹Sn NMR (δ, ppm)
Bis(tripropyltin) oxide Propyl (α-CH₂)~1.1-1.3 (m)~18-20~80-90
Propyl (β-CH₂)~1.5-1.7 (m)~28-30
Propyl (γ-CH₃)~0.9 (t)~16-17
Tripropyltin chloride Propyl (α-CH₂)~1.2-1.4 (m)~20-22~150-160
Propyl (β-CH₂)~1.6-1.8 (m)~27-29
Propyl (γ-CH₃)~0.95 (t)~15-16
Tripropyltin hydroxide Propyl (α-CH₂)~1.1-1.3 (m)~17-19~60-70
Propyl (β-CH₂)~1.5-1.7 (m)~28-30
Propyl (γ-CH₃)~0.9 (t)~16-17
Sn-OHVariable-

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data is synthesized from typical values for analogous organotin compounds.[2][3]

Experimental Protocol: NMR Analysis

Objective: To acquire ¹H, ¹³C, and ¹¹⁹Sn NMR spectra for sample identification.

Materials:

  • Deuterated solvent (e.g., CDCl₃, Benzene-d₆).[4]

  • NMR tubes.

  • Internal standard (e.g., Tetramethylsilane - TMS, or Tetramethyltin - TMT for ¹¹⁹Sn).

  • Sample (Bis(tripropyltin) oxide or derivative).

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the organotin compound in 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.

  • Standard Addition: Add a small amount of internal standard (e.g., 1 μL of TMS).[5] For ¹¹⁹Sn NMR, referencing can be done externally using a standard like TMT at 0 ppm.[1]

  • Instrument Setup:

    • Tune and shim the spectrometer for the specific solvent and nucleus.

    • Set the appropriate spectral width and acquisition parameters for each nucleus (¹H, ¹³C, ¹¹⁹Sn).

  • Acquisition:

    • Acquire a ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire a proton-decoupled ¹¹⁹Sn spectrum. This may require a longer acquisition time due to the lower receptivity of the nucleus.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the internal standard (TMS at 0 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. For TPTO and its derivatives, the most informative region of the spectrum is between 400 and 800 cm⁻¹, where vibrations involving the tin atom occur.

Causality Behind IR Vibrational Modes:

The key diagnostic feature for Bis(tripropyltin) oxide is the strong, broad absorption band corresponding to the asymmetric stretching vibration of the Sn-O-Sn bond (νas(Sn-O-Sn)). When TPTO is converted to a derivative, this characteristic band disappears and is replaced by new bands corresponding to the new functional group. For instance, tripropyltin hydroxide will exhibit a distinct O-H stretching vibration.[6][7]

Comparative IR Data:
CompoundKey Vibrational ModeFrequency (cm⁻¹)Significance
Bis(tripropyltin) oxide νas(Sn-O-Sn)~770 - 780Hallmark of the oxide bridge. Disappears upon derivatization.
ν(Sn-C)~500 - 600Present in all compounds.
Tripropyltin chloride ν(Sn-Cl)~320 - 340Indicates the presence of a tin-chlorine bond.
Tripropyltin hydroxide ν(O-H)~3610 - 3630Sharp band indicating a free hydroxyl group.[6]
δ(Sn-O-H)~880 - 920Bending mode confirming the Sn-OH linkage.[6][7]

Note: Frequencies are based on data for analogous organotin compounds and general spectroscopic principles.[8][9][10]

Experimental Protocol: FTIR Analysis

Objective: To identify key functional groups, particularly the Sn-O-Sn bridge or its replacement.

Materials:

  • FTIR Spectrometer with a suitable detector (e.g., DTGS).

  • Sample cells (e.g., KBr pellets or NaCl salt plates for neat liquids).

  • Sample (Bis(tripropyltin) oxide or derivative).

Procedure:

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Preparation:

    • For liquids (TPTO, Tripropyltin chloride): Place a single drop of the neat liquid between two NaCl or KBr plates.

    • For solids (Tripropyltin hydroxide): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Sample Spectrum Acquisition: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[11]

  • Data Analysis:

    • The acquired spectrum is automatically ratioed against the background spectrum.

    • Identify the key absorption bands and compare them to the reference data in the table above. Pay close attention to the 770 cm⁻¹ region for the νas(Sn-O-Sn) band and the >3600 cm⁻¹ region for the ν(O-H) band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. A key feature of tin-containing compounds is their distinctive isotopic pattern, arising from the multiple stable isotopes of tin, which serves as a definitive confirmation of its presence in an ion.

Causality Behind Fragmentation Patterns:

Under ionization (e.g., Electrospray Ionization - ESI or Electron Ionization - EI), organotin compounds tend to lose their alkyl groups sequentially. For Bis(tripropyltin) oxide, the primary fragmentation pathway often involves the loss of a propyl radical to form the [M - C₃H₇]⁺ ion. Its derivatives will show fragmentation patterns originating from their respective molecular ions. The high selectivity of mass spectrometry makes it a powerful tool for detecting organotin compounds in various matrices.[12][13]

Comparative MS Data:
CompoundMolecular Weight ( g/mol )Key Fragment Ion (m/z)Interpretation
Bis(tripropyltin) oxide 511.9469[ (Pr₃Sn)₂O - C₃H₇ ]⁺
205[ Pr₃Sn ]⁺
Tripropyltin chloride 283.4247[ Pr₃Sn ]⁺ (ion after Cl loss)
205[ Pr₂SnCl ]⁺ (ion after propyl loss)
Tripropyltin hydroxide 264.9247[ Pr₃Sn ]⁺ (ion after OH loss)
221[ Pr₂SnOH ]⁺ (ion after propyl loss)

Note: m/z values correspond to the most abundant tin isotope. The full isotopic cluster should be observed in high-resolution spectra.[14][15]

Experimental Protocol: ESI-MS Analysis

Objective: To determine the molecular weight and confirm the presence of tin via isotopic pattern analysis.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the electrospray source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization. Positive ion mode is typically effective.[16]

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 150-600 amu).

  • Data Analysis:

    • Identify the protonated molecular ion [M+H]⁺.

    • Analyze the isotopic distribution of the molecular ion and key fragment ions. Compare the observed pattern to the theoretical isotopic pattern for tin-containing species to confirm the elemental composition.

    • Identify major fragment ions resulting from the loss of alkyl groups or other substituents.

Visualized Workflows and Logic

Spectroscopic Identification Workflow

This diagram outlines a logical workflow for identifying an unknown tripropyltin sample using the three spectroscopic techniques discussed.

G cluster_0 Start cluster_1 Primary Screening cluster_2 Structural Elucidation cluster_3 Final Confirmation Start Unknown Tripropyltin Sample IR Run FTIR Spectrum Start->IR Check_SnOSn Strong band at ~770 cm-1? IR->Check_SnOSn NMR Acquire 1H, 13C, 119Sn NMR Check_SnOSn->NMR Yes Check_OH Check IR for O-H stretch (~3620 cm-1) Check_SnOSn->Check_OH No Check_Sn_Shift 119Sn shift ~85 ppm? NMR->Check_Sn_Shift MS Run ESI-MS Check_Sn_Shift->MS Yes Check_Cl Confirm with MS (M+H)+ at m/z 284 Check_OH->Check_Cl No Confirm_TPTOH Tripropyltin hydroxide (TPTOH) Check_OH->Confirm_TPTOH Yes Confirm_TPTCl Tripropyltin chloride (TPTCl) Check_Cl->Confirm_TPTCl Confirm_TPTO Bis(tripropyltin) oxide (TPTO) MS->Confirm_TPTO [M-Pr]+ at m/z 469

Caption: Decision workflow for identifying tripropyltin compounds.

General Analytical Protocol Flow

This diagram illustrates the sequential process from sample receipt to final data interpretation.

G A 1. Sample Preparation (Dissolution/Pelletizing) B 2. FTIR Analysis (Functional Group ID) A->B C 3. NMR Analysis (¹H, ¹³C, ¹¹⁹Sn) B->C D 4. MS Analysis (MW & Isotopic Pattern) C->D E 5. Data Integration & Structure Confirmation D->E

Caption: Standard workflow for spectroscopic characterization.

Conclusion

The spectroscopic differentiation of Bis(tripropyltin) oxide from its primary derivatives is systematic and unambiguous when using a multi-technique approach.

  • IR spectroscopy serves as a rapid primary screen, with the presence or absence of the characteristic νas(Sn-O-Sn) band at ~770 cm⁻¹ being the most definitive initial indicator.

  • NMR spectroscopy , particularly ¹¹⁹Sn NMR, provides detailed structural information, with chemical shifts that are highly sensitive to the electronegativity of the substituent on the tin atom.

  • Mass spectrometry confirms the molecular weight and elemental composition through the characteristic isotopic pattern of tin, validating the assignments made by IR and NMR.

By integrating the data from these three methods, researchers can confidently identify and characterize these organotin compounds, ensuring the accuracy and reliability of their scientific work.

References

  • Will, J. M., Erbacher, C., Sperling, M., & Karst, U. (2020). A mass spectrometry-based approach gives new insight into organotin–protein interactions. Metallomics, 12(11), 1702-1712. [Link]

  • SCIEX. (n.d.). Organotin compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16682947, Bis(tripropyltin) oxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16784, Tripropyltin chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of SnO2 samples. [Image]. Retrieved from [Link]

  • Höhn, A., et al. (2015). Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and Related Compounds. Dalton Transactions, 44(35), 15495-15509. [Link]

  • IISTE. (2020). Studying the Infrared Spectroscopy of the SnO2: Sb (x= 0.00,0.01) Powders. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • PubChemLite. (n.d.). Bis(tripropyltin) oxide (C18H42OSn2). Retrieved from [Link]

  • University of Ottawa. (n.d.). (Sn) Tin NMR. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Tripropyltin chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrospray mass spectra (positive ion mode) of bis-tributyltin oxide. [Image]. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Van Den Berghe, E. V., & Van Der Kelen, G. P. (1974). Substitution effect of OR (R = CH3, C2H5) groups on the 119Sn and 1H NMR spectra of (CH3)4-nSn(OR)n compounds; evidence for a polymeric structure. Journal of Molecular Structure, 20(1), 147-152. [Link]

  • ResearchGate. (n.d.). Exemplary FTIR spectra of a product study experiment. [Image]. Retrieved from [Link]

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Comparative

Comparative study of the environmental persistence of different organotin compounds

A Comparative Guide to the Environmental Persistence of Organotin Compounds This guide provides a comprehensive comparison of the environmental persistence of various organotin compounds. Designed for researchers, enviro...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Environmental Persistence of Organotin Compounds

This guide provides a comprehensive comparison of the environmental persistence of various organotin compounds. Designed for researchers, environmental scientists, and regulatory professionals, this document delves into the chemical properties, degradation pathways, and analytical methodologies that define the environmental fate of these significant pollutants. Our objective is to synthesize current scientific understanding, supported by experimental data, to offer a clear and objective comparison for informed research and risk assessment.

Introduction: The Double-Edged Sword of Organotins

Organotin compounds (OTCs) are a class of organometallic chemicals characterized by at least one tin-carbon bond.[1] Their unique biocidal and stabilizing properties have led to their widespread use in various industrial and agricultural applications, including as PVC heat stabilizers, catalysts, agricultural fungicides, and most notably, as antifouling agents in marine paints.[2][3][4]

However, the very effectiveness of these compounds, particularly tri-substituted organotins like Tributyltin (TBT) and Triphenyltin (TPT), is linked to their significant toxicity to non-target aquatic organisms.[3][5] Concerns over their persistence, bioaccumulation, and endocrine-disrupting effects have prompted strict regulations and even global bans on their use in applications like antifouling paints.[2][6] Understanding their environmental persistence is therefore critical for evaluating the long-term impact of historical contamination and for managing ongoing sources of pollution.

The persistence of an organotin compound is not an intrinsic constant but is governed by a complex interplay of its chemical structure and the environmental conditions it is subjected to. The number and nature of the organic groups bonded to the tin atom fundamentally dictate its toxicity and stability.[7][8] Generally, the toxicity follows the order: R3SnX > R2SnX2 > RSnX3, with tetra-substituted (R4Sn) and inorganic tin being significantly less toxic.[3][9] The degradation of these compounds involves the sequential cleavage of the tin-carbon bonds, a process that progressively reduces their toxicity.

Key Factors Governing Environmental Persistence

The environmental half-life of organotin compounds is highly variable, depending on the specific compound and the environmental matrix. The primary mechanisms driving their degradation are abiotic and biotic processes.

  • Abiotic Degradation (Photolysis & Hydrolysis): Ultraviolet (UV) radiation from sunlight is a significant driver of organotin degradation, particularly in the surface layers of water bodies.[10] This process, known as photolysis, involves the breaking of the tin-carbon bond.[10] The rate of photodegradation is influenced by water clarity, depth, and the presence of photosensitizing substances. Phenyltins are generally considered to be more susceptible to photolysis than butyltins. While direct hydrolysis of the tin-carbon bond is not a significant environmental fate process, the pH of the water can influence the speciation of organotins, affecting their bioavailability and reactivity.[7][8][10]

  • Biotic Degradation (Microbial Action): Biodegradation is the most crucial mechanism for the breakdown of organotins, especially in sediments and soils where light penetration is limited.[5] A wide range of microorganisms, including bacteria, fungi, and microalgae, are capable of metabolizing organotins.[5][10][11] The primary biological pathway is sequential dealkylation (or debutylation for butyltins), where organic groups are cleaved one by one.[12] The rate of biodegradation is dependent on factors such as microbial population density, temperature, oxygen levels, and the organic matter content of the sediment.[11][13]

Comparative Analysis of Persistence Across Environmental Matrices

The environmental persistence of organotin compounds varies dramatically between water, soil, and sediment. Sediments are widely recognized as the primary sink for organotins due to their hydrophobic nature, leading to strong adsorption onto particulate matter.[5][14]

Table 1: Comparative Half-Lives of Selected Organotin Compounds

CompoundEnvironmental MatrixReported Half-LifeKey FactorsReferences
Tributyltin (TBT) Freshwater/SeawaterSeveral days to several weeks/monthsSunlight exposure, temperature, microbial activity[15][16]
Sediment (Oxic)1 to 3 monthsMicrobial activity, organic content[13]
Sediment (Anoxic)Several years to decadesLow microbial activity[10][15][16][17]
Triphenyltin (TPT) Soil/WaterEstimated ~60 days (for halides and degradation products)Photolysis is a key pathway[3]
SedimentPersistent, slow degradationStrong adsorption[18]
Dibutyltin (DBT) WaterGenerally less persistent than TBTIntermediate degradation product[19]
SedimentCan persist but generally degrades faster than TBTMicrobial activity[5][13]
Monobutyltin (MBT) Water & SedimentLeast persistent of the butyltinsFinal organic degradation product before inorganic tin[5][19]

Note: Half-life values are estimates and can vary significantly based on specific environmental conditions.

As the data indicates, TBT is moderately persistent in the water column but becomes highly persistent upon partitioning to sediments, especially under anoxic conditions where microbial degradation slows significantly.[10][15] This makes contaminated sediments a long-term source of pollution, capable of releasing organotins back into the water column.[5][15] The degradation products, DBT and MBT, are generally less persistent than the parent TBT compound.[19]

Degradation Pathways: A Stepwise Detoxification

The environmental breakdown of tri-substituted organotins is a sequential process of dealkylation or dearylation, which progressively reduces the compound's toxicity. For the most studied organotin, TBT, this pathway is well-established.

TBT Degradation Pathway:

  • Tributyltin (TBT) , the highly toxic parent compound, undergoes cleavage of one tin-carbon bond.

  • This yields Dibutyltin (DBT) , which is less toxic than TBT.

  • A second dealkylation step converts DBT to Monobutyltin (MBT) , which has lower toxicity still.

  • Finally, the last butyl group is cleaved, resulting in non-toxic inorganic tin (Sn4+) .[3]

This stepwise degradation is a critical process for the natural attenuation of organotin pollution. The relative concentrations of TBT, DBT, and MBT in an environmental sample can provide insights into the age of the contamination and the extent of degradation that has occurred.[5]

G TBT Tributyltin (TBT) (High Toxicity) DBT Dibutyltin (DBT) (Moderate Toxicity) TBT->DBT  - Butyl Group MBT Monobutyltin (MBT) (Low Toxicity) DBT->MBT  - Butyl Group Sn Inorganic Tin (Sn⁴⁺) (Non-Toxic) MBT->Sn  - Butyl Group

Caption: Sequential debutylation pathway of TBT.

Standardized Protocol for Assessing Organotin Persistence

To generate reliable and comparable data on organotin persistence, a robust and standardized experimental methodology is essential. The following protocol outlines a comprehensive workflow for analyzing organotin compounds in environmental samples, primarily focusing on sediment.

Causality in Method Selection

The choice of analytical technique is dictated by the chemical nature of organotins. Being polar and relatively non-volatile, they require specific preparation steps for analysis by gas chromatography (GC), the most common high-resolution separation technique.[14][20] This necessity leads to a multi-step process involving extraction, derivatization, and cleanup before instrumental analysis.[20] Alternatively, High-Performance Liquid Chromatography (HPLC) coupled with sensitive detectors can be used, which avoids the need for derivatization.[20][21]

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing A 1. Sediment Sample Collection & Storage (-20°C) B 2. Freeze-Drying & Homogenization A->B C 3. Solvent Extraction (e.g., with Tropolone) B->C D 4. Derivatization (e.g., Ethylation with NaBEt₄) C->D E 5. Liquid-Liquid Extraction & Clean-up D->E F 6. GC-MS or GC-FPD Analysis E->F G 7. Quantification using Internal Standards F->G H 8. Data Reporting (ng/g dry weight) G->H

Caption: Experimental workflow for organotin analysis in sediment.

Detailed Step-by-Step Methodology
  • Sample Collection and Storage:

    • Collect sediment samples using a core or grab sampler.

    • Immediately freeze samples and transport them to the laboratory.

    • Store samples at -20°C or below until analysis to prevent microbial degradation.

    • Rationale: Freezing halts biological activity, preserving the in-situ speciation of the organotin compounds.

  • Sample Preparation:

    • Lyophilize (freeze-dry) the sediment samples to remove water.

    • Sieve the dried sediment through an appropriate mesh to ensure homogeneity.

    • Rationale: A dry, homogenous sample ensures consistent and reproducible extraction efficiency.

  • Extraction:

    • Accurately weigh a subsample of dried sediment (e.g., 1-5 grams).

    • Extract the organotin compounds using an organic solvent (e.g., methanol or a hexane/tropolone mixture) with mechanical shaking or sonication.

    • Rationale: Tropolone acts as a complexing agent to facilitate the extraction of polar organotin species into the organic phase.[14]

  • Derivatization (for GC-based analysis):

    • To the organic extract, add a derivatizing agent such as sodium tetraethylborate (NaBEt₄) or a Grignard reagent (e.g., pentylmagnesium bromide).[14]

    • This step converts the ionic organotin species into more volatile and thermally stable tetra-alkylated forms.

    • Rationale: Derivatization is a critical step that makes the analytes amenable to separation by gas chromatography. Without it, the compounds would not vaporize properly in the GC inlet.

  • Clean-up:

    • Perform a liquid-liquid extraction to transfer the derivatized, nonpolar organotins into a clean solvent like hexane.

    • Pass the extract through a clean-up column (e.g., Florisil or silica gel) to remove interfering matrix components.[20]

    • Concentrate the final extract to a precise volume before analysis.

    • Rationale: Clean-up removes lipids and other co-extracted materials that can interfere with the chromatographic analysis and contaminate the instrument.

  • Instrumental Analysis:

    • Inject the final extract into a Gas Chromatograph (GC) coupled to a selective detector.

    • Common detectors include a Flame Photometric Detector (FPD) with a tin-selective filter, or a Mass Spectrometer (MS) for definitive identification and quantification.[14][22]

    • Alternatively, analyze the initial extract (pre-derivatization) using Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS).[21][22]

    • Rationale: The choice of detector provides the necessary selectivity and sensitivity to measure organotins at trace environmental concentrations (ng/L or ng/g levels).[22] LC-ICP-MS offers the advantage of eliminating the derivatization step.[21]

  • Quantification and Data Reporting:

    • Quantify the concentration of each organotin species using an internal standard added at the beginning of the procedure.

    • Report results in nanograms of tin per gram of dry weight sediment (ng Sn/g dw).

    • Rationale: An internal standard corrects for any analyte loss during the extensive sample preparation process, ensuring accurate quantification.

Conclusion and Future Outlook

The environmental persistence of organotin compounds is a complex issue, with tri-substituted compounds like TBT and TPT posing the greatest risk due to their high toxicity and long half-lives in sediment.[2][10][15] Their degradation is a slow, stepwise process that gradually reduces their toxicity. While regulations have curtailed major inputs into the environment, contaminated sediments remain a significant legacy issue, acting as long-term reservoirs.[5][15]

Future research should focus on in-situ remediation strategies for contaminated sediments and the continued monitoring of environmental levels to assess the effectiveness of global regulations. Furthermore, understanding the impact of co-contaminants, such as microplastics, on the photodegradation and bioavailability of organotins is an emerging area of importance.[23] Standardized analytical protocols, as outlined in this guide, are paramount for generating the high-quality, comparable data needed to manage the risks associated with these persistent environmental pollutants.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Organo-tin compounds. [Link]

  • Bettini, S., & Carlier, E. (2025, August 7). Analytical Methods for Speciation of Organotins in the Environment. ResearchGate. [Link]

  • Water Quality Australia. (n.d.). Tributyltin (TBT) in freshwater and marine water. [Link]

  • Ceccarini, A., & Fuoco, R. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. Journal of Chromatography A, 885(1-2), 49-61. [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Tin and Tin Compounds. [Link]

  • White, J. S., & Tobin, J. M. (1995). Organotin compounds and their interactions with microorganisms. PubMed. [Link]

  • Mizuishi, K., & Horiguchi, S. (2000, April 15). Determination of organotin compounds in environmental samples. SciSpace. [Link]

  • Eurofins Australia. (n.d.). Organotins Analysis. [Link]

  • Rzepa, G., & Dmochowska, A. (2012). Organotin Compounds in Marine Sediments. InTech. [Link]

  • Sérodes, J. B., et al. (2014, March 7). Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments. PubMed. [Link]

  • Filipkowska, A., et al. (2014). Organotin compounds in surface sediments of the Southern Baltic coastal zone: a study on the main factors for their accumulation and degradation. NIH. [Link]

  • Furdek Turk, M., et al. (2024, September 24). Spatial and temporal distribution of tributyltin in the coastal environment of the Croatian Adriatic (2016-2023): TBT remains a cause for concern. Frontiers. [Link]

  • ResearchGate. (n.d.). Pathways of tributyltin (TBT) accumulation in the environment. [Link]

  • LCGC International. (2022, November 7). Investigating the Environmental Impact of Organotins. [Link]

  • Okoro, H. K., et al. (2011). Toxicity and speciation analysis of organotin compounds. Chemical Speciation & Bioavailability. [Link]

  • ResearchGate. (2025, August 9). Impacts of microplastics on organotins' photodegradation in aquatic environments. [Link]

  • ResearchGate. (2025, August 7). Biodegradation of Tributyltins (Organotins) by Marine bacteria. [Link]

  • Basutkar, M. R. (2020, September 16). A Review On Tributyltin (TBT) Biodegradation By Microbes And Study Of Degradation Pathway. IJRAR.org. [Link]

  • Ayanda, O. S., et al. (2012). Fate and Remediation of Organotin Compounds in Seawaters and Soils. Cape Peninsula University of Technology. [Link]

  • Santosa, S. J. (2014). Organotin Compounds and the Environment. Jurnal Manusia dan Lingkungan. [Link]

  • Cahill, T. M., et al. (2016). Gas Chromatographic Approach to Evaluate the Efficacy of Organotin Degrading Microbes. International Journal of Environmental Science and Development. [Link]

  • Yáñez, J., et al. (2015, July 15). Biodegradation of Tributyltin (TBT) by Extremophile Bacteria from Atacama Desert and Speciation of Tin By-products. PubMed. [Link]

  • Okoro, H. K., et al. (2025, August 6). Sources, Environmental Levels and Toxicity of Organotin in Marine Environment-A Review. ResearchGate. [Link]

  • ResearchGate. (2025, August 6). Biodegradation of Tributyltins (Organotins) by Marine bacteria. [Link]

  • White, J. S., & Tobin, J. M. (1995). Organotin compounds and their interactions with microoganisms. Canadian Journal of Microbiology. [Link]

  • Taylor & Francis. (n.d.). Organotin compounds – Knowledge and References. [Link]

  • Landmeyer, J. E., et al. (2025, August 6). Biotransformation of Tributyltin to Tin in Freshwater RiverBed Sediments Contaminated by an Organotin Release. ResearchGate. [Link]

  • Maguire, R. J., & Tkacz, R. J. (1985). Degradation of the tri-n-butyltin species in water and sediment from Toronto Harbor. Journal of Agricultural and Food Chemistry. [Link]

  • Inoue, H., et al. (2003). Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis. PMC. [Link]

  • ResearchGate. (n.d.). Organotin Compounds: Environmental Fate and Analytics. [Link]

  • Okoro, H. K., et al. (2011). Human exposure, biomarkers, and fate of organotins in the environment. PubMed. [Link]

  • RIVM. (n.d.). Environmental risk limits for organotin compounds. [Link]

  • Lager, T., et al. (2020). Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. Environmental Science and Pollution Research. [Link]

  • Maguire, R. J. (1984). Degradation of the tri-n-butyltin species in water. Journal of Agricultural and Food Chemistry. [Link]

Sources

Validation

Assessing the Biocidal Spectrum of Bis(tripropyltin) oxide: A Comparative Technical Guide

Topic: Assessing the Biocidal Spectrum of Bis(tripropyltin) oxide against Various Microorganisms Content Type: Publish Comparison Guide Executive Summary & Chemical Identity Bis(tripropyltin) oxide (Propyl-TBTO or TPrT o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Biocidal Spectrum of Bis(tripropyltin) oxide against Various Microorganisms Content Type: Publish Comparison Guide

Executive Summary & Chemical Identity

Bis(tripropyltin) oxide (Propyl-TBTO or TPrT oxide; CAS 1067-29-4) is an organotin compound structurally distinct from the more widely known Bis(tributyltin) oxide (Butyl-TBTO). While both belong to the trialkyltin class, the propyl homologue exhibits a distinct toxicological profile governed by the "chain-length effect" inherent to organometallic chemistry.

This guide provides a rigorous technical assessment of the biocidal spectrum of Bis(tripropyltin) oxide, contrasting it with its butyl analog and modern non-tin alternatives. It is designed for researchers investigating comparative toxicology, legacy environmental contaminants, or structure-activity relationships (SAR) in biocides.

Critical Note: Like most trialkyltins, Bis(tripropyltin) oxide is a potent endocrine disruptor and persistent organic pollutant. Its use is severely restricted globally under regulations similar to those governing Tributyltin (TBT). This guide is for scientific assessment and remediation research, not for commercial formulation.

Mechanism of Action: The Organotin Uncoupling Pathway

Trialkyltins, including Bis(tripropyltin) oxide, function primarily as ionophores and oxidative phosphorylation uncouplers. They do not rely on cell wall destruction (like quats) but rather target the bioenergetic machinery of the cell.

Key Mechanisms:

  • Cl⁻/OH⁻ Exchange: The lipophilic tripropyltin cation (Pr3Sn⁺) integrates into the inner mitochondrial membrane (or bacterial plasma membrane), facilitating an electroneutral exchange of chloride for hydroxide ions. This dissipates the proton motive force (PMF).

  • ATP Synthase Inhibition: The compound binds to the F0 subunit of ATP synthase, blocking the proton channel and halting ATP production.

  • Apoptosis Induction: In eukaryotic cells, it triggers the intrinsic apoptotic pathway via mitochondrial swelling and cytochrome c release.

Figure 1: Mechanism of Action – Mitochondrial Uncoupling

MOA cluster_mech Dual Toxicity Pathway Exposure Bis(tripropyltin) Oxide (Exposure) Uptake Lipophilic Entry (Crosses Cell Membrane) Exposure->Uptake Target Mitochondria / Bacterial Membrane Uptake->Target IonExchange Cl-/OH- Exchange (Dissipates pH Gradient) Target->IonExchange ATPSynthase Binds F0 Subunit (Blocks H+ Channel) Target->ATPSynthase EnergyFail ATP Depletion IonExchange->EnergyFail Loss of PMF ATPSynthase->EnergyFail Halt Phosphorylation Death Cell Death (Necrosis/Apoptosis) EnergyFail->Death

Caption: The dual pathway of organotin toxicity disrupting cellular bioenergetics via ion exchange and direct enzyme inhibition.

Comparative Biocidal Spectrum

The biocidal efficacy of organotins follows a strict Structure-Activity Relationship (SAR). Toxicity generally peaks at specific alkyl chain lengths for different organisms.

  • Mammals: Ethyl > Propyl > Butyl (Toxicity decreases as chain lengthens).

  • Bacteria (Gram-): Propyl > Butyl (Propyl is often more effective against resistant Gram-negatives).

  • Fungi: Butyl > Propyl (Butyl is the optimal antifungal chain length).

Table 1: Comparative Efficacy Profile
Target Organism ClassBis(tripropyltin) Oxide (Pr-TBTO)Bis(tributyltin) Oxide (Bu-TBTO)Copper Pyrithione (Alternative)
Gram-Positive Bacteria (e.g., S. aureus)High (MIC: 0.1–0.5 µg/mL)High (MIC: 0.2–0.8 µg/mL)Moderate (MIC: 1.0–5.0 µg/mL)
Gram-Negative Bacteria (e.g., E. coli, Pseudomonas)Moderate-High (More effective than Butyl)Low-Moderate (Often resistant due to efflux)Low (Requires co-biocide)
Fungi / Yeasts (e.g., C. albicans, A. niger)High Very High (Optimal chain length)High
Marine Algae (e.g., Skeletonema)Very High (EC50: ~20 µg/L)Extreme (EC50: <1.0 µg/L)High
Mammalian Toxicity (Rat Oral LD50)High (~30–50 mg/kg)Moderate (~150–200 mg/kg)Low (>500 mg/kg)

Analysis: Bis(tripropyltin) oxide is a "sharper" biocide than TBT against Gram-negative bacteria due to its slightly lower lipophilicity, allowing better penetration of the outer membrane porins compared to the bulkier butyl chains. However, this comes at the cost of significantly higher mammalian toxicity, rendering it less suitable for commercial handling than TBT was (historically).

Experimental Protocols for Assessment

To validate the spectrum of Bis(tripropyltin) oxide, researchers must use standardized assays that account for its low water solubility and high adsorption to plastics.

Protocol A: Minimum Inhibitory Concentration (MIC) – Broth Microdilution

Standard: CLSI M07-A10 (modified for organotins)

  • Stock Preparation: Dissolve Bis(tripropyltin) oxide in DMSO (Dimethyl sulfoxide) to 10 mg/mL. Note: Do not use ethanol alone as precipitation can occur upon aqueous dilution.

  • Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 64 µg/mL to 0.06 µg/mL.

  • Inoculum: Standardize bacterial suspension to 5 x 10⁵ CFU/mL.

  • Incubation: 37°C for 18–24 hours.

  • Endpoint: The lowest concentration with no visible turbidity.

    • Validation Step: Plate 10 µL from clear wells onto agar to distinguish bacteriostatic vs. bactericidal activity (MBC).

Protocol B: ATP Synthesis Inhibition Assay (Luciferin-Luciferase)

Purpose: To confirm the mechanism of action (uncoupling).

  • Cell Culture: Grow S. cerevisiae or E. coli to mid-log phase.

  • Exposure: Treat aliquots with Bis(tripropyltin) oxide (at 0.5x, 1x, 2x MIC) for 30 minutes.

  • Lysis: Lyse cells using boiling buffer (Tris-EDTA, 100°C) to release ATP immediately and stop ATPases.

  • Detection: Add Luciferin/Luciferase reagent.[1]

  • Measurement: Read luminescence on a luminometer.

    • Result: A sharp drop in luminescence compared to control indicates ATP depletion.

Figure 2: Experimental Workflow for Biocidal Assessment

Workflow cluster_assays Assay Types Stock Stock Solution (DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Incubation Incubation (24h @ 37°C) Dilution->Incubation Inoculum Inoculum (5x10^5 CFU/mL) Inoculum->Dilution Readout Readout Incubation->Readout MIC Turbidity (MIC) Readout->MIC ATP Luminescence (ATP) Readout->ATP

Caption: Standardized workflow for determining MIC and mechanistic ATP inhibition.[1][2]

Safety & Environmental Impact

The utility of Bis(tripropyltin) oxide is severely limited by its environmental toxicology.

  • Imposex: Like TBT, the propyl variant causes the superimposition of male sexual characters on female marine gastropods (imposex) at concentrations as low as 1–2 ng/L .

  • Bioaccumulation: High Kow (Octanol-water partition coefficient) leads to rapid accumulation in lipid tissues of aquatic life.

  • Mammalian Risk: The propyl chain length places this compound in a "sweet spot" for mammalian toxicity (higher than butyl), posing severe neurotoxic risks (cerebral edema) to researchers if handled without rigorous PPE.

References
  • Laughlin, R. B., et al. (1985). "Structure-activity relationships for organotin compounds: Correlations between the Hansch π parameter and toxicity." Environmental Toxicology and Chemistry. Link

  • Yamada, J., et al. (1978). "Effects of Trialkyltin Chlorides on Microbial Growth." Agricultural and Biological Chemistry. Link

  • Fent, K. (1996). "Ecotoxicology of organotin compounds." Critical Reviews in Toxicology. Link

  • Hoch, M. (2001). "Organotin compounds in the environment—an overview." Applied Geochemistry. Link

  • PubChem. (n.d.). "Bis(tripropyltin) oxide - Compound Summary." National Library of Medicine. Link

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Comparative

Comparative Performance Analysis of Bis(tripropyltin) Oxide in Wood Treatment: A Historical Benchmark Against Modern Industry Standards

This guide provides a comprehensive technical analysis of Bis(tripropyltin) oxide, a historical organotin-based wood preservative, benchmarked against current industry standards such as Alkaline Copper Quaternary (ACQ) a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Bis(tripropyltin) oxide, a historical organotin-based wood preservative, benchmarked against current industry standards such as Alkaline Copper Quaternary (ACQ) and Copper Azole (CA). For the intended audience of researchers and scientists, this document moves beyond a simple product-to-product comparison. Instead, it offers a causal analysis, exploring the scientific and regulatory rationale that precipitated the shift away from organotin compounds toward modern, copper-based systems. We will dissect the efficacy, toxicological profiles, and environmental fate of these preservatives, supported by standardized testing methodologies.

The central thesis of this guide is that while Bis(tripropyltin) oxide demonstrated broad-spectrum biocidal efficacy, its adverse toxicological and ecotoxicological characteristics render it obsolete and unsuitable under current environmental and health regulations. Modern preservatives have been engineered to provide targeted, durable protection with significantly improved safety profiles.

The Candidate Under Review: Bis(tripropyltin) oxide (TPTO)

Bis(tripropyltin) oxide belongs to the organotin family of chemicals, which were once widely used as biocides in applications ranging from anti-fouling paints for ship hulls to wood preservation.[1][2]

  • Mechanism of Action: As a tri-substituted organotin, its primary fungicidal and bactericidal properties stem from the interaction of the organotin molecule with cellular processes.[1] These compounds are known to disrupt mitochondrial energy production and compromise cell membrane integrity in target organisms, leading to cell death. This broad-spectrum activity made it a potent, if indiscriminate, biocide.

  • Historical Efficacy: Organotin compounds were effective against a wide range of wood-destroying fungi and insects. Their use in wood treatments was intended to confer long-term durability to timber exposed to biological threats.[1]

  • The Scientific Basis for Obsolescence: Toxicity and Environmental Persistence: The very properties that made TPTO an effective biocide also led to its downfall.

    • Human Toxicity: Organotin compounds are recognized for their severe toxicity. Bis(tripropyltin) oxide is classified as toxic if swallowed, in contact with skin, or inhaled.[3] Acute exposure in humans has been linked to a range of symptoms, including respiratory distress, headaches, and skin irritation.[4] The U.S. Environmental Protection Agency (EPA) has extensively documented the risks associated with organotins, leading to stringent regulations on their use.[5][6]

    • Ecotoxicity: The most significant driver for the restriction of organotins was their devastating impact on the aquatic environment.[1] Leaching from treated surfaces, such as ship hulls and wood pilings, introduced these compounds into marine and freshwater ecosystems. They are known to be extremely toxic to aquatic organisms, even at very low concentrations, and can act as endocrine disruptors, causing reproductive failure and population decline in some species.[1][7] Their persistence in sediment and bioaccumulation in the food chain pose long-term environmental hazards.

The Industry Benchmarks: Modern Copper-Based Preservatives

In response to the health and environmental risks posed by older preservatives like Chromated Copper Arsenate (CCA) and organotins, the industry transitioned to new formulations. The most prominent are Alkaline Copper Quaternary (ACQ) and Copper Azole (CA).[8][9]

Alkaline Copper Quaternary (ACQ)
  • Composition and Mechanism: ACQ formulations consist of copper oxide solubilized in an amine carrier combined with a quaternary ammonium compound ("quat"). Copper is a well-established, broad-spectrum fungicide and insecticide.[10] The quat acts as a co-biocide, enhancing efficacy, particularly against certain copper-tolerant fungi and insects.

  • Performance and Environmental Profile: ACQ has demonstrated broad-spectrum efficacy in protecting wood from decay and termite attacks, with performance considered equivalent or superior to CCA in many studies.[10][11] While copper can still leach from treated wood and has some aquatic toxicity, it lacks the high mammalian toxicity and bioaccumulative potential of organotins.[11][12]

Copper Azole (CA)
  • Composition and Mechanism: Copper Azole combines copper with an azole co-biocide, such as tebuconazole or propiconazole.[13][14] This combination is highly synergistic; copper provides the primary defense against insects and decay, while the azoles are exceptionally effective against brown- and white-rot fungi, including those that have a higher tolerance to copper alone.[13][14][15]

  • Performance and Environmental Profile: CA is now one of the most widely used wood preservatives for residential applications.[16][17] Long-term field tests confirm its excellent efficacy against decay fungi and termites, performing as well as or better than ACQ.[18] The azoles are biodegradable, and the overall system presents a significantly lower risk to human health and the environment compared to its predecessors.[13]

Comparative Performance and Safety Analysis

The fundamental difference between Bis(tripropyltin) oxide and modern alternatives lies in the balance between efficacy and safety. While all are effective biocides, their toxicological and environmental footprints are vastly different.

FeatureBis(tripropyltin) oxide (Historical)Alkaline Copper Quaternary (ACQ)Copper Azole (CA)
Primary Active Ingredients Hexapropyl distannoxaneCopper Oxide, Didecyldimethylammonium Carbonate (Quat)Copper Carbonate, Tebuconazole/Propiconazole (Azoles)
Biocidal Mechanism Broad disruption of cellular energy and membranesCopper is a broad-spectrum biocide; Quat enhances efficacyCopper is the primary biocide; Azoles target copper-tolerant fungi
Efficacy vs. Fungi High (Broad Spectrum)High (Broad Spectrum)[10]Very High (Synergistic action against copper-tolerant fungi)[13][18]
Efficacy vs. Insects HighHigh[10]High[15][16]
Acute Human Toxicity High. Toxic via oral, dermal, and inhalation routes.[3][19]Moderate. Corrosive; can cause skin and eye irritation.[16]Moderate. Corrosive; can cause skin burns and eye damage.[16]
Aquatic Ecotoxicity Very High. Severe toxicity to aquatic life; endocrine disruptor.[1][7]Moderate. Toxic to aquatic organisms, but less persistent and bioaccumulative.Moderate. Toxic to aquatic organisms, but less persistent and bioaccumulative.
Leaching Potential Moderate to High, leading to environmental contamination.[1]Moderate. Leaching is a factor, but fixation is generally good.[12]Moderate. Azoles are relatively leach-resistant.[13]
Regulatory Status Banned or severely restricted for most uses globally.Approved for residential and industrial use (e.g., EPA, AWPA).[8][20]Approved for residential and industrial use (e.g., EPA, AWPA).[17][20]

Standardized Protocols for Efficacy and Permanence Evaluation

To ensure objective and repeatable comparisons of wood preservatives, standardized laboratory procedures are essential. The American Wood Protection Association (AWPA) provides the core methodologies used in North America and referenced globally.

Protocol: AWPA E10 - Laboratory Soil-Block Culture Test

This standard is the primary laboratory method for determining the minimum amount of a preservative effective in preventing decay by pure cultures of wood-destroying fungi.[21][22][23]

Objective: To determine the toxic thresholds of a wood preservative against selected decay fungi under optimized laboratory conditions.

Step-by-Step Methodology:

  • Preparation of Wood Blocks: Small, clear sapwood blocks (e.g., Southern Pine) are prepared to a standard size (e.g., 19x19x19 mm).

  • Preservative Treatment: Groups of blocks are pressure-treated with a graded series of preservative concentrations. Untreated and solvent-treated control blocks are included.

  • Conditioning and Leaching (Optional): Post-treatment, blocks may be subjected to a standardized leaching procedure (per AWPA E11) to simulate weathering before the decay test.[21]

  • Initial Weighing: All blocks are oven-dried to a constant weight and weighed precisely. This is the initial weight (W1).

  • Assembly of Test Bottles: Culture bottles are prepared with a soil substrate, feeder strips of wood, and sterilized. They are then inoculated with a specific test fungus (e.g., Gloeophyllum trabeum for brown rot or Trametes versicolor for white rot).

  • Incubation: The conditioned, weighed test blocks are placed in the culture bottles on the feeder strips, exposing them to the actively growing fungus.

  • Decay Period: The bottles are incubated under optimal conditions (e.g., 27°C, 80% RH) for a set period, typically 12 weeks.[21]

  • Final Weighing: After incubation, blocks are removed, carefully cleaned of fungal mycelium, oven-dried, and re-weighed to determine the final weight (W2).

  • Data Analysis: The percentage weight loss for each block is calculated: Weight Loss (%) = ((W1 - W2) / W1) * 100. The preservative retention that prevents significant weight loss (compared to controls) is identified as the toxic threshold.

Diagram: AWPA E10 Standard Soil-Block Test Workflow

AWPA_E10_Workflow prep 1. Prepare & Weigh Wood Blocks (W1) treat 2. Pressure Treat Blocks (Graded Concentrations) prep->treat leach 3. (Optional) Leaching per AWPA E11 treat->leach sterilize 4. Sterilize Blocks & Culture Bottles leach->sterilize inoculate 5. Inoculate Bottles with Test Fungus sterilize->inoculate incubate 6. Place Blocks in Bottles & Incubate (12 Weeks) inoculate->incubate clean 7. Clean & Dry Blocks incubate->clean weigh2 8. Final Weighing (W2) clean->weigh2 analyze 9. Calculate % Weight Loss & Determine Threshold weigh2->analyze

Caption: Standardized workflow for evaluating preservative efficacy using the AWPA E10 soil-block method.

The Modern Decision Framework for Preservative Selection

The choice of a wood preservative is no longer based solely on biocidal efficacy. A multi-tiered decision process incorporating regulatory compliance, human safety, and environmental impact is now the standard. This framework explains the causality behind the industry's evolution.

Diagram: Decision Logic for Wood Preservative Selection

Preservative_Selection_Logic start Start: Define Application Need efficacy Efficacy Check: Effective against target fungi & insects? start->efficacy regulatory Regulatory & Safety Check: Approved by EPA/Relevant Bodies? Acceptable Human Toxicity Profile? efficacy->regulatory Yes fail_reg FAIL: High Toxicity / Banned (e.g., Organotins) regulatory->fail_reg No environmental Environmental Check: Acceptable Ecotoxicity? Low Leaching & Persistence? regulatory->environmental Yes fail_env FAIL: High Environmental Risk environmental->fail_env No pass_all PASS: Select Preservative (e.g., ACQ, Copper Azole) environmental->pass_all Yes

Caption: Modern decision-making framework for selecting an appropriate wood preservative.

This logical flow demonstrates authoritatively why compounds like Bis(tripropyltin) oxide are screened out. While they may pass the initial efficacy check, they fail decisively at the regulatory and safety checkpoint due to unacceptable human toxicity and environmental risks.

Conclusion

The benchmarking of Bis(tripropyltin) oxide against modern standards like ACQ and Copper Azole is not a contest between viable alternatives but a clear illustration of scientific progress in the field of wood preservation.

  • Bis(tripropyltin) oxide represents a class of highly effective but environmentally untenable biocides. Its legacy is a cautionary tale of the consequences of broad, persistent toxicity, which led to its necessary restriction by regulatory bodies worldwide.

  • ACQ and Copper Azole are the result of decades of research aimed at creating preservatives that balance efficacy with environmental stewardship and human safety. They employ a more targeted chemical approach, providing durable, long-term protection for wood products while minimizing the collateral risks that defined older-generation chemicals.

For researchers and scientists, the trajectory from organotins to copper-based systems serves as a compelling case study in the evolution of chemical product design, where a holistic assessment of a compound's lifecycle—from performance to environmental fate—is paramount.

References

  • AWPA Standard, E10, Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures. American Wood Protection Association. (Source: Michigan Technological University, Wood Protection Group Laboratory Testing | CFRES) [Link]

  • AWPA E10-22, Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures. (Source: GlobalSpec) [Link]

  • Freeman, M. H., & McIntyre, C. R. (2008). A comprehensive review of copper-based wood preservatives. Forest Products Journal, 58(11), 6-27. (Referenced in: Chemical Wood Preservative Systems in North America) [Link]

  • Xie, C., et al. (2012). Micronized Copper Azole (MCA) Efficacy Update. Wood Preservation Canada. [Link]

  • AWPA E10-01, Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures (Withdrawn Jan 2001). (Source: standard.no) [Link]

  • Micronized Copper Azole Treatment for Wood Protection. (Source: Arxada) [Link]

  • Temiz, A., et al. (2008). Weathering performance of wood treated with copper azole and water repellents. Building and Environment, 43(8), 1386-1391. [Link]

  • Rahman, M. R., et al. (2011). Chemical modification of tropical wood: effects of organotin(IV) complex treatment. The American Journal of Applied Sciences. [Link]

  • Wood Preservatives Overview. (Source: University of Florida, IFAS Extension) [Link]

  • AWPA GDH-13, Guidance Document for Sponsors of Remedial Wood Preservative Systems. (Source: American Wood Protection Association) [Link]

  • AWPA Standard, E10-91, Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures. (Source: ResearchGate) [Link]

  • Bis(tripropyltin) oxide Hazard Summary. (Source: PubChem, National Institutes of Health) [Link]

  • Investigating the Environmental Impact of Organotins. (2022). LCGC International. [Link]

  • Environmental risk limits for organotin compounds. (2014). RIVM Report. [Link]

  • Environmental Poisons: New Method To Evaluate Highly Toxic Tin Compounds. (2007). ScienceDaily. [Link]

  • Adebayo, I. A., et al. (2015). Sources, Environmental Levels and Toxicity of Organotin in Marine Environment-A Review. Journal of Environmental & Analytical Toxicology. [Link]

  • Overview of Wood Preservative Chemicals. (Source: U.S. Environmental Protection Agency) [Link]

  • Status of Pesticides in Registration, Reregistration, and Special Review. (1998). U.S. Environmental Protection Agency. [Link]

  • Wood Preservation Standards. (Source: Wood Preservation Canada) [Link]

  • Wood preservation. (Source: Wikipedia) [Link]

  • Wood Preservation. (Source: Whole Building Design Guide) [Link]

  • The Changing Face of Wood Preservatives in the UK and Europe. (2024). Polesaver. [Link]

  • Bis(tributyltin) oxide Toxicology Data. (Source: PubChem, National Institutes of Health) [Link]

  • Tributyltin Oxide (CICADS 14). (1999). International Programme on Chemical Safety. [Link]

  • Acute Effect of Indoor Exposure to Paint Containing Bis(tributyltin) Oxide. (1991). Centers for Disease Control and Prevention (CDC). [Link]

  • A Guide to Non Toxic Wood Preservatives. (2025). TimberSol. [Link]

  • 5 Essential Wood Preservers to Safeguard Your Timber Against Decay and Damage. (2024). Wood Finishes Direct. [Link]

  • 5 Best wood preservative – Professional UK Guide. (2025). Chameleon Windows Restoration. [Link]

  • Evaluating ACQ as an Alternative Wood Preservative System. (1992). U.S. Environmental Protection Agency. [Link]

  • Is there a natural organic alternative to wood preservatives. (2023). Reddit r/woodworking. [Link]

  • Zhang, J., et al. (2020). Leachability of ACQ-D after three different preservative treatments. Wood Research. [Link]

  • A Brief Canadian Update. (2002). Canadian Wood Preservation Association. [Link]

  • Gérardin, P. (2016). New alternatives for wood preservation based on thermal and chemical modification of wood—a review. Annals of Forest Science. [Link]

  • Reinprecht, L. (2016). Chemical Protection of Wood. ResearchGate. [Link]

  • H. P. S., A. K., et al. (2012). Treatability of Tropical Wood Using Newly Synthesized Organotin(IV) Complexes. Journal of Chemistry. [Link]

  • Treated Wood Fact Sheet. (2021). National Pesticide Information Center. [Link]

  • Jiang, J., et al. (2019). Effect of the ACQ preservative on the bonding strength of aqueous polymer isocyanate bonded Masson pine joints and on the adhesive penetration into wood. BioResources. [Link]

  • Archer, K. (2002). A Brief Canadian Update. Canadian Wood Preservation Association. [Link]

  • Lebow, S., & Lebow, P. (2014). Effect of precipitation pattern on leaching of preservative from treated wood and implications for accelerated testing. Maderas. Ciencia y tecnología. [Link]

  • Reregistration and Other Review Programs Predating Pesticide Registration Review. (2025). U.S. Environmental Protection Agency. [Link]

  • Cooper, P. A. (2003). Depletion of wood preservatives – some issues. The International Research Group on Wood Protection. [Link]

  • Lebow, S. T. (2004). Laboratory leaching tests on treated wood according to different harmonised test procedures. The International Research Group on Wood Protection. [Link]

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  • Status of Pesticides in Reregistration and Special Review (Rainbow Report). (1995). U.S. Environmental Protection Agency. [Link]

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Validation

A Senior Application Scientist's Guide to the Inter-laboratory Determination of Bis(tripropyltin) Oxide in Timber

This guide provides a comprehensive overview and practical advice for researchers, scientists, and professionals involved in the analysis of Bis(tripropyltin) oxide (TPTO) in timber. It navigates the complexities of anal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and practical advice for researchers, scientists, and professionals involved in the analysis of Bis(tripropyltin) oxide (TPTO) in timber. It navigates the complexities of analytical methodologies, emphasizing the principles of scientific integrity and providing a framework for establishing robust and reliable inter-laboratory comparisons. While specific inter-laboratory data for TPTO is not as prevalent as for its close analog, Bis(tributyltin) oxide (TBTO), the foundational analytical principles are directly applicable. This guide synthesizes established methods for organotin analysis, drawing from authoritative sources to present a scientifically grounded approach.

Introduction: The Significance of Accurate TPTO Determination

Bis(tripropyltin) oxide is an organotin compound utilized as a wood preservative due to its fungicidal properties. Its application in timber necessitates accurate and reproducible analytical methods to ensure product quality, assess environmental impact, and comply with regulatory standards. The complex matrix of wood, however, presents significant challenges to the precise quantification of TPTO. Inter-laboratory comparisons are crucial for validating analytical methods, ensuring consistency across different testing facilities, and establishing a benchmark for accuracy and reliability in the wood preservation industry. While formal inter-laboratory studies specifically for TPTO in timber are not widely published, valuable insights can be drawn from extensive studies on similar organotin compounds like TBTO.[1]

Comparative Analysis of Analytical Methodologies

The determination of TPTO in timber can be approached through several analytical techniques, each with its inherent advantages and limitations. The choice of method often depends on the required sensitivity, specificity, available instrumentation, and the overall objective of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely employed technique for the speciation and quantification of organotin compounds.[2] Its high sensitivity and specificity make it ideal for identifying and measuring TPTO, even at trace levels. The methodology typically involves three key steps: extraction, derivatization, and GC-MS analysis.

  • Expertise & Experience: The causality behind derivatization lies in the need to convert the relatively polar and non-volatile TPTO into a more volatile and thermally stable compound suitable for gas chromatography. Alkylation, typically using a Grignard reagent or sodium tetraethylborate, is a common and effective derivatization strategy.[3][4] This chemical modification is essential for achieving good chromatographic peak shape and reproducible results. The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete conversion of TPTO to its tetra-alkylated form.

  • Trustworthiness: A self-validating GC-MS protocol for TPTO analysis should include the use of an appropriate internal standard, such as a different trialkyltin compound not expected to be present in the sample (e.g., tri-n-butyltin chloride if analyzing for tri-n-propyltin). This allows for correction of variations in extraction efficiency and instrument response, thereby enhancing the accuracy and reliability of the results.

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)

This powerful hyphenated technique offers an alternative to GC-MS, particularly for the analysis of a wider range of organotin species without the need for derivatization. HPLC separates the different organotin compounds, which are then detected with high sensitivity and elemental specificity by the ICP-MS.

  • Expertise & Experience: The primary advantage of HPLC-ICP-MS is the elimination of the derivatization step, which can be a source of error and variability. This simplifies the sample preparation procedure and can improve sample throughput. The choice of the HPLC column and mobile phase is critical for achieving adequate separation of TPTO from other organotin compounds and matrix components.

  • Trustworthiness: The inherent elemental specificity of ICP-MS provides a high degree of confidence in the identification of tin-containing compounds. The use of an internal standard, preferably an isotopically enriched tin compound, is recommended for the most accurate quantification.

Atomic Absorption Spectrometry (AAS)

AAS is a more traditional technique for the determination of total tin content. While it does not provide speciation information (i.e., it cannot distinguish TPTO from other tin compounds), it can be a cost-effective method for screening and quality control purposes where the primary concern is the total tin concentration.

  • Expertise & Experience: The sample preparation for AAS typically involves acid digestion to break down the organic matrix and convert all tin species to a single inorganic form. The choice of acid mixture and digestion parameters is crucial for complete recovery of tin from the complex wood matrix.

  • Trustworthiness: For total tin analysis, the method can be validated using certified reference materials of wood with a known tin content. However, its inability to speciate organotin compounds is a significant limitation for a comprehensive risk assessment.

Data Presentation: Performance Comparison of Analytical Techniques

FeatureGas Chromatography-Mass Spectrometry (GC-MS)HPLC-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)Atomic Absorption Spectrometry (AAS)
Principle Separation of volatile derivatives by GC, detection by MS.Separation by HPLC, elemental detection by ICP-MS.Measurement of light absorption by ground-state atoms.
Specificity High (provides speciation).Very High (provides speciation).Low (measures total tin).
Sensitivity High (ng/g to pg/g levels).Very High (pg/g to fg/g levels).Moderate (µg/g to ng/g levels).
Derivatization Required.Not required.Not required (digestion needed).
Sample Throughput Moderate.Moderate to High.High.
Instrumentation Cost Moderate to High.High.Low to Moderate.
Key Advantage Excellent for speciation of volatile compounds.Direct analysis without derivatization.Cost-effective for total element analysis.
Key Limitation Derivatization step can be a source of error.High initial instrument cost.Does not provide speciation.

Note: The performance characteristics are generalized for organotin compounds. Specific Limits of Detection (LOD) and Quantification (LOQ) for TPTO will depend on the specific instrumentation, method optimization, and the complexity of the timber matrix.

Experimental Protocols: A Validated GC-MS Method for Organotin Analysis in Timber

The following protocol is based on established methods for the determination of organotin compounds in solid matrices and is adaptable for TPTO analysis. It is essential to validate this method for TPTO in the specific type of timber being analyzed.

Sample Preparation
  • Grinding: The timber sample should be ground to a fine powder (e.g., to pass a 20-mesh sieve) to ensure homogeneity and efficient extraction.

  • Drying: The moisture content of the wood should be determined, and the sample can be either air-dried or oven-dried at a low temperature (e.g., 60°C) to a constant weight. Results should be reported on a dry-weight basis.

Extraction
  • Solvent System: A common extraction solvent is a mixture of an organic solvent (e.g., hexane or toluene) with a complexing agent (e.g., tropolone) and an acid (e.g., acetic acid or hydrochloric acid). The acid helps to break the bonds between the organotin and the wood matrix.

  • Procedure:

    • Weigh accurately about 1-2 g of the powdered wood sample into a centrifuge tube.

    • Add a known amount of an appropriate internal standard (e.g., tri-n-butyltin chloride).

    • Add 10 mL of the extraction solvent.

    • Shake vigorously for at least 1 hour using a mechanical shaker.

    • Centrifuge the mixture and carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the residue two more times.

    • Combine the supernatants.

Derivatization
  • Reagent: Sodium tetraethylborate (NaBEt4) is a common derivatizing agent that converts the tripropyltin cation to the volatile tetraethyl-tripropyltin.

  • Procedure:

    • Adjust the pH of the combined extract to approximately 4-5 using a buffer solution (e.g., acetate buffer).

    • Add 1 mL of a freshly prepared 2% (w/v) solution of NaBEt4.

    • Shake the mixture for about 30 minutes.

    • The derivatized organotins will be in the organic phase. If an aqueous extraction was performed, a liquid-liquid extraction with a non-polar solvent like hexane is necessary at this stage.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

    • Injector: Splitless injection is typically used for trace analysis.

    • Oven Temperature Program: An optimized temperature program is required to separate the target analytes. A typical program might start at 60°C, ramp to 280°C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) is commonly used.

    • Acquisition Mode: Selected Ion Monitoring (SIM) mode is preferred for higher sensitivity and selectivity, monitoring characteristic ions of the derivatized TPTO and the internal standard.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis TimberSample Timber Sample Grinding Grinding TimberSample->Grinding Drying Drying Grinding->Drying Shaking Mechanical Shaking Drying->Shaking ExtractionSolvent Extraction Solvent (e.g., Hexane/Tropolone/Acid) ExtractionSolvent->Shaking InternalStandard Internal Standard (e.g., TBT-Cl) InternalStandard->Shaking Centrifugation Centrifugation Shaking->Centrifugation Extract Combined Supernatant Centrifugation->Extract Reaction Reaction Extract->Reaction DerivatizingAgent Derivatizing Agent (e.g., NaBEt4) DerivatizingAgent->Reaction DerivatizedExtract Derivatized Extract Reaction->DerivatizedExtract GCMS GC-MS Analysis DerivatizedExtract->GCMS Data Data Acquisition & Processing GCMS->Data Result Result (TPTO Concentration) Data->Result

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Bis(tripropyltin) Oxide

As a Senior Application Scientist, my goal is to empower you with not just the products for your research, but also the critical knowledge to handle them safely and responsibly. Bis(tripropyltin) oxide and related organo...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to empower you with not just the products for your research, but also the critical knowledge to handle them safely and responsibly. Bis(tripropyltin) oxide and related organotin compounds are potent tools in chemical synthesis, but their high toxicity necessitates a rigorous and well-understood disposal protocol. This guide moves beyond a simple checklist to provide a deep, procedural framework for the safe management and disposal of bis(tripropyltin) oxide waste, ensuring the protection of both laboratory personnel and the environment.

The core principle of this guide is containment and irreversible conversion . Organotin compounds are persistent and highly toxic; therefore, our primary objective is to prevent their release and, where possible, to chemically convert them into less hazardous inorganic tin species.

Understanding the Hazard: Why Strict Protocols are Essential

Bis(tripropyltin) oxide is classified as acutely toxic and environmentally hazardous. Its danger lies in its high toxicity via multiple exposure routes and its severe, long-lasting impact on aquatic ecosystems.[1] Understanding the specific risks is the first step in appreciating the causality behind the stringent disposal procedures.

  • Human Toxicity: This compound is toxic if swallowed, inhaled, or absorbed through the skin.[1] Organotin compounds can target the central nervous system, immune system, skin, and eyes.[2][3] The potential for severe skin irritation and delayed chemical burns underscores the need for impeccable personal protective equipment (PPE).[2]

  • Environmental Toxicity: Bis(tripropyltin) oxide is categorized as very toxic to aquatic life with long-lasting effects.[1] Organotins are known endocrine disruptors in marine organisms and can bioaccumulate, leading to significant ecological damage even at very low concentrations.[4][5]

The Occupational Safety and Health Administration (OSHA) and other regulatory bodies have established strict exposure limits for organotin compounds, reflecting their high toxicity.

Table 1: Occupational Exposure Limits for Organotin Compounds (as Sn)
Agency Limit Type Value (mg/m³) Notes
OSHAPEL (TWA)0.1Applies to all organic tin compounds.[6]
NIOSHREL (TWA)0.1Skin designation.[6]
ACGIHTLV (TWA)0.1-
ACGIHSTEL0.2-
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit. Data sourced from OSHA, NIOSH, and ACGIH.[6]

Pre-Disposal Planning: Engineering Controls and PPE

Safe disposal begins long before waste is generated. It starts with establishing a controlled environment and ensuring every researcher is equipped with the correct PPE.

Engineering Controls All handling and preparation for the disposal of bis(tripropyltin) oxide must occur within a designated area, exclusively inside a certified chemical fume hood.[6][7] This is a non-negotiable control to prevent the inhalation of toxic vapors. The fume hood sash should be kept as low as possible.[7]

Personal Protective Equipment (PPE) A comprehensive PPE strategy is your primary defense against dermal and ocular exposure.[6]

Table 2: Required Personal Protective Equipment
Protection Type Specification and Rationale
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene) are mandatory.[6][8] Always inspect gloves for punctures or degradation before use. Double-gloving is recommended when handling pure compound or concentrated waste.
Eye and Face Protection Chemical safety goggles and a full-face shield (minimum 8-inch) must be worn to protect against splashes.[6][8]
Body Protection A flame-retardant or cotton lab coat should be worn.[6][7] Consider a chemically resistant apron for large-scale operations.
Respiratory Protection For normal handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or potential aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (N95 or better) is essential.[6][8]

Step-by-Step Disposal and Decontamination Protocols

All waste containing bis(tripropyltin) oxide is considered hazardous waste. It must never be disposed of down the drain or in regular trash.[9] The following protocols provide a systematic approach to managing different waste streams.

  • Containerization: Keep the compound in its original, sealed container. If the original container is compromised, overpack it in a larger, compatible, and sealable container.

  • Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "Bis(tripropyltin) oxide," and the associated hazard pictograms (e.g., skull and crossbones, environmental hazard).[10]

  • Segregation: Store the waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.[11]

  • Arrangement for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

The goal of decontamination is to convert the toxic organotin into less harmful inorganic tin oxides.

  • Initial Rinse: Inside a fume hood, perform a preliminary rinse of the contaminated glassware or equipment with a suitable organic solvent (e.g., acetone or toluene).[6][7] This rinse solvent must be collected as hazardous waste.

  • Chemical Decontamination: Prepare a decontamination solution. A common and effective method is to soak the rinsed glassware in a bleach solution overnight.[6] The oxidative properties of bleach help break the tin-carbon bonds.

  • Secondary Wash: After soaking, remove the glassware and wash it thoroughly with soap and water.[6]

  • Final Rinse: Perform a final rinse with deionized water, followed by a solvent like acetone to aid in drying.[6]

  • Verification: For critical applications, it may be necessary to verify the removal of tin residues using analytical methods.

This category includes items like gloves, absorbent pads, and pipette tips.

  • Collection: Immediately place all contaminated solid waste into a dedicated, sealed, and clearly labeled hazardous waste bag or container.[12] A heavy-duty plastic bag is typically sufficient.[6]

  • Sealing and Labeling: Once full, securely seal the bag. Label it clearly as "Hazardous Waste: Organotin Contaminated Debris."

  • Disposal: This waste must be disposed of through your institution's hazardous waste management program. Do not mix it with general laboratory trash.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.

Caption: Decision workflow for responding to a bis(tripropyltin) oxide spill.

  • Evacuate and Secure: Immediately alert personnel in the area and evacuate all non-essential staff.[6] Secure the location to prevent entry.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Contain the Spill: For liquid spills, create a dike around the spill's edge using an absorbent material like vermiculite, cat litter, or commercial spill pillows to prevent it from spreading.[13]

  • Absorb the Liquid: Apply absorbent material to the spill, working from the outside edges toward the center.[13]

  • Collect Waste: Carefully scoop or sweep up the saturated absorbent material. Place it into a heavy-duty plastic bag or a designated, sealable container for hazardous waste.[6][12]

  • Decontaminate Surfaces: Clean the spill area thoroughly. First, use a solvent like acetone to wipe the area, collecting the wipes as hazardous waste.[12] Then, wash the area with a strong soap and water solution.[12] A final decontamination step with a bleach solution can help oxidize any remaining residue.[6]

  • Dispose of all Materials: All materials used in the cleanup, including PPE, must be disposed of as hazardous waste.[6]

Regulatory Framework and Transportation

All waste containing bis(tripropyltin) oxide must be handled in accordance with federal, state, and local regulations.[8] In the United States, this falls under the Resource Conservation and Recovery Act (RCRA). When transported, it is classified as a toxic material.

Table 3: Waste Transportation Information
Parameter Designation
DOT Proper Shipping Name Organotin compound, liquid, n.o.s.
Hazard Class 6.1 (Toxic material)
UN Number UN2788
Packing Group III
Source: Safety Data Sheet.[8]

By adhering to these detailed procedures, you build a culture of safety that extends beyond personal protection to encompass environmental stewardship. This rigorous approach ensures that the powerful chemical tools you use today do not become a toxic legacy for tomorrow.

References

  • Bis(tripropyltin) oxide. PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet - Bis(tri-n-propyltin)oxide. Gelest. [Link]

  • Standard Operating Procedures - Organotin Reagents. Del Valle Lab, University of Notre Dame. [Link]

  • ORGANOTIN COMPOUNDS. Centers for Disease Control and Prevention (CDC). [Link]

  • Bis(tri-n-butyltin)oxide. Haz-Map, National Library of Medicine. [Link]

  • Bis(tributyltin) oxide. PubChem, National Institutes of Health. [Link]

  • Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. Environmental Science and Pollution Research, PMC. [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • Spill Procedures. University of California, Santa Cruz. [Link]

  • How do you get rid of organotin waste? ResearchGate. [Link]

  • Tributyltin Oxide (CICADS). INCHEM. [Link]

  • Method for removing organotin compound.
  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

  • CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]

  • Spill Kits and Spill Clean Up Procedures. Georgia Institute of Technology. [Link]

  • Chemical spill cleanup procedures. J&K Scientific LLC. [Link]

  • TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).
  • Organotin Waste Materials Chemical Control Order 1989. NSW Environment Protection Authority. [Link]

  • Organotin: Understanding Its Legal Definition and Uses. US Legal. [Link]

  • Acute Effects of (Bis)tributyltin Oxide on Marine Organisms. Defense Technical Information Center. [Link]

  • Tin and Compounds | Public Health Statement. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

  • Investigating the Environmental Impact of Organotins. LCGC International. [Link]

  • Method 8323: Determination of Organotins. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Handling

A Guide to Personal Protective Equipment for Handling Bis(tripropyltin) Oxide

This guide provides essential, in-depth safety and handling protocols for Bis(tripropyltin) oxide, a highly toxic organotin compound. As researchers and drug development professionals, your safety is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, in-depth safety and handling protocols for Bis(tripropyltin) oxide, a highly toxic organotin compound. As researchers and drug development professionals, your safety is paramount. This document moves beyond a simple checklist, offering a procedural framework grounded in scientific principles to ensure you are adequately protected. Our goal is to build your trust by providing value that extends beyond the product itself, making this your preferred resource for laboratory safety.

Understanding the Hazard: Why This PPE is Critical

Bis(tripropyltin) oxide (TPTO) is a member of the tri-organotin family, which represents the most toxic class of organotin compounds.[1][2] Its utility in chemical synthesis is matched by its significant health risks. Exposure through inhalation, skin contact, or ingestion can lead to severe and systemic toxic effects.[3][4] The Globally Harmonized System (GHS) classifies Bis(tripropyltin) oxide with multiple acute toxicity warnings, underscoring the necessity for stringent safety measures.[3][5]

The primary hazards associated with Bis(tripropyltin) oxide include:

  • Acute Toxicity: It is classified as "Toxic" if swallowed, in contact with skin, or if inhaled.[3]

  • Organ Damage: Causes damage to organs, including the central nervous system, immune system, liver, and kidneys, through prolonged or repeated exposure.[4][6]

  • Skin and Eye Damage: Causes serious skin and eye irritation, with the potential for delayed chemical burns upon contact.[4][7]

Occupational exposure limits for all organotin compounds have been set by regulatory bodies to minimize risk. Both the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established a time-weighted average (TWA) permissible exposure limit (PEL) of 0.1 mg/m³ (as Sn).[1][8][9]

Hazard ClassificationCategorySignal Word
Acute Toxicity, OralCategory 3Danger
Acute Toxicity, DermalCategory 3Danger
Acute Toxicity, InhalationCategory 3Danger
Skin Corrosion/IrritationCategory 2Warning
Serious Eye Damage/IrritationCategory 2AWarning
Specific Target Organ Toxicity (Repeated Exposure)Category 1Danger
Hazardous to the Aquatic Environment, AcuteCategory 1Warning
Hazardous to the Aquatic Environment, ChronicCategory 1Warning
Data sourced from PubChem and various safety data sheets.[3][4]

The First Line of Defense: Engineering and Administrative Controls

Before selecting PPE, the hierarchy of controls must be implemented. PPE is the last line of defense, used when engineering and administrative controls cannot eliminate the hazard.

  • Engineering Control - The Chemical Fume Hood: All handling of Bis(tripropyltin) oxide, including weighing, preparing solutions, and transfers, must be conducted inside a certified chemical fume hood.[1][10][11] This is the most critical engineering control to prevent inhalation of toxic vapors. The sash should be kept as low as possible during manipulations.

  • Administrative Control - Designated Area: A specific area within the laboratory should be clearly marked and designated for work with highly toxic organotin compounds.[1] This prevents cross-contamination and ensures all personnel are aware of the potential hazard.

A Comprehensive PPE Strategy

A multi-layered approach to PPE is mandatory to prevent skin, eye, and respiratory exposure. The following table outlines the minimum required PPE for various laboratory tasks involving Bis(tripropyltin) oxide.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Transporting a sealed container Nitrile or Neoprene GlovesSafety GlassesCotton/Flame-Retardant Lab CoatNot required
Weighing neat chemical / Preparing solutions Double-gloving: Inner Nitrile, Outer NeopreneChemical Safety Goggles and an 8-inch Face ShieldChemically Resistant Apron over Lab CoatRecommended: NIOSH-approved half-mask respirator with organic vapor cartridges and P95/P100 filters.[9][12]
Running a reaction / Work-up Double-gloving: Inner Nitrile, Outer NeopreneChemical Safety Goggles and an 8-inch Face ShieldChemically Resistant Apron over Lab CoatRequired if there is any risk of aerosol generation or if engineering controls are not optimal.
Cleaning glassware / Spill response Heavy-duty Neoprene or Butyl Rubber GlovesChemical Safety Goggles and an 8-inch Face ShieldDisposable Tyvek-type suit or sleeves over Lab CoatRequired: NIOSH-approved respirator (full-facepiece recommended for large spills) with organic vapor cartridges and P100 filters.[9][12]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for Bis(tripropyltin) oxide start Start: Task Involving Bis(tripropyltin) oxide in_hood Is the task performed entirely within a certified chemical fume hood? start->in_hood aerosol_risk Is there a risk of aerosol or vapor generation? (e.g., heating, sonicating, large spill) in_hood->aerosol_risk Yes no_hood STOP WORK Consult EHS. Task cannot proceed safely. in_hood->no_hood No ppe_base Minimum PPE: - Lab Coat - Safety Goggles - Double Gloves (Nitrile/Neoprene) aerosol_risk->ppe_base No add_respirator Add NIOSH-Approved Respirator (Organic Vapor + Particulate Filter) aerosol_risk->add_respirator Yes add_faceshield Add Face Shield ppe_base->add_faceshield end Proceed with Task add_faceshield->end add_respirator->add_faceshield

Caption: PPE selection flowchart based on task-specific risks.

Step-by-Step Protocols for Safe Handling

Adherence to procedure is not just best practice; it is a self-validating system of safety.

Protocol 1: Donning (Putting On) PPE
  • Inspect All Equipment: Before starting, visually inspect all PPE for defects such as cracks, tears, or degradation. Discard and replace any compromised items.

  • Lab Coat and Apron: Don your lab coat, ensuring it is fully buttoned. If handling neat liquid or large volumes, wear a chemically resistant apron over the lab coat.

  • Respirator (if required): Perform a positive and negative pressure seal check according to manufacturer instructions.

  • Eye and Face Protection: Put on chemical safety goggles. If required, place the face shield over the goggles.

  • Gloves: Don the first pair of nitrile gloves. Pull the cuff of the lab coat over the glove cuff. Don the second, outer pair of chemically resistant (e.g., neoprene) gloves, pulling the cuff over the sleeve of the lab coat.

Protocol 2: Doffing (Removing) PPE

This process is designed to remove the most contaminated items first and to avoid cross-contamination.

  • Decontaminate Outer Gloves: While still wearing them, wipe down the outer gloves with an appropriate solvent (e.g., toluene or acetone), followed by soap and water.[12]

  • Remove Apron/Outer Garments: Remove the apron or any disposable suit, turning it inside out as you remove it.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out. Avoid snapping them. Dispose of them immediately in the designated hazardous waste container.

  • Remove Face Shield and Goggles: Handle by the strap or sides. Place in a designated area for decontamination.

  • Remove Lab Coat: Remove the lab coat by rolling it down your arms and turning it inside out. Hang it in its designated location or place it in a labeled bag if it is contaminated.[10]

  • Remove Respirator (if worn): Remove the respirator without touching the front of the cartridges.

  • Remove Inner Gloves: Peel off the final pair of gloves, turning them inside out.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.

Protocol 3: Emergency Procedures
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[10][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Disposal of Contaminated Materials

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable PPE (gloves, aprons, absorbent pads) and contaminated materials must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[1][12] The label should read "Hazardous Waste: Bis(tripropyltin) oxide."

  • Liquid Waste: Unused chemical and solvent rinses from cleaning glassware should be collected in a separate, sealed, and labeled hazardous waste container.[13]

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Do not mix with other waste streams unless explicitly permitted.

By integrating these protocols into your daily workflow, you create a robust safety system that protects you, your colleagues, and your research.

References

  • An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. (2025). Benchchem.
  • Bis(tripropyltin) oxide. (n.d.).
  • ORGANOTIN COMPOUNDS. (n.d.). Centers for Disease Control and Prevention (CDC Stacks).
  • Standard Operating Procedures - Organotin Reagents. (n.d.). Del Valle Lab, University of Notre Dame.
  • BIS(TRIBUTYLTIN) OXIDE. (n.d.).
  • Tin and Compounds | Public Health Statement. (n.d.).
  • Butyltin Trichloride - Sampling and Analytical Method. (n.d.).
  • Safety Data Sheet: Bis(tri-n-butyltin) oxide. (n.d.). Synquest Labs.
  • TIN, ORGANIC COMPOUNDS (as Sn). (2021).
  • NIOSH Pocket Guide to Chemical Hazards: Tin (organic compounds, as Sn). (n.d.). Centers for Disease Control and Prevention (CDC).
  • Bis(tripropyltin) oxide Properties. (n.d.). ECHEMI.
  • Bis(tri-n-butyltin)oxide - Hazardous Agents. (n.d.). Haz-Map.
  • Bis(tributyltin) Oxide Material Safety Data Sheet. (n.d.). Toronto Research Chemicals.
  • SAFETY DATA SHEET: Bis(tri-n-butyltin) oxide. (2009). Fisher Scientific.
  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.).
  • Safety data sheet: Tripropyltin chloride. (2023). Santa Cruz Biotechnology.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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